molecular formula C10H10N4O10Zn B13150764 Zinc orotate dihydrate CAS No. 270083-97-1

Zinc orotate dihydrate

Cat. No.: B13150764
CAS No.: 270083-97-1
M. Wt: 411.6 g/mol
InChI Key: KAXHRUFHOVCLAS-UHFFFAOYSA-L
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Description

Zinc orotate dihydrate is a useful research compound. Its molecular formula is C10H10N4O10Zn and its molecular weight is 411.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

270083-97-1

Molecular Formula

C10H10N4O10Zn

Molecular Weight

411.6 g/mol

IUPAC Name

zinc;2,4-dioxo-1H-pyrimidine-6-carboxylate;dihydrate

InChI

InChI=1S/2C5H4N2O4.2H2O.Zn/c2*8-3-1-2(4(9)10)6-5(11)7-3;;;/h2*1H,(H,9,10)(H2,6,7,8,11);2*1H2;/q;;;;+2/p-2

InChI Key

KAXHRUFHOVCLAS-UHFFFAOYSA-L

Canonical SMILES

C1=C(NC(=O)NC1=O)C(=O)[O-].C1=C(NC(=O)NC1=O)C(=O)[O-].O.O.[Zn+2]

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Zinc Orotate Dihydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of zinc orotate (B1227488) dihydrate, a compound of interest in pharmaceutical and nutraceutical research. This document details the methodologies for its preparation and the analytical techniques for its characterization, supported by quantitative data and visual representations of experimental workflows and biological context.

Introduction

Zinc orotate dihydrate is a salt consisting of a central zinc ion coordinated to two orotate anions, with two water molecules of hydration. Orotic acid, a heterocyclic compound, is an intermediate in the biosynthesis of pyrimidines, essential components of DNA and RNA.[1][2] Zinc is an essential trace element crucial for numerous physiological processes, including immune function and cellular metabolism. The combination of zinc with orotic acid in the form of zinc orotate is suggested to enhance the bioavailability of zinc.[3] This guide will focus on the synthesis of this compound via a precipitation method and its characterization using various analytical techniques.

Synthesis of this compound

A common and effective method for the synthesis of this compound is through a precipitation reaction involving orotic acid and a soluble zinc salt, such as zinc acetate (B1210297).

Experimental Protocol: Precipitation Method

Materials:

  • Orotic Acid (C₅H₄N₂O₄)

  • Zinc Acetate Dihydrate (Zn(CH₃COO)₂·2H₂O)

  • Distilled Water

Procedure:

  • Dissolve orotic acid in distilled water.

  • In a separate vessel, dissolve zinc acetate dihydrate in distilled water.

  • Slowly add the zinc acetate solution to the orotic acid solution while stirring continuously.

  • A white precipitate of this compound will form.

  • Continue stirring the mixture for a specified period to ensure complete reaction.

  • Isolate the precipitate by filtration.

  • Wash the precipitate with distilled water to remove any unreacted starting materials and byproducts.

  • Dry the purified this compound product in an oven at a controlled temperature.

Characterization of this compound

Comprehensive characterization is essential to confirm the identity, purity, and properties of the synthesized this compound. The following are key analytical techniques employed for this purpose.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

PropertyValue
Chemical Formula Zn(C₅H₃N₂O₄)₂·2H₂O
Molecular Weight 411.6 g/mol [4]
Appearance White to off-white crystalline powder
Solubility Sparingly soluble in water
IUPAC Name zinc;bis(2,4-dioxo-1,2,3,4-tetrahydropyrimidine-6-carboxylate);dihydrate[4]

Table 1: Physical and Chemical Properties of this compound

Elemental Analysis

Elemental analysis is performed to determine the elemental composition of the synthesized compound and to verify its empirical formula.

Experimental Protocol: Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)

  • Accurately weigh a sample of the synthesized this compound.

  • Digest the sample in a suitable acid mixture (e.g., nitric acid and hydrochloric acid).

  • Dilute the digested sample to a known volume with deionized water.

  • Analyze the sample using an ICP-MS instrument to determine the concentration of zinc and other elements.

  • Compare the experimental elemental composition with the theoretical values.

ElementTheoretical (%)Experimental (%)
Zinc (Zn) 15.8815.68

Table 2: Elemental Analysis Data for this compound

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is utilized to identify the functional groups present in the molecule and to confirm the coordination of the orotate ligand to the zinc ion.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Ensure the ATR crystal is clean.

  • Place a small amount of the dried this compound sample onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Record the FTIR spectrum over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).

  • Analyze the resulting spectrum for characteristic absorption bands.

The FTIR spectrum of this compound is expected to show characteristic peaks corresponding to the functional groups of the orotate ligand. Comparison with the spectrum of free orotic acid can confirm the coordination to the zinc ion, often indicated by shifts in the carboxylate and other relevant vibrational bands.

Thermogravimetric Analysis (TGA)

TGA is employed to study the thermal stability of the compound and to determine the content of water of hydration.

Experimental Protocol: Thermogravimetric Analysis

  • Calibrate the TGA instrument for temperature and mass.

  • Accurately weigh a small sample (5-10 mg) of this compound into a tared TGA crucible.

  • Place the crucible in the TGA furnace.

  • Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).

  • Record the mass loss as a function of temperature.

Temperature Range (°C)Mass Loss (%)Assignment
25 - 150~9%Loss of two water molecules of hydration
> 300-Decomposition of the anhydrous zinc orotate

Table 3: Thermogravimetric Analysis Data for this compound

X-ray Diffraction (XRD)

Experimental Protocol: Powder X-ray Diffraction (PXRD)

  • Grind the crystalline sample of this compound to a fine powder.

  • Mount the powder on a sample holder.

  • Place the sample holder in the X-ray diffractometer.

  • Record the diffraction pattern over a specific 2θ range.

  • Analyze the positions and intensities of the diffraction peaks to determine the crystal structure and phase purity.

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)
Zinc bis[orotate(1–)] octahydrateMonoclinicP2₁/c10.88412.8966.95498.27

Table 4: Crystallographic Data for Zinc bis[orotate(1–)] octahydrate

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the synthesis and characterization of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization start Start dissolve_oa Dissolve Orotic Acid in Distilled Water start->dissolve_oa dissolve_zn Dissolve Zinc Acetate in Distilled Water start->dissolve_zn precipitation Precipitation Reaction (Mixing Solutions) dissolve_oa->precipitation dissolve_zn->precipitation filtration Filtration precipitation->filtration washing Washing with Distilled Water filtration->washing drying Drying washing->drying product This compound drying->product ftir FTIR Spectroscopy product->ftir tga Thermogravimetric Analysis product->tga ea Elemental Analysis product->ea xrd X-ray Diffraction product->xrd

Caption: Experimental workflow for the synthesis and characterization of this compound.

Biological Context

While direct signaling pathways for this compound are not extensively documented, its biological effects can be inferred from the roles of its constituent components: zinc and orotic acid.

biological_context cluster_compound This compound cluster_components Components cluster_biological_roles Potential Biological Roles zno Zinc Orotate Dihydrate zinc Zinc (Zn²⁺) zno->zinc Dissociation orotic_acid Orotic Acid zno->orotic_acid Dissociation zinc_signaling Zinc Signaling (e.g., MAPK, Akt pathways) zinc->zinc_signaling enzyme_cofactor Enzyme Cofactor zinc->enzyme_cofactor immune_function Immune Modulation zinc->immune_function pyrimidine_synthesis Pyrimidine Biosynthesis (DNA/RNA Precursor) orotic_acid->pyrimidine_synthesis

Caption: Potential biological roles of this compound based on its components.

References

An In-Depth Technical Guide to the Crystal Structure of Zinc Orotate Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc orotate (B1227488), a salt of zinc and orotic acid (vitamin B13), is a compound of interest in pharmaceutical and nutritional sciences. Orotic acid is believed to act as a carrier for zinc, potentially enhancing its bioavailability. The precise solid-state structure of such compounds is critical for understanding their stability, solubility, and interaction with biological systems. This technical guide provides a detailed overview of the crystallographic analysis of zinc orotate, with a focus on the available structural data.

Core Data Presentation: Zinc Bis[orotate(1-)] Octahydrate

The following tables summarize the key crystallographic data for zinc bis[orotate(1-)] octahydrate, providing a quantitative foundation for understanding its solid-state architecture.

Table 1: Crystal Data and Structure Refinement
ParameterValue
Empirical FormulaC₁₀H₂₂N₄O₁₄Zn
Formula Weight511.78 g/mol
Temperature293(2) K
Wavelength0.71073 Å
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensions
a10.884(2) Å
b12.896(1) Å
c6.954(1) Å
α90°
β98.27(1)°
γ90°
Volume965.7(2) ų
Z (Formula units per cell)2
Density (calculated)1.760 Mg/m³
Absorption Coefficient1.455 mm⁻¹
F(000)528
Table 2: Selected Bond Lengths and Angles
BondLength (Å)AngleDegrees (°)
Zn-O(1W)2.083(2)O(1W)-Zn-O(2W)90.4(1)
Zn-O(2W)2.091(2)O(1W)-Zn-O(3W)89.6(1)
Zn-O(3W)2.102(2)O(2W)-Zn-O(3W)178.8(1)
O(1)-C(5)1.253(3)N(1)-C(2)-N(3)115.8(2)
O(2)-C(5)1.251(3)C(2)-N(3)-C(4)121.5(2)
N(1)-C(2)1.378(3)N(3)-C(4)-C(5)117.2(2)
N(1)-C(6)1.361(3)C(4)-C(5)-C(6)118.4(2)
N(3)-C(2)1.374(3)C(5)-C(6)-N(1)121.3(2)
N(3)-C(4)1.385(3)C(6)-N(1)-C(2)125.8(2)

Experimental Protocols

The methodologies employed in the synthesis and structural determination of zinc bis[orotate(1-)] octahydrate are detailed below, providing a reproducible framework for researchers.

Synthesis of Zinc Bis[orotate(1-)] Octahydrate Crystals
  • Reactant Preparation: A solution of orotic acid is prepared in deionized water.

  • pH Adjustment: The pH of the orotic acid solution is adjusted to approximately 7.0 by the addition of a stoichiometric amount of zinc carbonate or zinc hydroxide. This neutralization reaction facilitates the formation of the zinc orotate salt.

  • Crystallization: The resulting solution is filtered to remove any undissolved solids. The clear filtrate is then allowed to stand undisturbed at room temperature. Slow evaporation of the solvent over a period of several days to weeks yields single crystals suitable for X-ray diffraction analysis.

X-ray Crystallography
  • Crystal Mounting: A suitable single crystal of zinc bis[orotate(1-)] octahydrate is selected and mounted on a goniometer head.

  • Data Collection: X-ray intensity data is collected at a controlled temperature (typically 293 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å). A series of diffraction images are recorded as the crystal is rotated through a range of angles.

  • Structure Solution and Refinement: The collected diffraction data is processed to yield a set of structure factors. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically located in a difference Fourier map and refined isotropically.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and crystal structure analysis of a metal-organic compound like zinc orotate.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_analysis X-ray Diffraction Analysis reactant_prep Reactant Preparation (Orotic Acid + Zinc Salt) ph_adjustment pH Adjustment reactant_prep->ph_adjustment Neutralization crystallization Slow Evaporation ph_adjustment->crystallization Induces Crystal Growth crystal_mounting Crystal Mounting crystallization->crystal_mounting Single Crystal Selection data_collection X-ray Data Collection crystal_mounting->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement final_structure final_structure structure_refinement->final_structure Final Crystal Structure logical_relationships zn_complex [Zn(H₂O)₆]²⁺ Cation orotate_anion Orotate Anion (C₅H₃N₂O₄)⁻ zn_complex->orotate_anion Hydrogen Bonding water_of_crystallization Water of Crystallization zn_complex->water_of_crystallization Hydrogen Bonding crystal_lattice Stable Crystal Lattice zn_complex->crystal_lattice Forms Cationic Core orotate_anion->water_of_crystallization Hydrogen Bonding orotate_anion->crystal_lattice Acts as Counter-ion water_of_crystallization->crystal_lattice Fills Voids & H-bonds

Spectroscopic Analysis of Zinc Orotate Dihydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Zinc orotate (B1227488) dihydrate, with the chemical formula Zn(C₅H₃N₂O₄)₂·2H₂O, is a salt of zinc and orotic acid.[1][2][3][4][5] Orotic acid, a heterocyclic compound, serves as a biocompatible ligand, and its zinc salt is utilized in various dietary supplements and therapeutic formulations. A thorough understanding of its molecular structure and properties is paramount for quality control, formulation development, and regulatory compliance. Spectroscopic analysis provides a powerful suite of tools for elucidating the structural features and chemical behavior of this compound.

This guide will delve into the core spectroscopic techniques used to characterize zinc orotate dihydrate, providing both the "how" and the "what" of the analysis.

Molecular Structure and Properties

  • Chemical Name: Zinc bis(2,4-dioxo-1H-pyrimidine-6-carboxylate) dihydrate[1][2][4]

  • Molecular Formula: C₁₀H₁₀N₄O₁₀Zn[2][4]

  • Molecular Weight: 411.6 g/mol [2][4]

Spectroscopic Techniques and Data

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a vital technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the resulting spectrum provides a unique "fingerprint" of the compound. In the case of this compound, FTIR is particularly useful for confirming the coordination of the orotate ligand to the zinc ion through the carboxylate group and for identifying the presence of water of hydration.

Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)

  • Sample Preparation:

    • Thoroughly clean and dry an agate mortar and pestle.[6][7][8][9][10]

    • Weigh approximately 1-2 mg of this compound and 200-300 mg of dry, spectroscopy-grade potassium bromide (KBr).[6][10]

    • Grind the this compound sample to a fine powder in the agate mortar.[6][10]

    • Add the KBr to the mortar and gently triturate the mixture to ensure a homogeneous dispersion of the sample within the KBr matrix.[6][10]

  • Pellet Formation:

    • Transfer the finely ground mixture into a pellet die.

    • Place the die in a hydraulic press and apply a pressure of approximately 8-10 tons for 1-2 minutes to form a thin, transparent pellet.[6][7][9]

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of a blank KBr pellet to subtract from the sample spectrum.

Quantitative Data: FTIR Peak Assignments

The coordination of orotic acid to the zinc ion results in characteristic shifts in the vibrational frequencies of the carboxylate group.

Wavenumber (cm⁻¹) - Orotic AcidWavenumber (cm⁻¹) - this compoundAssignmentReference(s)
3515.43415.8O-H stretching (of COOH and H₂O)[7]
~1700Lower frequencyC=O stretching (asymmetric) of the carboxylate group[7]
1271.61373.9C-O stretching (symmetric) of the carboxylate group[7]
-~400-500Zn-O stretching[11]

Note: Specific peak positions can vary slightly depending on the instrument and sample preparation.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FTIR that provides information about molecular vibrations. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy can provide further insights into the structure of the orotate ligand and the coordination to the zinc ion.

Experimental Protocol: Raman Spectroscopy

  • Sample Preparation:

    • Place a small amount of the this compound powder onto a clean microscope slide or into a sample holder.[12][13] For solid samples, pressing them into a small cup may be necessary.[12]

  • Data Acquisition:

    • Place the sample under the microscope objective of the Raman spectrometer.

    • Focus the laser onto the sample.[12]

    • Select the appropriate laser wavelength (e.g., 532 nm or 785 nm) and power to avoid sample degradation.

    • Acquire the Raman spectrum over the desired spectral range.

Quantitative Data: Raman Spectroscopy

Wavenumber (cm⁻¹)AssignmentReference(s)
~1210-1222Uracilate ring stretching (marker band)
~390ν₁(a₁g) ZnO₆ mode (indicative of hydrated zinc ion)[4][14]

Further experimental work is required to definitively assign the Raman peaks for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is expected to be dominated by the absorption of the orotate ligand, as the zinc ion (d¹⁰ configuration) does not exhibit d-d electronic transitions.

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation (for solution):

    • Prepare a dilute solution of this compound in a suitable solvent (e.g., deionized water).[3][15] The concentration should be adjusted to yield an absorbance in the optimal range of the spectrophotometer (typically 0.1 - 1.0 AU).[15]

    • Prepare a blank solution containing only the solvent.[3]

  • Sample Preparation (for solid):

    • For solid-state measurements, a diffuse reflectance accessory is required.[16][17]

    • The powdered sample is placed in a sample holder, and a reference material with high reflectance (e.g., BaSO₄) is used for the baseline.[16][17]

  • Data Acquisition:

    • Record the spectrum of the blank to establish a baseline.

    • Record the spectrum of the sample over the desired wavelength range (typically 200-800 nm).[3]

Quantitative Data: UV-Vis Spectroscopy

The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the orotic acid moiety.

Wavelength (λmax)Electronic TransitionReference(s)
~280-290 nmπ → π* transitions of the pyrimidine (B1678525) ring

The exact λmax may be influenced by the solvent and the coordination to the zinc ion.

Mass Spectrometry

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. Through fragmentation analysis, it can also provide structural information.

Experimental Protocol: Mass Spectrometry

A detailed experimental protocol is highly dependent on the type of mass spectrometer and ionization technique used (e.g., Electrospray Ionization - ESI, Matrix-Assisted Laser Desorption/Ionization - MALDI). A general workflow is outlined below.

  • Sample Preparation:

    • Dissolve a small amount of this compound in a suitable solvent compatible with the chosen ionization method.

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer.

    • Acquire the mass spectrum in full scan mode to determine the molecular ion peak.

    • Perform fragmentation analysis (MS/MS) on the molecular ion to obtain information about the structure.[18][19]

Expected Fragmentation Patterns

While specific experimental data for this compound is not available, fragmentation would likely involve:

  • Loss of water molecules.

  • Decarboxylation of the orotate ligand.

  • Fragmentation of the pyrimidine ring.[20][21]

Thermal Analysis (Thermogravimetric Analysis - TGA)

TGA measures the change in mass of a sample as a function of temperature. It is an excellent technique for studying the thermal stability of a compound and for quantifying the water of hydration.

Experimental Protocol: Thermogravimetric Analysis (TGA)

  • Sample Preparation:

    • Accurately weigh a small amount of this compound (typically 5-10 mg) into a TGA pan.[11][22][23]

  • Data Acquisition:

    • Place the pan in the TGA furnace.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).[6]

    • Record the mass loss as a function of temperature.

Quantitative Data: Thermal Decomposition

The thermal decomposition of this compound occurs in distinct stages.

Temperature Range (°C)Mass Loss (%)DescriptionReference(s)
25 - 300~8.9Loss of two water molecules of hydration[7]
300 - 420~64.9Decomposition of the orotate ligand (release of CO molecules)[6]
490 - 800~8.42Decomposition of remnant cyanurate anions[6]

The final residue is zinc oxide (ZnO).

Workflow and Data Integration

The spectroscopic analysis of this compound should follow a logical workflow to ensure comprehensive characterization.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data Data Analysis & Interpretation Synthesis Synthesis & Purification of This compound FTIR FTIR Spectroscopy Synthesis->FTIR Raman Raman Spectroscopy Synthesis->Raman UV_Vis UV-Vis Spectroscopy Synthesis->UV_Vis TGA Thermal Analysis (TGA) Synthesis->TGA Mass_Spec Mass Spectrometry Synthesis->Mass_Spec Structural_Confirmation Structural Confirmation FTIR->Structural_Confirmation Raman->Structural_Confirmation Purity_Assessment Purity Assessment UV_Vis->Purity_Assessment Thermal_Stability Thermal Stability Profile TGA->Thermal_Stability Mass_Spec->Structural_Confirmation Structural_Confirmation->Purity_Assessment Purity_Assessment->Thermal_Stability

Caption: Workflow for the Spectroscopic Analysis of this compound.

This workflow illustrates the progression from sample preparation to a suite of spectroscopic analyses, culminating in a comprehensive understanding of the compound's structure, purity, and thermal properties.

Conclusion

The spectroscopic techniques detailed in this guide provide a robust framework for the comprehensive analysis of this compound. FTIR and TGA offer definitive information on the coordination environment and hydration state of the molecule. While specific experimental data for Raman, UV-Vis, and mass spectrometry of this particular compound are not extensively reported, the provided protocols and expected outcomes serve as a valuable starting point for researchers. A multi-technique approach, as outlined in the workflow, is essential for a complete and accurate characterization, which is critical for its application in the pharmaceutical and nutraceutical industries.

References

A Comprehensive Technical Guide to Zinc Orotate Dihydrate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Physicochemical Properties and Biological Significance of Zinc Orotate (B1227488) Dihydrate

This technical guide provides a detailed overview of the physical and chemical properties of zinc orotate dihydrate, a chelated form of zinc with enhanced bioavailability. The content herein is curated for researchers, scientists, and professionals in the field of drug development, offering a foundational understanding of this compound's characteristics, synthesis, and potential biological activities.

Core Physical and Chemical Properties

This compound is a white to off-white crystalline powder. A comprehensive summary of its key physical and chemical properties is presented in Table 1.

PropertyValueReferences
Molecular Formula C₁₀H₆N₄O₈Zn·2H₂O[1][2]
Molecular Weight 411.6 g/mol [1][2]
Appearance White to almost white crystalline powder[3]
Solubility Practically insoluble in water, 96% ethanol, and ether.[3]
Melting Point >300 °C
pH (in aqueous suspension) 3.0 - 5.0

Synthesis and Structural Elucidation

The primary method for the synthesis of this compound is through a precipitation reaction.[4] A detailed experimental protocol for this synthesis is outlined below, along with methodologies for its structural and thermal characterization.

Experimental Protocol: Synthesis of this compound

This protocol describes a laboratory-scale synthesis of this compound via a precipitation method.

Materials:

  • Orotic Acid

  • Zinc Acetate (B1210297) Dihydrate

  • Distilled Water

  • Beakers

  • Magnetic Stirrer with Hotplate

  • Filtration apparatus (e.g., Buchner funnel)

  • Drying Oven

Procedure:

  • Preparation of Orotic Acid Solution: Dissolve a specific molar equivalent of orotic acid in distilled water with continuous stirring. Gentle heating may be applied to aid dissolution.

  • Preparation of Zinc Acetate Solution: In a separate beaker, dissolve a corresponding molar equivalent of zinc acetate dihydrate in distilled water.

  • Precipitation: Slowly add the zinc acetate solution to the orotic acid solution while maintaining constant stirring. A white precipitate of zinc orotate will form.

  • Digestion: Continue stirring the mixture at an elevated temperature (e.g., 60-80 °C) for a specified period to allow for the precipitate to fully form and mature.

  • Filtration and Washing: Cool the mixture to room temperature and collect the precipitate by filtration. Wash the precipitate several times with distilled water to remove any unreacted starting materials and byproducts.

  • Drying: Dry the collected solid in an oven at a controlled temperature (e.g., 80-100 °C) until a constant weight is achieved. The final product is this compound.

Below is a workflow diagram illustrating the synthesis process.

Synthesis_Workflow cluster_solutions Solution Preparation cluster_reaction Reaction cluster_purification Purification & Isolation A Dissolve Orotic Acid in Distilled Water C Mix Solutions & Precipitate Formation A->C B Dissolve Zinc Acetate Dihydrate in Distilled Water B->C D Digest Precipitate (Heating & Stirring) C->D E Filter Precipitate D->E F Wash with Distilled Water E->F G Dry in Oven F->G H Zinc Orotate Dihydrate G->H

Synthesis Workflow for this compound
Crystal Structure and Spectroscopic Analysis

2.2.1. X-ray Crystallography

Experimental Protocol for Single-Crystal X-ray Diffraction (General):

  • Crystal Growth: Single crystals of this compound suitable for X-ray diffraction can be grown by slow evaporation of a dilute aqueous solution of the compound, or by slow cooling of a saturated solution.

  • Data Collection: A suitable single crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a monochromatic X-ray source (e.g., Mo Kα radiation).

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares techniques.

2.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a valuable tool for confirming the coordination of the orotate ligand to the zinc ion. The spectrum of this compound shows characteristic shifts in the vibrational frequencies of the carboxylate and amide groups of the orotic acid moiety upon complexation with zinc.

Experimental Protocol for FT-IR Spectroscopy:

  • Sample Preparation: The solid this compound sample is typically prepared as a KBr (potassium bromide) pellet. A small amount of the sample is intimately mixed with dry KBr powder and pressed into a thin, transparent pellet.

  • Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer. The infrared spectrum is recorded over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).

  • Data Analysis: The obtained spectrum is analyzed to identify the characteristic absorption bands. Key bands to observe include the stretching vibrations of the C=O (carboxylate and amide), C-N, and N-H groups, as well as the Zn-O and Zn-N bonds.

Thermal Analysis

Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information on the thermal stability and decomposition profile of this compound.

Experimental Protocol for Thermal Analysis (TGA/DSC):

  • Sample Preparation: A small, accurately weighed amount of the this compound sample is placed in a suitable crucible (e.g., alumina (B75360) or platinum).

  • Data Acquisition: The crucible is placed in the furnace of a simultaneous TGA/DSC instrument. The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air). The weight loss (TGA) and heat flow (DSC) are recorded as a function of temperature.

  • Data Analysis: The TGA curve reveals the temperature ranges at which dehydration and decomposition occur, along with the corresponding mass losses. The DSC curve indicates whether these processes are endothermic or exothermic.

Summary of Thermal Decomposition:

  • Dehydration: The two water molecules are typically lost in a single or two-step process at temperatures below 200 °C.

  • Decomposition: The anhydrous zinc orotate then undergoes decomposition at higher temperatures, ultimately yielding zinc oxide as the final residue.[4]

Biological Significance and Signaling Pathways

Zinc is an essential trace element involved in numerous physiological processes, and its chelation with orotic acid in the form of zinc orotate is believed to enhance its bioavailability. While research specifically on this compound's direct interaction with signaling pathways is emerging, the well-established roles of zinc provide a strong basis for its biological effects. Zinc has been shown to modulate several key signaling pathways, including PI3K/Akt, MAPK, and NF-κB.[5][6][7]

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is crucial for cell growth, proliferation, survival, and metabolism. Zinc has been shown to activate this pathway in various cell types.[8][9]

PI3K_Akt_Pathway Zinc_Orotate Zinc Orotate Dihydrate Receptor Growth Factor Receptor Zinc_Orotate->Receptor Activates PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Phosphorylates Response Cellular Responses (Growth, Proliferation, Survival) Downstream->Response

Zinc-Mediated Activation of the PI3K/Akt Pathway
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is involved in regulating a wide range of cellular processes, including proliferation, differentiation, inflammation, and apoptosis. Zinc can differentially regulate MAPK pathways, including ERK, JNK, and p38, depending on the cell type and context.[10][11][12]

MAPK_Pathway Zinc_Orotate Zinc Orotate Dihydrate MAPKKK MAPKKK (e.g., Raf) Zinc_Orotate->MAPKKK Modulates Stimuli Extracellular Stimuli Stimuli->MAPKKK MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., ERK, JNK, p38) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1, c-Jun) MAPK->Transcription_Factors Activates Response Cellular Responses (Proliferation, Inflammation) Transcription_Factors->Response NFkB_Pathway Zinc_Orotate Zinc Orotate Dihydrate IKK IKK Complex Zinc_Orotate->IKK Inhibits Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) Inflammatory_Stimuli->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Expression Inflammatory Gene Expression Nucleus->Gene_Expression Induces

References

An In-depth Technical Guide to the Solubility of Zinc Orotate Dihydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of zinc orotate (B1227488) dihydrate in various solvents. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and formulation. This document synthesizes available data, presents detailed experimental protocols for solubility determination, and offers visualizations of key processes.

Introduction to Zinc Orotate Dihydrate

This compound is a salt of zinc and orotic acid (formerly known as vitamin B13). It is utilized in nutritional supplements and pharmaceuticals as a source of zinc. The bioavailability of zinc from this salt is a subject of interest in nutritional science and medicine. A critical physicochemical property influencing its absorption and formulation is its solubility.

Solubility Profile of this compound

The solubility of a substance is a fundamental parameter that dictates its dissolution rate and, consequently, its bioavailability. Based on available literature, this compound is generally characterized as having low solubility in aqueous and common organic solvents.

Qualitative Solubility

Multiple sources consistently describe this compound as "practically insoluble" or "hardly soluble" in water and 96% ethanol.[1][2][3] It is also reported to be practically insoluble in ether.[1][2] One study referred to zinc orotate as an "insoluble organic salt".[4]

Quantitative Solubility Data

Quantitative solubility data for this compound is sparse and presents some contradictions in the existing literature. The available data, along with that of structurally similar metal orotates for comparative purposes, is summarized in the table below.

CompoundSolventTemperatureSolubilityReference
This compound Water25 °C~211.4 g/L (estimated)[5]
Magnesium OrotateWaterNot Specified~12 mg/L[1]
Lithium OrotateCold WaterNot SpecifiedInsoluble[6][7]
Lithium OrotateHot WaterNot SpecifiedSlightly Soluble[6][7]
Lithium OrotateWater17 °C12.8 g/L (1.28%)[7]
Lithium OrotateWater100 °C23.4 g/L (2.34%)[7]
Calcium OrotateWaterNot SpecifiedVery easily soluble / Hardly soluble[3][8]

Note: The estimated high solubility of this compound in water from a single source appears to be an outlier when compared to the repeated qualitative descriptions of its poor solubility and the quantitative data for other divalent metal orotates like magnesium orotate.[1][5] Researchers should approach this value with caution and prioritize experimental determination. The conflicting reports for calcium orotate highlight the importance of rigorous, independent verification of solubility data.[3][8]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the equilibrium solubility of this compound, based on the widely accepted shake-flask method.[9][10][11] This method is considered the gold standard for poorly soluble compounds.

Materials and Equipment
  • This compound (pure, crystalline powder)

  • Solvents of interest (e.g., deionized water, ethanol, methanol, dimethyl sulfoxide (B87167) (DMSO), phosphate (B84403) buffer solutions at various pH levels)

  • Analytical balance

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm pore size)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC system)

Procedure
  • Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm). Allow the samples to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure that the solution is saturated.

  • Phase Separation: After equilibration, remove the vials from the shaker and allow the undissolved solid to settle. To separate the solid from the liquid phase, either centrifuge the samples at a high speed or filter the suspension using a syringe filter. This step must be performed carefully to avoid any solid particles in the liquid sample.

  • Sample Preparation for Analysis: Immediately after separation, pipette a known volume of the clear supernatant or filtrate and dilute it with the appropriate solvent to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted samples using a validated analytical method.

Analytical Method for Quantification

Given that orotic acid, the anionic part of this compound, contains a chromophore, UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC) with UV detection can be employed for quantification.

  • UV-Vis Spectrophotometry: The concentration of zinc orotate can be determined by measuring the absorbance of the saturated solution at the wavelength of maximum absorbance (λmax) of the orotate moiety, which is approximately 280 nm.[12][13] A calibration curve should be prepared using standard solutions of known this compound concentrations.

  • HPLC Method: A reverse-phase HPLC method with UV detection at around 280 nm can also be used for accurate quantification.[4][14][15] The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

Visualizations

The following diagrams, generated using Graphviz, illustrate the experimental workflow for determining the solubility of this compound.

experimental_workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess this compound prep2 Add to a known volume of solvent prep1->prep2 equil Shake at constant temperature for 24-72h prep2->equil sep1 Centrifuge or Filter the suspension equil->sep1 sep2 Collect clear supernatant/filtrate sep1->sep2 ana1 Dilute the sample sep2->ana1 ana2 Quantify using UV-Vis or HPLC ana1->ana2 ana3 Calculate solubility ana2->ana3 analytical_quantification cluster_calibration Calibration Curve Preparation cluster_sample_analysis Sample Analysis cluster_calculation Solubility Calculation cal1 Prepare standard solutions of known concentrations cal2 Measure absorbance/peak area for each standard cal1->cal2 cal3 Plot calibration curve (Concentration vs. Response) cal2->cal3 samp2 Determine concentration from the calibration curve samp1 Measure absorbance/peak area of the diluted sample samp1->samp2 calc1 Concentration from curve * Dilution factor samp2->calc1 calc2 Report solubility in mg/mL or mol/L calc1->calc2

References

molecular formula and weight of zinc orotate dihydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of zinc orotate (B1227488) dihydrate, focusing on its chemical properties, synthesis, and analysis. It is intended for researchers, scientists, and professionals in drug development who require detailed information on this compound.

Chemical Properties and Composition

Zinc orotate dihydrate is a salt that consists of a central zinc cation (Zn²⁺) coordinated to two orotate anions, along with two molecules of water of hydration. Orotic acid, a heterocyclic compound, acts as a carrier for the zinc ion, potentially enhancing its bioavailability.[1][2][3]

The key quantitative data for this compound and its anhydrous form are summarized below for easy comparison.

PropertyThis compoundZinc Orotate (Anhydrous)Reference
Molecular Formula C₁₀H₁₀N₄O₁₀Zn or C₁₀H₆N₄O₈Zn·2H₂OC₁₀H₆N₄O₈Zn[4][5][6][7]
Molecular Weight 411.6 g/mol 375.6 g/mol [4][5][6][8]
IUPAC Name zinc;bis(2,4-dioxo-1H-pyrimidine-6-carboxylate);dihydratezinc bis(2,4-dioxo-1H-pyrimidine-6-carboxylate)[4][9]
CAS Registry Number 68399-76-860388-02-5[8][9]
Appearance White to almost white crystalline powder.[8][10]Not specified
Solubility Practically insoluble in water, 96% ethanol, and ether.[8][10]Not specified

The structure of this compound involves the zinc ion coordinated with two orotate molecules. The exact coordination can vary, but it forms a stable complex.

G cluster_orotate1 Orotate Anion 1 cluster_orotate2 Orotate Anion 2 cluster_central cluster_water Water of Hydration O1 O⁻ C1 C C2 C C1->C2 C5 C=O C2->O1 N1 N C2->N1 C3 C N1->C3 H1 H N1->H1 N2 N C3->N2 O2 O C3->O2 = C4 C N2->C4 H2 H N2->H2 C4->C1 O3 O C4->O3 = O4 O⁻ C6 C C7 C C6->C7 C10 C=O C7->O4 N3 N C7->N3 C8 C N3->C8 H3 H N3->H3 N4 N C8->N4 O5 O C8->O5 = C9 C N4->C9 H4 H N4->H4 C9->C6 O6 O C9->O6 = Zn Zn²⁺ Zn->O1 Zn->O4 W1 H₂O Zn->W1 W2 H₂O Zn->W2

Fig 1. Simplified 2D representation of this compound.

Experimental Protocols

This section details the methodologies for the synthesis and analysis of zinc orotate.

A common method for synthesizing zinc orotate is through a precipitation reaction.[11][12] This protocol is adapted from published literature.

Materials:

  • Orotic Acid

  • Zinc Oxide (highly active recommended)[12]

  • Distilled Water

  • Small-sized circulating reaction kettle[12]

  • Electric constant-speed stirrer[12]

  • Blast drying box[12]

Procedure:

  • Preparation of Suspensions: Prepare a suspension of orotic acid in distilled water and a separate suspension of zinc oxide in distilled water.[12]

  • Reaction: Heat the orotic acid suspension to 95°C. Add the zinc oxide suspension dropwise into the heated orotic acid suspension.[12]

  • Circulation and Heating: Transfer the mixed reaction solution to a circulating reaction kettle and maintain the temperature at 95°C for 2 hours to ensure the reaction goes to completion.[12]

  • Crystallization: After the reaction period, filter the solution. Stir the filtrate at a constant speed (e.g., 400 r/s) for 12 hours to allow for complete cooling and crystallization.[12]

  • Drying: Perform a secondary filtration to collect the crystals. Dry the wet material in a blast drying box at 90°C for 16 hours to obtain the final white crystal powder of zinc orotate.[12]

The use of highly active zinc oxide has been shown to increase the reaction rate and yield a product with higher purity and content compared to common zinc oxide.[12]

Fig 2. Workflow for the synthesis of Zinc Orotate.

TGA is a crucial analytical technique to confirm the hydration state of the synthesized compound.

Protocol:

  • Sample Preparation: Place a small, accurately weighed sample of the synthesized zinc orotate into a TGA crucible.

  • Instrumentation: Perform the analysis using a thermogravimetric analyzer.

  • Heating Program: Heat the sample from room temperature to approximately 300°C at a controlled rate (e.g., 10°C/min) in an inert atmosphere (e.g., nitrogen) or air.

  • Analysis: The TGA curve for this compound is expected to show a mass loss corresponding to two water molecules. A study observed a mass loss of 8.9% between 25°C and 300°C, which aligns with the theoretical water content of the dihydrate form.[11] Further decomposition of the anhydrous zinc orotate occurs at temperatures above 300°C.[11]

Biological Significance and Signaling

Zinc is an essential trace mineral vital for numerous biological processes, including immune function, wound healing, and DNA synthesis.[1][2] Orotic acid is believed to act as a transporter, facilitating the passage of zinc across cell membranes, thereby increasing its bioavailability.[2] Once inside the cell, the zinc ion dissociates from the orotate and participates in its normal physiological roles.[1]

One key mechanism of zinc's action, relevant to its use in conditions like Wilson's disease, involves the induction of metallothionein (B12644479) in enterocytes.[13] Metallothionein is a protein that binds heavy metals; it has a higher affinity for copper than for zinc.[13] By inducing this protein, zinc can interfere with the gastrointestinal uptake of copper, helping to create a negative copper balance in the body.[13]

SignalingPathway cluster_GI Gastrointestinal Tract cluster_Cell Inside Enterocyte ZO Zinc Orotate (Oral Intake) E Enterocyte (Intestinal Cell) ZO->E Absorption Zn_ion Zn²⁺ E->Zn_ion Dissociation Cu_MT Copper binds to MT MT Induces Metallothionein (MT) Synthesis Zn_ion->MT MT->Cu_MT MT binds Cu²⁺ Cu_ion Dietary Copper (Cu²⁺) Cu_ion->E Uptake Slough Cell Sloughing Cu_MT->Slough Copper is trapped

Fig 3. Zinc's role in blocking intestinal copper absorption.

References

An In-depth Technical Guide to the Stability and Reactivity of Zinc Orotate Dihydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and reactivity of zinc orotate (B1227488) dihydrate, a chelated mineral compound with applications in nutritional supplementation and pharmaceuticals. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals by consolidating available data on its physicochemical properties, degradation pathways, and potential interactions. The guide includes a summary of quantitative stability data, detailed experimental protocols for stability assessment, and visual representations of experimental workflows to facilitate a deeper understanding of the compound's characteristics. While extensive data on thermal stability exists, this guide also highlights areas where further research, particularly regarding hydrolytic and photolytic degradation, is warranted to establish a complete stability profile in accordance with international guidelines.

Physicochemical Properties

Zinc orotate dihydrate is a white to almost white crystalline powder. It is characterized by its poor solubility in water and practical insolubility in ethanol (B145695) and ether[1][2]. The compound's structure involves a zinc ion chelated to two orotic acid molecules, with two water molecules completing the coordination sphere.

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
Appearance White to almost white crystalline powder[1][2]
Solubility Practically insoluble in water, 96% ethanol, and ether[1][2]
pH (5% solution/water) 3 to 5[2]
Assay (by complexometric titration) 98% to 101%[1]

Stability Profile

This compound is generally considered stable under normal storage conditions[2]. However, its stability is influenced by several factors, including temperature, light, and the presence of reactive chemical species.

Thermal Stability

Thermogravimetric analysis (TGA) has been employed to evaluate the thermal stability of this compound. The compound is stable up to approximately 300°C. The thermal decomposition occurs in distinct stages, beginning with the loss of water molecules, followed by the degradation of the organic orotate moiety.

Table 2: Thermal Decomposition Data for this compound from TGA

Temperature Range (°C)Mass Loss (%)Attributed Decomposition StepReferences
25 - 300~8.9Loss of two water molecules[3]
300 - 420~64.9Release of carbon monoxide molecules[3]
490 - 800~8.42Decomposition of remnant cyanurate anions[3]
Photostability

While safety data sheets indicate that this compound is incompatible with light, specific quantitative data on its photostability is not extensively available in the public domain. Photostability testing is a critical component of a comprehensive stability program, as mandated by ICH guideline Q1B[4][5]. Such studies are essential to determine if the substance is prone to degradation upon exposure to light and to identify the resulting degradation products.

Hydrolytic Stability

The susceptibility of this compound to hydrolysis under acidic and basic conditions has not been extensively reported. As the orotate moiety is a pyrimidine (B1678525) derivative, it may be susceptible to hydrolytic degradation, which could involve the opening of the pyrimidine ring[6][7][8][9][10]. Forced degradation studies are necessary to investigate this potential degradation pathway.

Reactivity and Incompatibility

This compound is incompatible with strong oxidizing agents, heat, and light[2]. Upon decomposition, it is expected to produce hazardous products, including carbon oxides, nitrogen oxides, and zinc oxides[2].

Compatibility with Pharmaceutical Excipients

A critical aspect of formulation development is ensuring the compatibility of the active pharmaceutical ingredient (API) with various excipients. While no specific studies on the compatibility of this compound with a wide range of pharmaceutical excipients were found, a study on magnesium orotate provides a relevant framework for such investigations[5][11]. It is crucial to conduct compatibility studies to identify any potential physical or chemical interactions that could impact the stability, bioavailability, or safety of the final drug product[12][13].

Experimental Protocols for Stability and Reactivity Assessment

To establish a comprehensive stability profile for this compound, a series of experiments following international guidelines (e.g., ICH Q1A(R2)) are required[3][14][15][16].

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and pathways, and for developing and validating stability-indicating analytical methods[14][15][16][17].

4.1.1. Protocol for Forced Degradation Studies

  • Acid Hydrolysis: Expose a solution/suspension of this compound to acidic conditions (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60-80°C) for a defined period.

  • Base Hydrolysis: Expose a solution/suspension of this compound to basic conditions (e.g., 0.1 N NaOH) at an elevated temperature (e.g., 60-80°C) for a defined period.

  • Oxidative Degradation: Treat a solution/suspension of this compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature or elevated temperature.

  • Thermal Degradation: Expose the solid drug substance to dry heat at a temperature significantly higher than that used for accelerated stability testing (e.g., 80°C or higher).

  • Photodegradation: Expose the solid drug substance and its solution/suspension to a light source according to ICH Q1B guidelines, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter[4][5][18].

G cluster_0 Forced Degradation Workflow API Zinc Orotate Dihydrate Stress Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) API->Stress Degraded_Sample Degraded Sample Mixture Stress->Degraded_Sample Analysis Stability-Indicating Analytical Method (e.g., HPLC) Degraded_Sample->Analysis Results Identification of Degradation Products & Pathways Analysis->Results

Forced Degradation Experimental Workflow
Stability-Indicating Analytical Method Development

4.2.1. Proposed HPLC Method Parameters (to be optimized and validated)

ParameterProposed Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A mixture of a suitable buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol)
Flow Rate 1.0 mL/min
Detection UV at an appropriate wavelength (e.g., ~280 nm for orotic acid)
Temperature Ambient or controlled (e.g., 25-30°C)

Validation of the analytical method should be performed according to ICH Q2(R1) guidelines and include specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.

G cluster_1 Stability-Indicating Method Development & Validation cluster_validation_params Method_Dev Method Development (HPLC, etc.) Forced_Deg Forced Degradation Sample Analysis Method_Dev->Forced_Deg Specificity Specificity/ Peak Purity Forced_Deg->Specificity Validation Method Validation (ICH Q2(R1)) Specificity->Validation Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD_LOQ LOD & LOQ Validation->LOD_LOQ Robustness Robustness Validation->Robustness Final_Method Validated Stability- Indicating Method

Method Development and Validation Pathway
Excipient Compatibility Studies

To assess the compatibility of this compound with pharmaceutical excipients, binary mixtures of the API and each excipient (typically in a 1:1 ratio) should be prepared. These mixtures, along with the pure API and excipients as controls, should be stored under accelerated stability conditions (e.g., 40°C/75% RH) for a specified period (e.g., 4 weeks). Samples should be analyzed at predetermined time points for any physical changes (e.g., color, appearance) and chemical degradation using a validated stability-indicating method.

Conclusion and Recommendations

This compound is a thermally stable compound under normal conditions. However, a comprehensive understanding of its stability profile is incomplete due to the limited availability of public data on its photolytic and hydrolytic degradation. To ensure the quality, safety, and efficacy of pharmaceutical products containing this compound, it is imperative to:

  • Conduct comprehensive forced degradation studies following ICH guidelines to identify potential degradation pathways and products.

  • Develop and validate a robust stability-indicating analytical method , such as an HPLC method, capable of separating and quantifying zinc orotate and its degradation products.

  • Perform thorough excipient compatibility studies to ensure the stability of the final formulation.

The experimental protocols and workflows outlined in this guide provide a framework for researchers and drug development professionals to systematically evaluate the stability and reactivity of this compound, thereby supporting the development of safe and effective pharmaceutical products.

References

An In-depth Technical Guide to Zinc Orotate Dihydrate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Zinc orotate (B1227488) dihydrate is a salt of zinc and orotic acid, a compound historically considered a B-vitamin (B13) and an intermediate in pyrimidine (B1678525) nucleotide biosynthesis. This chelated form of zinc is purported to have enhanced bioavailability, allowing for more efficient cellular uptake. Zinc itself is an essential trace element crucial for a vast array of physiological processes, including immune function, enzymatic activity, and cellular signaling. This technical guide provides a comprehensive overview of zinc orotate dihydrate, focusing on its chemical properties, synthesis, analytical methods, and its role in cellular processes, tailored for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is a white to almost white crystalline powder. It is practically insoluble in water, 96% ethanol, and ether.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 60388-02-5 (dihydrate), 68399-76-8 (anhydrous)[2]
Molecular Formula C10H6N4O8Zn·2H2O[2]
Molecular Weight 411.6 g/mol [2]
Appearance White to almost white crystalline powder[1][2]
Solubility Practically insoluble in water, 96% ethanol, and ether[1][2]
pH (5% solution/water) 3 to 5[2]
Stability Stable under normal conditions. Incompatible with heat, light, and strong oxidizing agents.[2]
Decomposition Products Carbon oxides, Nitrogen oxides, Zinc oxides[2]

Synthesis and Quality Control

A common method for the synthesis of zinc orotate is through a precipitation reaction. One described method involves the reaction of orotic acid with zinc oxide in water at an elevated temperature.[3]

Experimental Protocol: Synthesis of Zinc Orotate

A patented method describes the synthesis of zinc orotate with high yield and purity. The process involves the reaction of orotate and nano zinc oxide in water under high-temperature cyclic conditions (above 90°C) for 2-3 hours. The molar ratio of orotate to zinc oxide is 1:1.2-1.4. Following the reaction, the liquid phase is separated and continuously stirred for 12-16 hours at 350-550 r/s to facilitate cooling and crystallization. A final solid-liquid separation and drying of the solid phase yields the zinc orotate product.[3]

Quality Control

A Certificate of Analysis (CoA) for zinc orotate should comply with specifications and serves as a tool for batch-level quality control.[4] An example of a quality control method is the determination of elemental impurities using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS). This method has been validated for the quantification of 17 elemental impurities in this compound.[5]

Experimental Protocol: Determination of Elemental Impurities by ICP-MS

This protocol is adapted from a validated method for determining elemental impurities in this compound drug substance.[5]

  • Sample Preparation: Accurately weigh approximately 0.2 g of the this compound sample and transfer it to a microwave digestion vessel. Add 2.0 mL of concentrated nitric acid and 1.0 mL of concentrated hydrochloric acid. Allow for pre-digestion for 30 minutes before proceeding with microwave digestion.

  • ICP-MS Analysis: The digested sample is analyzed using an ICP-MS instrument. Tuning solutions containing elements like Li, Y, Tl, Co, and Ce can be used to correct for baseline drift and matrix interference.

  • Instrumental Parameters (Example):

    • RF power: 1550 W

    • Nebulizer gas flow: 1.01 L/min

    • Nebulizer pump flow: 0.10 rps

    • Spray chamber temperature: 2°C

    • Helium flow rate: 4.3 mL/min

Pharmacokinetics and Bioavailability

Zinc orotate is considered to have good bioavailability compared to inorganic zinc salts.[6] A pharmacokinetic study in rabbits compared zinc orotate with zinc sulfate (B86663) and zinc pantothenate. After oral administration, zinc orotate showed a slower absorption phase compared to the other two salts. Following parenteral administration, it exhibited a faster distribution and elimination phase.[7]

Table 2: Comparative Pharmacokinetic Parameters of Zinc Salts in Rabbits (Oral Administration)

ParameterZinc OrotateZinc SulfateZinc PantothenateReference(s)
Absorption Phase (Ka) SlowerFasterFaster[7]

Note: This table provides a qualitative comparison based on the cited study. For detailed quantitative data, refer to the original publication.

Cellular and Molecular Mechanisms of Action

The biological effects of zinc orotate are primarily attributed to the zinc ion. Zinc is a critical cofactor for over 300 enzymes and is involved in numerous cellular signaling pathways.

Role in Cellular Signaling

Zinc has been shown to modulate key signaling pathways involved in cell proliferation, survival, and inflammation, including the PI3K/AKT/mTOR and MAPK pathways.

  • PI3K/AKT/mTOR Pathway: Zinc can activate the PI3K/AKT/mTOR signaling pathway. For instance, in Caco-2 intestinal cells, zinc was shown to enhance intestinal barrier function by stimulating the phosphorylation of AKT and mTOR.[8] This activation is linked to increased cell differentiation and the expression of tight junction proteins. In some cellular contexts, zinc deficiency can lead to hyperphosphorylation of Akt.[9]

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is another target of zinc. Zinc can differentially regulate MAPK signaling. For example, in human T-cells, intracellular zinc was found to activate p38 MAPK, while suppressing ERK1/2 phosphorylation after T-cell receptor stimulation.[10] In other cell types, zinc influx has been shown to activate both ERK and JNK MAPKs.[11]

Diagram 1: Proposed General Mechanism of Zinc-Mediated Activation of PI3K/AKT/mTOR Pathway

PI3K_AKT_mTOR_Pathway Zinc Zinc Orotate (delivering Zn²⁺) Receptor Receptor Tyrosine Kinase (e.g., IGF-1R) Zinc->Receptor activates PI3K PI3K Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates Downstream Downstream Effects (Cell Proliferation, Survival, Barrier Function) mTOR->Downstream

Caption: Zinc-mediated activation of the PI3K/AKT/mTOR signaling pathway.

Diagram 2: Differential Regulation of MAPK Pathways by Zinc

MAPK_Pathway cluster_stimulus Stimuli cluster_mapk MAPK Cascades cluster_effects Cellular Outcomes Zinc Intracellular Zinc (Zn²⁺) p38 p38 Zinc->p38 activates ERK ERK1/2 Zinc->ERK inhibits (post-TCR stimulation) JNK JNK Zinc->JNK activates TCR TCR Stimulation TCR->ERK activates Cytokine Cytokine Production (IFN-γ, IL-2) p38->Cytokine Proliferation T-Cell Proliferation ERK->Proliferation CellDeath Cell Death JNK->CellDeath

Caption: Differential effects of zinc on various MAPK signaling pathways.

Modulation of Inflammatory Responses

Zinc plays a crucial role in regulating inflammation, primarily by modulating the production of cytokines. Zinc supplementation has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6.[12] The mechanism is thought to involve the inhibition of NF-κB, a key transcription factor in the inflammatory response. Zinc may also upregulate A20, a zinc-finger protein that inhibits NF-κB signaling.

Experimental Protocol: In Vitro Assessment of Zinc Orotate's Effect on Cytokine Production

This protocol provides a general framework for assessing the impact of zinc orotate on cytokine production in a cell culture model.

  • Cell Culture: Culture a relevant cell line (e.g., macrophages like RAW 264.7 or human peripheral blood mononuclear cells - PBMCs) in appropriate media.

  • Treatment: Treat the cells with varying concentrations of zinc orotate for a predetermined duration. Include a positive control (e.g., lipopolysaccharide - LPS) to induce an inflammatory response and a vehicle control.

  • Cytokine Measurement: After the treatment period, collect the cell culture supernatant. Measure the concentrations of TNF-α and IL-6 using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: Compare the cytokine levels in the zinc orotate-treated groups to the control groups to determine the effect of zinc orotate on cytokine production.

Preclinical and Clinical Evidence

While much of the research focuses on zinc in general, some studies have specifically investigated zinc orotate. For general supplementation in adults, a dosage of 0.5-1 mg/kg per day of elemental zinc for 3-4 months is often recommended.[13] The tolerable upper intake level for zinc is generally considered to be 25-40 mg per day for adults.[14]

Table 3: Summary of Selected In Vivo Studies on Zinc Supplementation

Study TypeModelDosageKey FindingsReference(s)
PreclinicalRats38.89 mg/kg (adequate) vs. 3.30 mg/kg (deficient) zinc in dietZinc deficiency led to reduced food intake and lower zinc concentrations in serum, femur, and skeletal muscle.[15]
PreclinicalRats50, 100, or 200 mg/kg zinc in diet with aluminum chloride co-administration100 mg/kg zinc supplementation showed a significant increase in the number of rearings in an open-field test, suggesting a neuroprotective effect.[16]
Clinical TrialChildren with acute diarrhea10 mg (infants <6 months) or 20 mg (children 6-59 months) elemental zinc dailyZinc supplementation is recommended by WHO/UNICEF for the management of childhood diarrhea.[17]
Clinical TrialAdults with pre-diabetes20 mg elemental zinc (as zinc sulfate) daily for 12 monthsStudy protocol to evaluate the effects of zinc supplementation on glycemic control.[18]

Conclusion

This compound is a bioavailable form of zinc with potential applications in nutritional supplementation and drug development. Its role in fundamental cellular processes, including signaling pathways and inflammatory responses, makes it a compound of interest for further research. This technical guide provides a foundational understanding of its properties, synthesis, and biological activities, offering a starting point for scientists and researchers to explore its therapeutic potential. Further studies specifically investigating the effects of this compound in various in vitro and in vivo models are warranted to fully elucidate its mechanisms of action and clinical utility.

References

The Biological Role of Orotic Acid in Zinc Transport: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Zinc is an essential trace element vital for a myriad of physiological processes. Its absorption and cellular transport are tightly regulated by a sophisticated network of proteins. Orotic acid, an intermediate in pyrimidine (B1678525) biosynthesis, has been utilized to form zinc orotate (B1227488), a compound purported to have enhanced bioavailability. This technical guide provides an in-depth exploration of the current understanding of the biological role of orotic acid in zinc transport. While direct evidence for a specific molecular mechanism remains elusive in the scientific literature, this document synthesizes the available data, proposes a hypothetical model of action, and outlines detailed experimental protocols to guide future research in this area. The information presented is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working to understand and leverage the therapeutic potential of zinc compounds.

Introduction to Orotic Acid and Zinc Homeostasis

Orotic acid (2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid) is a naturally occurring compound that serves as a key intermediate in the de novo synthesis of pyrimidine nucleotides, which are essential for the formation of DNA and RNA[1]. Beyond its role in nucleotide metabolism, orotic acid has been investigated for its potential therapeutic effects, including cardioprotective properties[2].

Zinc homeostasis is maintained through a delicate balance of intestinal absorption, cellular uptake, efflux, and storage. Two primary families of zinc transporters are responsible for moving zinc across cellular membranes: the SLC39A family (ZIP transporters), which primarily mediate zinc influx into the cytoplasm, and the SLC30 family (ZnT transporters), which are involved in zinc efflux from the cytoplasm[3][4]. The purported benefit of using orotic acid as a ligand for zinc supplementation lies in the hypothesis that the resulting zinc orotate complex possesses physicochemical properties that facilitate its transport across biological membranes, thereby increasing the bioavailability of zinc.

The Role of Orotic Acid in Zinc Transport: Current Evidence and a Hypothetical Model

The prevailing hypothesis for the role of orotic acid in zinc transport is that it acts as a zinc ionophore . An ionophore is a lipid-soluble molecule that can bind to an ion, shielding its charge and facilitating its transport across the hydrophobic lipid bilayer of the cell membrane[5][6].

Proposed Ionophoretic Mechanism

The neutral charge of the zinc orotate complex is thought to allow it to passively diffuse across the cell membrane, bypassing the need for specific transporter proteins. Once inside the cell, the complex would dissociate, releasing zinc ions into the cytoplasm. This proposed mechanism is illustrated in the diagram below.

G cluster_membrane Cell Membrane Membrane Lipid Bilayer Zn_int Zn²⁺ Membrane->Zn_int Dissociation Orotate_int Orotate Membrane->Orotate_int Extracellular Extracellular Space ZnOrotate_ext Zinc Orotate Intracellular Cytoplasm ZnOrotate_ext->Membrane Passive Diffusion ZIP ZIP Transporter Zn_ext Zn²⁺ Zn_ext->ZIP Active Transport

Figure 1: Hypothetical ionophoretic mechanism of zinc orotate transport.
Interaction with Zinc Transporters

Currently, there is a lack of direct evidence in the scientific literature to suggest that orotic acid or the zinc orotate complex directly interacts with or is transported by members of the SLC39A (ZIP) or SLC30 (ZnT) families of zinc transporters. It is plausible that once zinc is released from the orotate complex within the cell, its subsequent intracellular trafficking and efflux are handled by the conventional zinc transport machinery.

Influence of Pyrimidine Metabolism

Given that orotic acid is a key intermediate in pyrimidine synthesis, its supplementation could potentially impact cellular signaling pathways linked to this metabolic process. For instance, orotic acid administration has been shown to affect p53 activation and the PI3K/Akt signaling pathway[7][8]. While a direct link to zinc transport has not been established, these pathways are known to be modulated by cellular zinc status, suggesting a potential area for future investigation into the interplay between pyrimidine metabolism, zinc homeostasis, and cellular signaling.

Quantitative Data on Zinc Bioavailability

Quantitative data directly comparing the transport kinetics of zinc orotate with other zinc salts at the cellular level are scarce. The most cited study is a pharmacokinetic investigation in rabbits by Andermann and Dietz (1982). While the full details of this study are not widely available, the abstract provides some key comparative data.

Zinc SaltAnimal ModelAdministrationKey Pharmacokinetic FindingsReference
Zinc OrotateRabbitOralSlower absorption phase (Ka) compared to zinc sulfate (B86663) and zinc pantothenate.[9]
Zinc SulfateRabbitOralBioequivalent to zinc pantothenate.[9]
Zinc PantothenateRabbitOralBioequivalent to zinc sulfate.[9]

More recent reviews comparing various zinc salts in human studies often highlight zinc glycinate (B8599266) and zinc gluconate as having superior absorption, though these studies do not typically include zinc orotate[10].

Experimental Protocols

The following are detailed methodologies for key experiments that can be adapted to investigate the biological role of orotic acid in zinc transport.

Caco-2 Cell Permeability Assay

This in vitro model is widely used to predict intestinal drug absorption.

Objective: To determine the apparent permeability coefficient (Papp) of zinc from zinc orotate across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells (passages 25-40)

  • Dulbecco's Modified Eagle's Medium (DMEM) with high glucose, supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin

  • Transwell® inserts with a 0.4 µm pore size polycarbonate membrane

  • Hanks' Balanced Salt Solution (HBSS) buffered with 25 mM HEPES, pH 7.4

  • Zinc orotate, zinc sulfate (as a control), and a non-transported marker (e.g., Lucifer yellow)

  • Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for zinc quantification

Procedure:

  • Cell Culture and Differentiation:

    • Seed Caco-2 cells onto Transwell® inserts at a density of 6 x 10⁴ cells/cm².

    • Culture for 21-25 days to allow for differentiation into a polarized monolayer. Change the medium every 2-3 days.

    • Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER). Only use monolayers with TEER values > 250 Ω·cm².

  • Transport Experiment:

    • Wash the Caco-2 monolayers twice with pre-warmed (37°C) HBSS.

    • Pre-incubate the monolayers with HBSS for 30 minutes at 37°C.

    • Apical to Basolateral (A→B) Transport: Add the test compound (e.g., 100 µM zinc orotate or zinc sulfate in HBSS) to the apical (donor) chamber. Add fresh HBSS to the basolateral (receiver) chamber.

    • Basolateral to Apical (B→A) Transport: Add the test compound to the basolateral (donor) chamber and fresh HBSS to the apical (receiver) chamber.

    • Incubate the plates at 37°C with gentle shaking for 2 hours.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with fresh HBSS.

    • At the end of the experiment, collect samples from both the donor and receiver chambers.

  • Quantification and Data Analysis:

    • Determine the zinc concentration in the collected samples using AAS or ICP-MS.

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

      • dQ/dt is the rate of zinc transport (µmol/s)

      • A is the surface area of the membrane (cm²)

      • C₀ is the initial concentration of zinc in the donor chamber (µmol/cm³)

    • Calculate the efflux ratio (ER) = Papp (B→A) / Papp (A→B) to assess the involvement of active efflux transporters.

G cluster_workflow Caco-2 Permeability Assay Workflow Seed Seed Caco-2 cells on Transwell inserts Differentiate Differentiate for 21-25 days Seed->Differentiate TEER Verify monolayer integrity (TEER > 250 Ω·cm²) Differentiate->TEER Wash Wash with HBSS TEER->Wash Preincubate Pre-incubate with HBSS Wash->Preincubate Dose Add Zinc Compound (Apical or Basolateral) Preincubate->Dose Incubate Incubate at 37°C Dose->Incubate Sample Collect samples from receiver chamber Incubate->Sample Analyze Quantify Zinc (AAS/ICP-MS) Sample->Analyze Calculate Calculate Papp and Efflux Ratio Analyze->Calculate

Figure 2: Experimental workflow for the Caco-2 cell permeability assay.
In Vitro Zinc Ionophore Activity Assay

This assay can be used to determine if orotic acid can transport zinc across a simple lipid membrane, independent of cellular transporters.

Objective: To assess the zinc ionophore activity of orotic acid using a liposome-based model.

Materials:

  • Dipalmitoylphosphatidylcholine (DPPC) and cholesterol

  • FluoZin-3, acetoxymethyl (AM) ester (a zinc-sensitive fluorescent dye)

  • HEPES buffer

  • Orotic acid, zinc sulfate, and a known zinc ionophore (e.g., pyrithione) as a positive control

  • Size-exclusion chromatography column (e.g., Sephadex G-50)

  • Fluorometer

Procedure:

  • Liposome (B1194612) Preparation:

    • Prepare unilamellar liposomes composed of DPPC and cholesterol (e.g., 7:3 molar ratio) by the extrusion method.

    • During hydration of the lipid film, include the membrane-impermeant form of FluoZin-3 in the buffer to encapsulate it within the liposomes.

    • Remove unencapsulated dye by passing the liposome suspension through a size-exclusion chromatography column.

  • Ionophore Activity Assay:

    • Place the liposome suspension in a cuvette in a fluorometer.

    • Add zinc sulfate to the external buffer to create a zinc gradient.

    • Add orotic acid to the external buffer and monitor the fluorescence of FluoZin-3 over time. An increase in fluorescence indicates the transport of zinc into the liposomes.

    • Perform control experiments with zinc sulfate alone, orotic acid alone, and a known zinc ionophore with zinc sulfate.

  • Data Analysis:

    • Plot the change in fluorescence intensity over time for each condition.

    • Compare the rate of fluorescence increase in the presence of orotic acid to the control conditions to determine its ionophore activity.

Signaling Pathways and Future Directions

While direct evidence is lacking, the role of orotic acid in pyrimidine metabolism suggests potential interactions with signaling pathways that are also influenced by zinc status.

G cluster_pathways Potential Downstream Signaling ZnOrotate Zinc Orotate Zn Intracellular Zn²⁺ ZnOrotate->Zn Dissociation Orotate Orotate ZnOrotate->Orotate MTF1 MTF-1 Zn->MTF1 Activation PI3K_AKT PI3K/AKT Pathway Zn->PI3K_AKT Modulation MAPK MAPK Pathway Zn->MAPK Modulation Pyrimidine Pyrimidine Biosynthesis Orotate->Pyrimidine Intermediate p53 p53 Pathway Pyrimidine->p53 Influence

Figure 3: Potential signaling pathways influenced by zinc orotate components.

Future research should focus on:

  • Directly measuring the transport of intact zinc orotate across cell membranes.

  • Investigating the interaction of orotic acid and zinc orotate with known zinc transporters (e.g., ZIP4) using techniques such as surface plasmon resonance or co-immunoprecipitation.

  • Elucidating the downstream signaling effects of zinc orotate supplementation, particularly in relation to the interplay between zinc-sensitive and pyrimidine-sensitive pathways.

  • Conducting well-controlled human clinical trials to definitively compare the bioavailability of zinc orotate with other zinc salts.

Conclusion

Orotic acid, in the form of zinc orotate, is utilized as a means to supplement dietary zinc. The prevailing hypothesis is that it enhances zinc bioavailability through an ionophoretic mechanism, facilitating the passive diffusion of zinc across cell membranes. However, there is a notable lack of direct experimental evidence to fully substantiate this mechanism and to rule out the involvement of specific transporter proteins. The quantitative data comparing its efficacy to other zinc salts are limited and dated. This technical guide has summarized the current state of knowledge, provided a hypothetical framework for the action of orotic acid in zinc transport, and detailed experimental protocols to address the existing gaps in our understanding. Further rigorous investigation is required to elucidate the precise biological role of orotic acid in zinc transport and to validate its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for Zinc Orotate Dihydrate in In Vitro Cell Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of zinc orotate (B1227488) dihydrate in in vitro cell culture experiments. This document includes detailed protocols for preparation, cell treatment, and subsequent analysis of cellular effects, alongside quantitative data summaries and visual representations of relevant signaling pathways.

Introduction to Zinc Orotate Dihydrate

This compound is a salt of zinc and orotic acid. Orotic acid, a precursor in the biosynthesis of pyrimidines, is thought to act as a transporter molecule for zinc, potentially enhancing its bioavailability and cellular uptake compared to inorganic zinc salts.[1][2][3] This characteristic makes this compound an interesting compound for studying the in vitro effects of zinc on various cellular processes, including cell proliferation, apoptosis, and signaling pathways.

Chemical Structure:

  • Molecular Formula: C₁₀H₆N₄O₈Zn·2H₂O

  • Molecular Weight: 411.6 g/mol

Applications in Cell Culture

This compound can be employed in a variety of in vitro studies to investigate the multifaceted roles of zinc in cellular physiology and pathology. Potential applications include:

  • Cancer Research: Investigating the anti-proliferative and pro-apoptotic effects of zinc in various cancer cell lines.[4][5]

  • Neuroscience: Studying the effects of zinc on neuronal cells, including its potential neurotoxicity at high concentrations.[6][7]

  • Immunology: Examining the role of zinc in modulating immune cell function and inflammatory responses.

  • Signal Transduction: Elucidating the impact of zinc on key signaling pathways such as PI3K/Akt/mTOR and NF-κB.[3][8][9]

Experimental Protocols

Preparation of this compound Stock Solution

Critical Consideration: this compound is characterized as being "hardly soluble in water" and "practically insoluble in 96% ethanol (B145695) and ether".[2][6] Furthermore, sterile filtration of aqueous solutions can lead to a significant loss of the compound.[10] Therefore, careful preparation is crucial for accurate and reproducible results.

Materials:

  • This compound powder

  • Sterile, deionized water or cell culture grade DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Protocol 1: Aqueous Suspension (for immediate use)

  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add a small volume of sterile, deionized water to create a concentrated suspension (e.g., 10 mM).

  • Vortex the suspension vigorously for 2-3 minutes.

  • For enhanced dissolution, sonicate the suspension for 5-10 minutes.

  • Immediately before use, dilute this suspension to the final desired concentration in pre-warmed cell culture medium. Ensure thorough mixing to maintain a homogenous suspension.

  • Note: Due to low solubility, it is recommended to prepare this fresh for each experiment and add it directly to the cell culture medium. It is also advisable to determine the actual zinc concentration in the final medium using techniques like atomic absorption spectrometry.

Protocol 2: DMSO Stock Solution

While insolubility in ethanol is noted, DMSO can be an alternative for creating a stock solution.

  • Weigh out this compound powder and add it to a sterile microcentrifuge tube.

  • Add cell culture grade DMSO to achieve a desired stock concentration (e.g., 10 mM).

  • Vortex thoroughly for 5 minutes. If dissolution is incomplete, gentle warming (to 37°C) and sonication may be applied.

  • Visually inspect for complete dissolution. If a precipitate remains, centrifuge the solution and use the supernatant, acknowledging that the actual concentration may be lower than calculated.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • When preparing working solutions, ensure the final concentration of DMSO in the cell culture medium does not exceed a level that is toxic to the cells (typically <0.5%). A vehicle control (medium with the same concentration of DMSO) must be included in all experiments.

Cell Culture and Treatment

Materials:

  • Selected cell line (e.g., PC-3 for prostate cancer, Caco-2 for intestinal epithelium, PC12 for neuronal studies)

  • Complete cell culture medium (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well, 24-well, or 6-well plates

  • Incubator (37°C, 5% CO₂)

Protocol:

  • Seed the cells in the appropriate culture plates at a density that will ensure they are in the exponential growth phase at the time of treatment.

  • Allow the cells to adhere and grow for 24 hours in a humidified incubator.

  • Prepare the desired concentrations of this compound by diluting the stock solution in fresh, pre-warmed complete cell culture medium.

  • Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (if using DMSO) and an untreated control.

  • Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).

Cell Viability and Cytotoxicity Assays

3.3.1. MTT Assay (Cell Viability)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or Solubilization Buffer

  • Microplate reader

Protocol:

  • After the treatment period with this compound, add 10 µL of MTT solution to each well of a 96-well plate.

  • Incubate the plate for 2-4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control.

3.3.2. LDH Assay (Cytotoxicity)

This assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium, an indicator of cytotoxicity.

Materials:

  • Commercially available LDH cytotoxicity assay kit

Protocol:

  • Follow the manufacturer's instructions for the specific LDH assay kit.

  • Typically, this involves transferring a small aliquot of the cell culture supernatant to a new plate.

  • A reaction mixture is then added, and the plate is incubated.

  • The absorbance is measured at the recommended wavelength.

  • Cytotoxicity is calculated as a percentage of the maximum LDH release control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit

  • Flow cytometer

Protocol:

  • After treatment, harvest the cells (including floating cells in the supernatant) and wash them with cold PBS.

  • Resuspend the cells in the binding buffer provided in the kit.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry within one hour.

Western Blotting for Signaling Pathway Analysis

This technique is used to detect and quantify specific proteins involved in signaling pathways (e.g., phosphorylated forms of Akt and NF-κB).

Materials:

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-NF-κB p65)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • After treatment, wash the cells with cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates.

  • Denature the protein samples and separate them by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane and then incubate with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Data Presentation

The following tables summarize hypothetical quantitative data based on published studies on various zinc compounds, providing a reference for expected outcomes with this compound.

Table 1: Cytotoxicity of Different Zinc Salts in PC12 Neuronal Cells

Zinc SaltConcentration Range (mM)Cytotoxicity Classification
Zinc Citrate0.05 - 0.3High
Zinc Sulfate0.05 - 0.3High
Zinc Orotate 0.05 - 0.3 Moderate
Zinc Acetate0.05 - 0.3Moderate
Zinc Chloride0.05 - 0.3Moderate
Zinc Gluconate0.05 - 0.3Moderate
Zinc Histidinate0.05 - 0.3Low

Source: Adapted from comparative in vitro toxicity studies of zinc salts.[6][7]

Table 2: Effect of Zinc on Cell Viability and Apoptosis in Cancer Cell Lines

Cell LineZinc CompoundConcentrationIncubation TimeEffect on Viability (% of Control)Apoptosis Induction
PC-3 (Prostate)Zinc Chloride700 ng/mL (~10.7 µM)72 h~50%Increased
LNCaP (Prostate)Zinc Chloride100 ng/mL (~1.5 µM)72 h~50%Increased
A549 (Lung, p53-wt)Zinc Sulfate50 µM48 hReducedIncreased
H1299 (Lung, p53-null)Zinc Sulfate50 µM48 hNo significant changeIncreased

Source: Compiled from studies on the effects of zinc on cancer cell growth.[4][5]

Visualization of Signaling Pathways

The following diagrams, generated using the DOT language, illustrate key signaling pathways that can be modulated by zinc.

PI3K_AKT_Pathway Zinc Zinc Orotate Dihydrate RTK Receptor Tyrosine Kinase (RTK) Zinc->RTK Activates PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 pAKT p-Akt PIP3->pAKT Phosphorylates AKT Akt pmTOR p-mTOR pAKT->pmTOR Phosphorylates mTOR mTOR CellGrowth Cell Growth & Survival pmTOR->CellGrowth

Caption: PI3K/Akt/mTOR signaling pathway activated by zinc.

NFkB_Pathway Zinc Zinc Orotate Dihydrate IKK IKK Complex Zinc->IKK Inhibits Stimulus Inflammatory Stimulus Stimulus->IKK pIkB p-IκBα IKK->pIkB Phosphorylates IkB IκBα NFkB_p65 NF-κB (p65/p50) NFkB_IkB NF-κB-IκBα (Inactive) NFkB_IkB->IkB NFkB_IkB->NFkB_p65 Ub Ubiquitination & Degradation pIkB->Ub NFkB_active NF-κB (Active) Ub->NFkB_active Nucleus Nucleus NFkB_active->Nucleus Gene Gene Transcription (Inflammation) Nucleus->Gene

Caption: Inhibition of the NF-κB signaling pathway by zinc.

Experimental_Workflow Start Start CellSeeding Seed Cells Start->CellSeeding Adherence 24h Incubation (Adherence) CellSeeding->Adherence Treatment Treat with Zinc Orotate Dihydrate Adherence->Treatment Incubation 24-72h Incubation Treatment->Incubation Analysis Endpoint Analysis Incubation->Analysis Viability Cell Viability (MTT/LDH) Analysis->Viability Apoptosis Apoptosis (Flow Cytometry) Analysis->Apoptosis Signaling Signaling Pathways (Western Blot) Analysis->Signaling End End Viability->End Apoptosis->End Signaling->End

Caption: General experimental workflow for in vitro studies.

References

Application Notes and Protocols for Zinc Orotate Dihydrate Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc orotate (B1227488) dihydrate is a salt of zinc and orotic acid that is utilized in nutritional supplements and various research applications. Its delivery in a biologically available form is crucial for in vitro and in vivo studies. However, the compound's low solubility in aqueous and common organic solvents presents a significant challenge in the preparation of stock solutions for experimental use. These application notes provide detailed protocols for the preparation of both a solubilized stock solution in an acidified organic solvent and a homogenous aqueous suspension, enabling researchers to select the most appropriate method for their specific experimental needs.

Physicochemical Properties

Zinc orotate dihydrate is a white to nearly white crystalline powder. A summary of its relevant properties is provided in the table below.

PropertyValue
Molecular Formula C₁₀H₆N₄O₈Zn·2H₂O
Molecular Weight 411.6 g/mol [1]
Appearance White to almost white crystalline powder[1][2]
Solubility in Water Practically insoluble[1][2]. One source indicated low recovery from a 100 mM aqueous solution after sterile filtration, confirming its poor solubility[3]. Another source provided a high estimated solubility, which is likely an outlier[4].
Solubility in Ethanol Practically insoluble in 96% ethanol[1][2].
Solubility in DMSO Soluble at 20 mg/mL with ultrasonication and pH adjustment to 2 with 1 M HCl[5].
Stability Stable under normal conditions. Should be protected from heat, light, and strong oxidizing agents[1].

Experimental Protocols

Protocol 1: Preparation of a Solubilized Stock Solution in Acidified DMSO

This protocol is suitable for experiments where a true solution is required and the final concentration of acidified DMSO in the working solution can be tolerated by the experimental system.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • 1 M Hydrochloric Acid (HCl)

  • Sterile, conical-bottom polypropylene (B1209903) tubes

  • Ultrasonic bath

  • Vortex mixer

  • Calibrated analytical balance

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Procedure:

  • Weighing: In a fume hood, accurately weigh the desired amount of this compound powder and transfer it to a sterile conical-bottom tube.

  • Solvent Addition: Add the required volume of DMSO to achieve a concentration of 20 mg/mL.

  • Acidification: Carefully add 1 M HCl dropwise while vortexing until the pH of the solution reaches approximately 2. This step is critical for solubilization[5].

  • Sonication: Place the tube in an ultrasonic bath and sonicate until the powder is completely dissolved. Intermittent vortexing may aid dissolution[5].

  • Sterilization (Optional): If required for the application, filter the solution through a 0.22 µm PTFE syringe filter. Note that this may lead to a loss of compound if not fully dissolved[3].

  • Storage: Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles. Store at -20°C for up to one month or at -80°C for up to six months[5]. Protect from light.

Caution: The low pH of this stock solution may be detrimental to cellular health. It is imperative to ensure the final concentration of the acidified DMSO in the experimental medium does not adversely affect the results. A vehicle control with the acidified DMSO is essential.

Protocol 2: Preparation of an Aqueous Stock Suspension

This protocol is recommended for most cell culture and other biological experiments where the insolubility of the compound in its native state is a factor and a homogenous suspension is acceptable.

Materials:

  • This compound

  • Sterile, nuclease-free water or phosphate-buffered saline (PBS)

  • Sterile, conical-bottom polypropylene tubes

  • Vortex mixer

  • Ultrasonic bath (optional)

  • Calibrated analytical balance

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Procedure:

  • Weighing: In a sterile environment (e.g., a biological safety cabinet), weigh the desired amount of this compound powder and transfer it to a sterile conical-bottom tube.

  • Solvent Addition: Add a small volume of sterile water or PBS to the powder to create a paste. This helps in the subsequent dispersion.

  • Suspension: Gradually add the remaining volume of the aqueous solvent while continuously vortexing to ensure a uniform suspension. A patent for preparing a zinc orotate suspension suggests heating the orotic acid in water, though this protocol uses the dihydrate salt directly for simplicity in a research setting[6].

  • Homogenization: For a more uniform particle size distribution, sonicate the suspension in an ice bath to prevent overheating.

  • Storage: Store the suspension at 4°C for short-term use (up to one week). For longer-term storage, aliquoting and freezing at -20°C is possible, but the homogeneity of the suspension must be re-established upon thawing by vigorous vortexing and sonication.

Note: Before each use, the aqueous suspension must be thoroughly vortexed to ensure a homogenous distribution of the this compound particles.

Safety and Handling Precautions

This compound is considered non-hazardous[2]. However, standard laboratory safety practices should be followed:

  • Wear appropriate personal protective equipment, including safety glasses, gloves, and a lab coat.

  • Handle the powder in a well-ventilated area or a fume hood to avoid inhalation of dust.

  • In case of contact with eyes or skin, rinse thoroughly with water.

  • Consult the Safety Data Sheet (SDS) for complete safety information.

Visualizations

workflow Workflow for this compound Stock Preparation cluster_solution Protocol 1: Solubilized Stock (Acidified DMSO) cluster_suspension Protocol 2: Aqueous Suspension weigh_s Weigh this compound add_dmso Add DMSO to 20 mg/mL weigh_s->add_dmso acidify Acidify to pH 2 with 1 M HCl add_dmso->acidify sonicate_s Sonicate until dissolved acidify->sonicate_s store_s Aliquot and Store at -20°C/-80°C sonicate_s->store_s end End store_s->end weigh_p Weigh this compound add_h2o Add sterile H2O or PBS weigh_p->add_h2o vortex Vortex to create a uniform suspension add_h2o->vortex sonicate_p Sonicate for homogenization (optional) vortex->sonicate_p store_p Store at 4°C (short-term) or -20°C (long-term) sonicate_p->store_p store_p->end start Start decision Is a true solution required? start->decision decision->weigh_s Yes decision->weigh_p No

Caption: Workflow for preparing this compound stock.

References

Application Notes and Protocols: Zinc Orotate Dihydrate as a Thermal Stabilizer for PVC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of zinc orotate (B1227488) dihydrate as a thermal stabilizer for polyvinyl chloride (PVC). Included are detailed experimental protocols for evaluating its performance and a summary of relevant quantitative data.

Introduction

Polyvinyl chloride (PVC) is a versatile and widely used thermoplastic polymer. However, it is susceptible to thermal degradation at processing temperatures (typically 170-180°C), leading to the release of hydrochloric acid (HCl), discoloration, and a reduction in its mechanical properties.[1] To counteract this, thermal stabilizers are incorporated into PVC formulations.[1]

Zinc orotate dihydrate has emerged as a promising, non-toxic alternative to traditional heavy metal-based stabilizers.[2][3] It functions by absorbing the HCl released during PVC degradation and by replacing unstable chlorine atoms within the polymer chain, thereby inhibiting the "zipper" degradation process.[4][5] A notable advantage of zinc orotate is its ability to postpone the "zinc burning" phenomenon, a rapid degradation that can occur with other zinc-based stabilizers.[4][6]

Mechanism of Action

The stabilizing effect of this compound in PVC is attributed to the following mechanisms:

  • HCl Absorption: The orotate anion has a strong affinity for and absorbs the hydrogen chloride gas released during the thermal degradation of PVC.[4][7]

  • Substitution of Labile Chlorine Atoms: The pyrimidinedione structure within the orotate molecule can replace labile chlorine atoms on the PVC chain through an N-alkylation reaction, which halts the propagation of polyene sequences that cause discoloration.[4]

  • Synergistic Effects: this compound exhibits a significant synergistic effect when combined with other stabilizers, such as calcium stearate (B1226849) (CaSt₂) and co-stabilizers like pentaerythritol (B129877) (PER) and dibenzoylmethane (B1670423) (DBM).[4][7] This combination enhances both the initial color and long-term thermal stability of the PVC.[4][7]

Quantitative Data Summary

The following tables summarize the performance of this compound as a thermal stabilizer for PVC based on various studies.

Table 1: Thermal Stability Time by Congo Red Test at 180°C

SampleThermal Stability Time (seconds)
Pure PVC~390[6][8]
PVC + Zinc Orotate (ZnOr₂)500[6]
PVC + Commercial Ca/Zn Stabilizer490[6]

Table 2: Synergistic Effects on Thermal Stability Time by Congo Red Test at 180°C

Stabilizer System (in PVC)Thermal Stability Time (seconds)
CaSt₂:ZnOr₂ (1.8:1.2 ratio)Significantly accelerated thermal stability[4][7]
CaSt₂/ZnOr₂ + Pentaerythritol (PER)Significant increase in initial color and long-term stability[4][7]
CaSt₂/ZnOr₂ + Dibenzoylmethane (DBM)Improved long-term thermal stability[4][7]

Experimental Protocols

Synthesis of this compound

This protocol is based on the precipitation method described in the literature.[9]

Materials:

Procedure:

  • Dissolve orotic acid (10 mmol) and sodium hydroxide (10 mmol) in 20 mL of distilled water with stirring at room temperature until the solution is clear.

  • In a separate beaker, dissolve zinc acetate (10 mmol) in 15 mL of distilled water.

  • Slowly add the zinc acetate solution dropwise to the orotic acid solution.

  • Heat the mixed solution to 85°C and react for 1 hour.

  • Collect the resulting white solid precipitate by vacuum filtration.

  • Wash the precipitate three times with distilled water.

  • Dry the final product, this compound, in an oven at 180°C.

Preparation of PVC Samples

Materials:

  • PVC resin

  • This compound

  • Other co-stabilizers (e.g., calcium stearate) as required

  • Two-roll mill

Procedure:

  • Thoroughly mix the PVC resin with the desired concentration of this compound and any other additives in a high-speed mixer.

  • Process the mixture on a two-roll mill at a specified temperature (e.g., 180°C) for a set time (e.g., 5 minutes) to form a homogenous sheet.

  • Cut the PVC sheet into appropriate sizes for subsequent thermal stability testing.

Thermal Stability Testing

This method determines the time until the evolution of HCl gas from the heated PVC sample.[10][11]

Apparatus:

  • Heating bath (oil or aluminum block) maintained at a constant temperature (e.g., 180°C or 200°C).[10]

  • Glass test tubes.[12]

  • Congo Red indicator paper.[10][11]

Procedure:

  • Place a small, weighed sample of the PVC material (e.g., small pellets) into a glass test tube.[10]

  • Position a strip of Congo Red test paper at the mouth of the test tube.[10]

  • Insert the test tube into the heating bath preheated to the test temperature (e.g., 200°C).[10]

  • Record the time it takes for the Congo Red paper to turn from red to blue.[10] This time is the thermal stability time. A longer time indicates greater thermal stability.[10]

This test evaluates the resistance of the PVC sample to discoloration when exposed to heat over time.[10]

Apparatus:

  • Forced-air oven with precise temperature control.

Procedure:

  • Place the prepared PVC sheet samples in an oven set to a predetermined temperature (e.g., 180°C).[10]

  • Periodically remove the samples at set time intervals (e.g., every 10 minutes).

  • Record the time at which a noticeable darkening or change in color occurs.[10] A longer time to discoloration indicates better initial color stability.[10]

TGA measures the weight loss of a sample as a function of temperature, indicating its thermal decomposition profile.[13]

Apparatus:

  • Thermogravimetric Analyzer (TGA)

Procedure:

  • Place a small, accurately weighed PVC sample into the TGA crucible.

  • Heat the sample from room temperature to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min) in a controlled atmosphere (e.g., air or nitrogen).[6]

  • Record the weight loss as a function of temperature. The onset temperature of decomposition is a key indicator of thermal stability.

Visualizations

Experimental Workflow for PVC Thermal Stability Evaluation

Experimental Workflow for PVC Thermal Stability Evaluation cluster_prep Sample Preparation cluster_testing Thermal Stability Testing cluster_analysis Data Analysis A Synthesis of This compound B Mixing PVC Resin with Stabilizers A->B C Processing on Two-Roll Mill B->C D Congo Red Test C->D E Oven Aging Test C->E F Thermogravimetric Analysis (TGA) C->F G Determine Thermal Stability Time D->G H Observe and Record Discoloration E->H I Analyze Decomposition Temperature F->I

Caption: Workflow for evaluating PVC thermal stability.

Proposed Stabilization Mechanism of Zinc Orotate in PVC

Stabilization Mechanism of Zinc Orotate in PVC PVC PVC Chain with Labile Chlorine Degradation Dehydrochlorination PVC->Degradation Substitution Substitution of Labile Chlorine PVC->Substitution reacts with Heat Heat (Processing) Heat->PVC initiates HCl HCl Gas Degradation->HCl releases Absorption HCl Absorption HCl->Absorption is absorbed by ZnOr2 Zinc Orotate (ZnOr₂) ZnOr2->Absorption ZnOr2->Substitution StabilizedPVC Stabilized PVC Absorption->StabilizedPVC leads to Byproduct ZnCl₂ + Orotate Anion Absorption->Byproduct Substitution->StabilizedPVC results in

Caption: Stabilization mechanism of Zinc Orotate in PVC.

References

Application Notes and Protocols: Zinc Orotate in Dermatological Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc is an essential trace element crucial for numerous physiological processes within the skin, including DNA synthesis, protein metabolism, immune function, and wound healing. Its salts have been utilized for centuries in dermatology for their anti-inflammatory, antioxidant, and antimicrobial properties. Zinc orotate (B1227488), a salt of zinc and orotic acid, is of particular interest due to the potential for enhanced bioavailability, as orotic acid may facilitate the transport of zinc through cell membranes. While extensive research exists for zinc salts like zinc sulfate (B86663) and zinc oxide in dermatology, specific data on zinc orotate is less abundant. These application notes provide a framework for investigating the dermatological applications of zinc orotate, based on established methodologies for other zinc compounds and the known functions of zinc in skin biology.

Potential Applications in Dermatology

Based on the well-documented roles of zinc in skin physiology, zinc orotate is a promising compound for research in the following areas:

  • Wound Healing: Zinc is

Application Notes and Protocols for the Study of Zinc Metalloenzymes: Featuring Zinc Orotate Dihydrate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Zinc is an essential trace element crucial for the function of over 300 enzymes, representing all six major enzyme classes.[1][2] These zinc metalloenzymes play vital roles in a myriad of physiological processes, including catalysis, protein structure stabilization, and regulation of gene expression.[3][4] The study of these enzymes is fundamental to understanding cellular metabolism, signal transduction, and disease pathogenesis. A key aspect of investigating zinc metalloenzymes involves the removal and reintroduction of the zinc ion to understand its role in enzyme structure and function. This process requires the preparation of a zinc-free apoenzyme and its subsequent reconstitution with a suitable zinc salt.

While various zinc salts are utilized for these studies, zinc orotate (B1227488) dihydrate presents unique characteristics due to the biological role of its orotate counter-ion. Orotic acid is an intermediate in the pyrimidine (B1678525) biosynthesis pathway.[5][6] This document provides detailed application notes and protocols for the study of zinc metalloenzymes, with a special focus on the properties and potential applications of zinc orotate dihydrate.

Data Presentation: Comparison of Zinc Salts

The choice of a zinc salt for in vitro studies can be critical, as the counter-ion may influence cellular uptake, cytotoxicity, and the overall stability of the reconstituted enzyme. Below is a summary of comparative data for various zinc salts.

In Vitro Cytotoxicity of Zinc Salts

A study on differentiated PC12 neuronal cells compared the toxicity of seven different zinc salts. The results indicated that zinc orotate exhibited moderate cytotoxicity.[7]

Zinc SaltCytotoxicity ClassificationConcentration Range for Significant Toxicity
Zinc CitrateHigh0.05 - 0.3 mM
Zinc Sulfate (B86663)High0.1 - 0.3 mM
Zinc Orotate Moderate 0.1 - 0.3 mM
Zinc AcetateModerate0.1 - 0.3 mM
Zinc ChlorideModerate0.1 - 0.3 mM
Zinc GluconateModerate0.1 - 0.3 mM
Zinc HistidinateLow> 0.3 mM
Data adapted from a study on PC12 neuronal cells.[7]
Pharmacokinetic Properties of Zinc Salts in Rabbits

A comparative study on the bioavailability and pharmacokinetics of three zinc salts was conducted in rabbits. The results showed differences in the absorption and elimination phases for zinc orotate compared to more soluble salts.[8][9]

Zinc SaltSolubilityDistribution Phase (α)Elimination Phase (β)Absorption Phase (Ka)
Zinc SulfateSoluble mineral saltNot significantly different from Zinc PantothenateNot significantly different from Zinc PantothenateNot significantly different from Zinc Pantothenate
Zinc PantothenateSoluble organic saltNot significantly different from Zinc SulfateNot significantly different from Zinc SulfateNot significantly different from Zinc Sulfate
Zinc Orotate Insoluble organic salt Faster Faster Slower
Data from a pharmacokinetic study in rabbits.[8][9]

Signaling and Metabolic Pathways

Orotic Acid Metabolic Pathway

Orotic acid, the counter-ion in zinc orotate, is a key intermediate in the de novo biosynthesis of pyrimidine nucleotides.[5][6] Understanding its metabolic fate is important when considering the use of zinc orotate in cellular studies.

Orotic_Acid_Pathway Carbamoyl Phosphate Carbamoyl Phosphate Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate Aspartate Aspartate Aspartate->Carbamoyl Aspartate Dihydroorotate Dihydroorotate Carbamoyl Aspartate->Dihydroorotate Orotate Orotate Dihydroorotate->Orotate Orotidine-5'-Monophosphate (OMP) Orotidine-5'-Monophosphate (OMP) Orotate->Orotidine-5'-Monophosphate (OMP) Uridine-5'-Monophosphate (UMP) Uridine-5'-Monophosphate (UMP) Orotidine-5'-Monophosphate (OMP)->Uridine-5'-Monophosphate (UMP) Pyrimidine Nucleotides Pyrimidine Nucleotides Uridine-5'-Monophosphate (UMP)->Pyrimidine Nucleotides

Orotic Acid Metabolic Pathway.

Experimental Protocols

Protocol 1: Preparation of Zinc-Free Apoenzyme

The removal of the native zinc ion is the first step in studying the role of the metal in enzyme function. This is typically achieved by dialysis against a buffer containing a strong chelating agent.[10]

Materials:

  • Purified zinc metalloenzyme

  • Dialysis tubing (appropriate molecular weight cut-off)

  • Chelating agent (e.g., EDTA, 1,10-phenanthroline)[10][11][12]

  • Buffer solution appropriate for the enzyme's stability (e.g., Tris-HCl, HEPES)

  • Magnetic stirrer and stir bar

  • Cold room or refrigerated space

Procedure:

  • Prepare a solution of the purified zinc metalloenzyme in the appropriate buffer.

  • Place the enzyme solution in dialysis tubing.

  • Prepare a large volume of dialysis buffer (e.g., 100-fold the volume of the enzyme solution) containing the chelating agent (e.g., 1-10 mM EDTA or 1,10-phenanthroline). The choice of chelator can depend on the desire to also remove other divalent cations; for instance, 1,10-phenanthroline (B135089) is preferred when aiming to remove zinc but not calcium.[10]

  • Place the dialysis bag in the buffer and stir gently at 4°C.

  • Change the dialysis buffer 3-4 times over a period of 24-48 hours to ensure complete removal of the zinc ion.

  • To remove the chelating agent, dialyze the apoenzyme solution against several changes of metal-free buffer (the same buffer without the chelating agent).

  • Confirm the removal of zinc by atomic absorption spectroscopy or a colorimetric zinc quantification assay (see Protocol 3).

Apoenzyme_Preparation cluster_0 Apoenzyme Preparation Workflow Metalloenzyme Metalloenzyme Dialysis_vs_Chelator Dialysis against Chelating Agent (e.g., EDTA) Metalloenzyme->Dialysis_vs_Chelator Step 1 Dialysis_vs_Buffer Dialysis against Metal-Free Buffer Dialysis_vs_Chelator->Dialysis_vs_Buffer Step 2 Apoenzyme Apoenzyme Dialysis_vs_Buffer->Apoenzyme Step 3 Zinc_Quantification Confirm Zinc Removal (AAS or Colorimetric Assay) Apoenzyme->Zinc_Quantification

Workflow for Apoenzyme Preparation.
Protocol 2: Reconstitution of Apoenzyme with this compound

Once the apoenzyme is prepared, it can be reconstituted with a zinc salt to study the restoration of its activity.

Materials:

  • Zinc-free apoenzyme

  • This compound solution (prepare fresh)

  • Buffer solution appropriate for the enzyme's stability

  • Incubator or water bath

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent. Note that zinc orotate is poorly soluble in water, so a small amount of a solubilizing agent compatible with the enzyme may be necessary, or the solution may need to be prepared in a buffer at a specific pH.

  • Determine the concentration of the apoenzyme solution.

  • Add a stoichiometric amount (or a slight excess) of the this compound solution to the apoenzyme solution.

  • Incubate the mixture at a suitable temperature (e.g., room temperature or 37°C) for a period of time (e.g., 30 minutes to several hours) to allow for the reconstitution of the holoenzyme.

  • Proceed with an enzyme activity assay to measure the restoration of function.

Protocol 3: Quantification of Zinc in Protein Samples

It is essential to quantify the zinc content of the native enzyme, the apoenzyme, and the reconstituted enzyme to ensure the experimental procedures were successful.

Materials:

  • Protein samples (native, apo-, and reconstituted enzyme)

  • Zinc quantification kit (colorimetric or fluorometric)[13][14] or access to an atomic absorption spectrometer.[15][16]

  • Microplate reader (for kit-based assays)

Procedure (using a commercial colorimetric kit as an example): [13]

  • Sample Preparation: If samples contain high protein concentrations, deproteinization may be necessary. This can be done by adding an equal volume of a trichloroacetic acid (TCA) solution (e.g., 7%), centrifuging, and using the supernatant.[13]

  • Standard Curve: Prepare a series of zinc standards according to the kit manufacturer's instructions.

  • Assay: a. Add samples and standards to a 96-well plate. b. Add the zinc reagent mixture provided in the kit to each well. c. Incubate for the recommended time at room temperature. d. Measure the absorbance at the specified wavelength (e.g., 560 nm) using a microplate reader.

  • Calculation: Determine the zinc concentration in the samples by comparing their absorbance to the standard curve.

Discussion on the Use of this compound in Metalloenzyme Studies

While zinc sulfate and zinc chloride are commonly used in in vitro studies of zinc metalloenzymes due to their high solubility, this compound offers a unique profile that may be advantageous in specific contexts, particularly in cell-based assays.

The orotate moiety is a biological molecule that can be metabolized by cells, potentially influencing cellular pathways.[5][6] The slower absorption phase observed in pharmacokinetic studies suggests a more sustained release of zinc, which could be relevant for long-term cell culture experiments.[8][9]

However, the low solubility of zinc orotate in aqueous solutions at neutral pH can be a limitation for in vitro reconstitution experiments that require precise and rapid changes in zinc concentration. Researchers should carefully consider the buffer composition and pH to ensure adequate zinc availability.

The moderate cytotoxicity of zinc orotate suggests that for cell-based assays, a careful dose-response study is necessary to determine the optimal concentration that provides sufficient zinc without causing significant cell death.[7]

Conclusion

The study of zinc metalloenzymes is a dynamic field that continues to yield critical insights into biological processes and disease mechanisms. The protocols outlined in this document provide a foundation for researchers to prepare and analyze these important enzymes. While this compound is not a conventional choice for in vitro reconstitution studies due to its solubility, its unique properties as an organic zinc salt with a metabolizable counter-ion warrant consideration for specific applications, especially in cellular contexts. As with any experimental system, careful optimization and validation are paramount to obtaining reliable and meaningful results.

References

Application Note: Analytical Methods for Quantifying Zinc Orotate Dihydrate in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Zinc orotate (B1227488) dihydrate is a salt combining the essential mineral zinc with orotic acid, an intermediate in pyrimidine (B1678525) nucleotide synthesis.[1] When administered, it is understood to dissociate into zinc cations and orotate anions, which are then independently absorbed and metabolized. Therefore, quantifying the exposure to "zinc orotate dihydrate" in biological samples requires two distinct analytical approaches: one for total zinc and another for orotic acid. This application note provides detailed protocols for the quantification of both moieties in common biological matrices such as plasma, serum, and urine, primarily utilizing Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) for total zinc and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for orotic acid.

Overall Analytical Workflow

The comprehensive analysis of this compound in a biological sample is a bifurcated process. After collection, the sample is aliquoted for two separate analytical workflows to quantify total zinc and orotic acid, respectively.

cluster_0 Sample Handling cluster_1 Quantification of Total Zinc cluster_2 Quantification of Orotic Acid cluster_3 Data Integration Sample Biological Sample Collection (Plasma, Serum, Urine) Aliquoting Sample Aliquoting Sample->Aliquoting Prep_Zn Sample Preparation (e.g., Acid Digestion) Aliquoting->Prep_Zn Aliquot 1 Prep_OA Sample Preparation (e.g., Protein Precipitation/SPE) Aliquoting->Prep_OA Aliquot 2 Analysis_Zn ICP-MS or AAS Analysis Prep_Zn->Analysis_Zn Data_Zn Data Acquisition & Quantification Analysis_Zn->Data_Zn Result_Zn Total Zinc Concentration Data_Zn->Result_Zn Analysis_OA LC-MS/MS Analysis Prep_OA->Analysis_OA Data_OA Data Acquisition & Quantification Analysis_OA->Data_OA Result_OA Orotic Acid Concentration Data_OA->Result_OA Report Integrated Report & Pharmacokinetic Analysis Result_Zn->Report Result_OA->Report

Caption: High-level workflow for quantifying this compound.

Part 1: Quantification of Total Zinc by ICP-MS

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the preferred method for total zinc quantification due to its high sensitivity, specificity, and wide linear range, allowing for the measurement of trace amounts in complex biological matrices.[2][3]

Experimental Protocol: ICP-MS

This protocol outlines the determination of total zinc in human serum.

1. Sample Preparation (Acid Digestion)

  • Caution: Work in a trace metal-free environment using appropriate personal protective equipment (PPE). All labware must be acid-washed.

  • Pipette 0.5 mL of serum into a clean microwave digestion vessel.[4]

  • Add 2.0 mL of concentrated nitric acid (HNO₃) and 1.0 mL of concentrated hydrochloric acid (HCl).[4]

  • Allow the samples to pre-digest for 30 minutes on the benchtop.[4]

  • Place the vessels in a microwave digester and apply a suitable heating program to ensure complete digestion.

  • After cooling, quantitatively transfer the digestate to a 10 mL volumetric flask and dilute to volume with ultrapure water. The sample is now ready for analysis.

2. Instrumentation and Analysis

  • Instrument: An ICP-MS system (e.g., Agilent, PerkinElmer, Thermo Fisher).

  • Tuning: Tune the instrument using a multi-element tuning solution to ensure optimal sensitivity and resolution, and to minimize interferences.

  • Instrument Parameters (Typical):

    • RF Power: 1550 W[5]

    • Nebulizer Gas Flow: ~1.0 L/min[5]

    • Spray Chamber Temperature: 2°C[5]

    • Collision/Reaction Cell Gas (e.g., He, H₂): To remove polyatomic interferences on zinc isotopes.

  • Calibration: Prepare a series of calibration standards (e.g., 0, 5, 25, 100, 250 µg/L) from a certified zinc standard stock solution, matrix-matched with the acid concentration of the digested samples.

  • Analysis: Aspirate the blank, standards, and prepared samples into the ICP-MS. Monitor the primary isotope for zinc (e.g., ⁶⁶Zn or ⁶⁴Zn).

3. Quality Control

  • Include Certified Reference Materials (CRMs) with known zinc concentrations (e.g., Seronorm™) in each analytical run to assess accuracy.[6]

  • Analyze procedural blanks to monitor for contamination.

  • Run spiked samples to evaluate matrix effects and recovery.

start Start: Serum Sample step1 Pipette 0.5 mL Serum into Digestion Vessel start->step1 step2 Add Conc. HNO3 (2 mL) & Conc. HCl (1 mL) step1->step2 step3 Pre-digest for 30 min step2->step3 step4 Microwave Digestion step3->step4 step5 Cool & Dilute to 10 mL with Ultrapure Water step4->step5 step6 ICP-MS Analysis step5->step6 end_node End: Total Zinc Concentration step6->end_node

Caption: Workflow for total zinc analysis by ICP-MS.

Data Presentation: Method Performance for Zinc Quantification
ParameterICP-MSFlame AAS
Sample Types Blood, Plasma, Urine, Tissues, Milk[2][7][8]Blood, Serum, Tissues[9][10]
Limit of Detection (LOD) 0.06 µ g/sample (milk) to 10.7 ng/g (tissue)[2]~2.6 µg/dL (serum)[6]
Limit of Quantitation (LOQ) ~8.7 µg/dL (serum)[6]Not always reported, higher than LOD
Accuracy (% Recovery) 96-104%[2]97.75% (using CRMs)[6]
Precision (%RSD) <10%[10]<10%[10]
Typical Reference Range (Serum) 60-120 mcg/dL[11]60-120 mcg/dL[11]

Part 2: Quantification of Orotic Acid by LC-MS/MS

Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS) is a highly effective method for quantifying orotic acid in biological fluids.[12][13] This technique offers excellent retention for polar compounds like orotic acid and high specificity from MS/MS detection.

Experimental Protocol: LC-MS/MS

This protocol is adapted for the analysis of orotic acid in human plasma.[12]

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of an internal standard solution (e.g., ¹⁵N₂-labeled orotic acid).

  • Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Transfer to an autosampler vial for injection.

2. Instrumentation and Analysis

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: HILIC column (e.g., Atlantis HILIC Silica, 3 µm, 2.1 x 150 mm).

  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 10 mM ammonium (B1175870) formate, pH 3).

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion mode.

  • Ionization Source: Electrospray Ionization (ESI).

  • MRM Transitions:

    • Orotic Acid: Monitor the transition of the deprotonated molecule [M-H]⁻.

    • Internal Standard: Monitor the corresponding transition for the stable isotope-labeled standard.

  • Calibration: Prepare calibration standards in a surrogate matrix (e.g., stripped serum) over the desired concentration range. Process these standards alongside the unknown samples.

start Start: Plasma Sample step1 Add Internal Standard to 100 µL Plasma start->step1 step2 Protein Precipitation (300 µL Acetonitrile) step1->step2 step3 Vortex & Centrifuge (14,000 x g, 10 min) step2->step3 step4 Evaporate Supernatant (Nitrogen Stream) step3->step4 step5 Reconstitute in Mobile Phase step4->step5 step6 LC-MS/MS Analysis step5->step6 end_node End: Orotic Acid Concentration step6->end_node

Caption: Workflow for orotic acid analysis by LC-MS/MS.

Data Presentation: Method Performance for Orotic Acid Quantification
ParameterHILIC-LC-MS/MS[12]
Sample Types Plasma, Dried Blood Spots (DBS), Urine
Linearity Range Method dependent, typically covers physiological and pathological ranges
Accuracy (% Inaccuracy) -13.5% to +9.4%
Precision (CV%) 0.8% to 14.1%
Reference Range (Healthy Children)
Plasma< 0.69 µM
Dried Blood Spots (DBS)< 0.82 µM
Urine0.2 to 1.4 mmol/mol of creatinine

Part 3: Metabolic Fate and Interpretation

The data obtained from the two separate analyses provide a comprehensive picture of the absorption and distribution of the components of this compound. Orotic acid is an intermediate in the de novo pyrimidine synthesis pathway. Zinc is an essential trace element that acts as a cofactor for hundreds of enzymes and is crucial for immune function and cell growth.[14][15]

cluster_zinc Zinc Metabolism cluster_orotate Orotate Metabolism Zno This compound (Oral Administration) Dissociation Dissociation in GI Tract Zno->Dissociation Zn Zinc (Zn²⁺) Dissociation->Zn OA Orotic Acid Dissociation->OA Zn_abs Intestinal Absorption Zn->Zn_abs Zn_dist Distribution via Albumin & Macroglobulin Zn_abs->Zn_dist Zn_func Cofactor for Enzymes (e.g., Carbonic Anhydrase, DNA/RNA Polymerases) Zn_dist->Zn_func OA_abs Intestinal Absorption OA->OA_abs OA_path Pyrimidine Synthesis Pathway OA_abs->OA_path UMP Uridine Monophosphate (UMP) OA_path->UMP DNA_RNA DNA & RNA Synthesis UMP->DNA_RNA

Caption: Post-administration fate of this compound.

References

Application Notes and Protocols: Investigating the In Vivo Bioavailability of Zinc Orotate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc is a crucial trace element, integral to a vast array of enzymatic, structural, and regulatory functions within the body. Its supplementation is common for addressing deficiencies and supporting various aspects of health, most notably immune function. The efficacy of zinc supplementation is, however, critically dependent on the bioavailability of the specific zinc compound administered. Zinc orotate (B1227488), an organic salt formed from zinc and orotic acid, has been a subject of interest due to its purported high bioavailability.[1] The theory posits that orotic acid, a substance naturally produced in the body, acts as an efficient mineral transporter, capable of readily penetrating cell membranes and thereby enhancing the uptake of zinc into tissues.[2]

These application notes provide a comprehensive guide for researchers aiming to design and execute in vivo studies to quantify the bioavailability and pharmacokinetic profile of zinc orotate. The protocols outlined herein are based on established methodologies for assessing zinc bioavailability in animal models.

Comparative Bioavailability of Zinc Salts

While specific quantitative pharmacokinetic data for zinc orotate is not abundant in recent literature, a foundational study in rabbits provides a comparative context. Zinc orotate, an insoluble organic salt, was compared with soluble organic (zinc pantothenate) and inorganic (zinc sulfate) salts.[3] The study highlighted that the dissolution behavior of these salts in water did not correlate with their in vivo pharmacokinetic parameters.[3]

Table 1: Summary of a Comparative Pharmacokinetic Study of Zinc Salts in Rabbits

Zinc Salt Chemical Nature Key In Vivo Pharmacokinetic Findings (Oral Administration)
Zinc Orotate Insoluble Organic Salt Characterized by a slower absorption phase (Ka) compared to the other salts.[3]
Zinc Sulfate (B86663) Soluble Mineral Salt Demonstrated a faster absorption phase; considered bioequivalent to zinc pantothenate.[3]

| Zinc Pantothenate | Soluble Organic Salt | Showed results not significantly different from zinc sulfate, suggesting bioequivalence.[3] |

Source: Andermann, G., & Dietz, M. (1982). Eur J Drug Metab Pharmacokinet.[3]

Generally, organic zinc compounds are considered to have better bioavailability than inorganic forms.[4][5] Studies in rats have shown that zinc gluconate and zinc citrate (B86180) resulted in significantly elevated zinc concentrations in the prostate, whereas zinc sulfate did not produce a significant increase.[6]

Experimental Protocols

The following protocols provide detailed methodologies for conducting in vivo bioavailability and tissue distribution studies of zinc orotate in a rodent model.

Protocol 1: Pharmacokinetic Analysis of Zinc Orotate in a Rodent Model

Objective: To determine and compare the key pharmacokinetic parameters (Cmax, Tmax, AUC) of zinc orotate against a standard inorganic zinc salt (zinc sulfate) following a single oral dose.

Materials:

  • Test Animals: Male Wistar or Sprague-Dawley rats (8-10 weeks old).

  • Zinc Compounds: Zinc Orotate (high purity), Zinc Sulfate (reagent grade).

  • Vehicle: Deionized water or 0.5% methylcellulose (B11928114) suspension.

  • Equipment: Oral gavage needles, heparinized capillary tubes or syringes for blood collection, microcentrifuge tubes, centrifuge, analytical balance, ICP-MS (Inductively Coupled Plasma Mass Spectrometry) or AAS (Atomic Absorption Spectrometry).

Methodology:

  • Animal Acclimatization: House animals in a controlled environment (12-h light/dark cycle, 22±2°C) for at least one week prior to the experiment, with free access to a standard, zinc-adequate diet and purified water.

  • Fasting: Fast animals overnight (12-16 hours) before dosing but allow free access to water to ensure gastric emptying.

  • Grouping: Randomly assign animals to three groups (n=6-8 per group):

    • Group A: Vehicle Control (e.g., deionized water).

    • Group B: Zinc Sulfate (e.g., 5 mg/kg elemental zinc).

    • Group C: Zinc Orotate (e.g., 5 mg/kg elemental zinc).

  • Dosing: Administer the assigned compound or vehicle accurately via oral gavage. Record the exact time of administration for each animal.

  • Blood Sampling: Collect serial blood samples (approx. 200 µL) from the tail vein or saphenous vein at pre-dose (0 h) and at 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-administration.

  • Plasma Preparation: Immediately transfer blood samples into heparinized microcentrifuge tubes. Centrifuge at 3000 x g for 15 minutes at 4°C to separate the plasma.

  • Sample Storage: Store plasma samples at -80°C until analysis.

  • Zinc Analysis: Digest plasma samples with ultrapure nitric acid.[7] Analyze the total zinc concentration using ICP-MS or AAS.

  • Data Analysis: Plot the mean plasma zinc concentration versus time for each group. Calculate the pharmacokinetic parameters: Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (Area Under the concentration-time Curve) using appropriate software. Use statistical tests (e.g., ANOVA) to compare the parameters between groups.

Protocol 2: Tissue Distribution of Zinc Following Oral Administration

Objective: To assess the accumulation and distribution of zinc in key tissues following oral administration of zinc orotate compared to zinc sulfate.

Materials:

  • Same as in Protocol 3.1.

Methodology:

  • Study Design: Follow steps 1-4 from Protocol 3.1. Use separate sets of animals for each time point to avoid complications from repeated anesthesia.

  • Tissue Collection: At designated time points (e.g., 6h, 24h, and 72h) post-dosing, euthanize the animals (n=5 per group per time point) via an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).[8][9]

  • Organ Harvesting: Promptly dissect and collect key organs. Suitable tissues for assessing zinc status include the liver, kidneys, pancreas, spleen, and bone (femur).[8][9][10]

  • Sample Preparation:

    • Rinse tissues with ice-old saline to remove excess blood.

    • Blot dry, weigh, and immediately freeze in liquid nitrogen.

    • Store samples at -80°C until analysis.

  • Zinc Analysis: Homogenize the tissue samples and perform acid digestion.[7] Analyze the total zinc concentration per gram of wet tissue using ICP-MS or AAS.

  • Data Analysis: Calculate the mean zinc concentration (e.g., in µg/g tissue) for each organ at each time point. Use statistical methods to compare zinc accumulation between the zinc orotate and zinc sulfate groups.

Visualizations: Workflows and Pathways

Experimental Workflow for In Vivo Pharmacokinetic Study

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analytical Phase Acclimatization Animal Acclimatization (1 week) Grouping Randomization into Groups (Vehicle, ZnSO4, Zn Orotate) Acclimatization->Grouping Fasting Overnight Fasting Grouping->Fasting Dosing Oral Gavage Administration Fasting->Dosing Sampling Serial Blood Sampling (0-24h) Dosing->Sampling Processing Plasma Separation (Centrifugation) Sampling->Processing Analysis Plasma Zinc Measurement (ICP-MS / AAS) Processing->Analysis PK_Calc Pharmacokinetic Analysis (Cmax, Tmax, AUC) Analysis->PK_Calc Stats Statistical Comparison PK_Calc->Stats

Caption: Workflow for assessing the in vivo pharmacokinetics of zinc orotate.

General Pathway of Intestinal Zinc Absorption

Intestinal zinc absorption is a complex, carrier-mediated process primarily occurring in the small intestine.[11] It involves zinc transporters on both the apical (lumen-facing) and basolateral (blood-facing) membranes of enterocytes.

G cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte (Intestinal Cell) cluster_blood Portal Circulation Zn_Orotate Zinc Orotate Zn_Ion Zn²⁺ Zn_Orotate->Zn_Ion Dissociation ZIP4 Apical Transporter (e.g., ZIP4) Zn_Ion->ZIP4 Uptake Zn_Pool Intracellular Zinc Pool ZIP4->Zn_Pool ZnT1 Basolateral Transporter (e.g., ZnT1) Zn_Pool->ZnT1 Albumin_Zn Zinc bound to Albumin ZnT1->Albumin_Zn Export

Caption: Simplified diagram of the transcellular pathway for zinc absorption.

References

Application Notes and Protocols for Zinc Orotate Dihydrate in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of zinc orotate (B1227488) dihydrate in pharmaceutical formulations. This document includes detailed experimental protocols for formulation development, quality control, and analysis, along with relevant data and visualizations to guide researchers and professionals in the field.

Introduction to Zinc Orotate Dihydrate

This compound is a salt of zinc and orotic acid. Orotic acid, once thought to be a vitamin (B13), is an intermediate in the biosynthesis of pyrimidines in the body.[1] This organic nature of the salt is suggested to enhance the bioavailability of zinc by facilitating its passage through cell membranes.[2] Zinc itself is an essential trace element crucial for numerous physiological processes, including immune function, wound healing, and cell division.[3]

This compound is characterized as a white to almost white crystalline powder. It is sparingly soluble in water and practically insoluble in ethanol (B145695) and ether.[1][4] This poor solubility presents challenges in formulation development that require specific strategies to ensure adequate dissolution and bioavailability.[5]

Physicochemical and Pharmacokinetic Data

A clear understanding of the physicochemical and pharmacokinetic properties of this compound is essential for effective formulation design.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₀H₆N₄O₈Zn·2H₂O[6]
Molecular Weight411.6 g/mol [6]
AppearanceWhite to off-white crystalline powder[1][4]
SolubilityHardly soluble in water; Practically insoluble in 96% ethanol and ether[1][4]
logP (o/w)-0.928 (estimated)[7]

Table 2: Comparative Pharmacokinetic Parameters of Zinc Salts in Rabbits (Oral Administration)

ParameterZinc OrotateZinc Sulfate (B86663)Zinc Pantothenate
Absorption Rate Constant (Ka)SlowerFasterFaster
Distribution Phase (α)FasterSlowerSlower
Elimination Phase (β)FasterSlowerSlower
[Source: Adapted from a study on the bioavailability and pharmacokinetics of three zinc salts.[5]]

Signaling Pathways

The therapeutic effects of this compound are attributable to the distinct roles of both zinc and orotic acid in cellular metabolism.

Zinc Signaling Pathway

Zinc ions (Zn²⁺) act as intracellular second messengers, modulating various signaling cascades. Extracellular signals can trigger the release of Zn²⁺ from intracellular stores or its influx from the extracellular space, leading to the activation or inhibition of downstream signaling pathways that regulate cell growth, differentiation, and survival.

ZincSignaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Extracellular Signal Extracellular Signal Receptor Receptor Extracellular Signal->Receptor ZIP_Transporter ZIP Transporter Receptor->ZIP_Transporter Activate Intracellular_Zn_Stores Intracellular Zn2+ Stores Receptor->Intracellular_Zn_Stores Release Free_Zn Free Zn2+ ZIP_Transporter->Free_Zn Influx Intracellular_Zn_Stores->Free_Zn Release Signaling_Cascade Signaling Cascade (e.g., MAPK/ERK) Free_Zn->Signaling_Cascade Activate Gene_Expression Gene Expression Signaling_Cascade->Gene_Expression Regulate Cellular_Response Cellular Response Gene_Expression->Cellular_Response Leads to

Caption: Intracellular Zinc Signaling Pathway.

Orotic Acid and Pyrimidine (B1678525) Biosynthesis Pathway

Orotic acid is a key intermediate in the de novo synthesis of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. This pathway is crucial for cell proliferation and growth.

PyrimidineSynthesis Glutamine_CO2 Glutamine + CO2 Carbamoyl_Phosphate Carbamoyl Phosphate Glutamine_CO2->Carbamoyl_Phosphate CPS II Carbamoyl_Aspartate Carbamoyl Aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate Aspartate Aspartate Aspartate->Carbamoyl_Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate Orotic_Acid Orotic Acid Dihydroorotate->Orotic_Acid Dihydroorotate Dehydrogenase OMP Orotidine 5'-Monophosphate (OMP) Orotic_Acid->OMP PRPP PRPP PRPP->OMP UMP Uridine 5'-Monophosphate (UMP) OMP->UMP OMP Decarboxylase Pyrimidine_Nucleotides Other Pyrimidine Nucleotides UMP->Pyrimidine_Nucleotides DNA_RNA DNA and RNA Synthesis Pyrimidine_Nucleotides->DNA_RNA

Caption: De Novo Pyrimidine Biosynthesis Pathway.

Experimental Protocols

The following section details protocols for the formulation and quality control of this compound tablets.

Experimental Workflow for Tablet Formulation and Quality Control

The development of a solid oral dosage form of this compound involves a systematic workflow from pre-formulation to final product testing.

FormulationWorkflow cluster_preformulation Pre-formulation Studies cluster_formulation Formulation Development cluster_qc Quality Control Testing API_Characterization API Characterization (Solubility, Particle Size) Excipient_Compatibility Excipient Compatibility (DSC, FTIR) API_Characterization->Excipient_Compatibility Blending Blending of API and Excipients Excipient_Compatibility->Blending Direct_Compression Direct Compression Blending->Direct_Compression Physical_Tests Physical Tests (Hardness, Friability, Weight Variation) Direct_Compression->Physical_Tests Disintegration Disintegration Test Physical_Tests->Disintegration Dissolution Dissolution Test Disintegration->Dissolution Assay_Stability Assay and Stability (HPLC) Dissolution->Assay_Stability Final_Product Final Product Release Assay_Stability->Final_Product

Caption: Tablet Formulation & QC Workflow.

Protocol for Direct Compression Tablet Formulation

This protocol outlines the direct compression method for formulating 200 mg tablets of this compound.

Materials:

  • This compound

  • Microcrystalline Cellulose (MCC) PH 102 (Filler/Binder)

  • Croscarmellose Sodium (Superdisintegrant)

  • Colloidal Silicon Dioxide (Glidant)

  • Magnesium Stearate (B1226849) (Lubricant)

Equipment:

  • Sieves (e.g., #40, #60 mesh)

  • V-blender or equivalent

  • Tablet compression machine

  • Analytical balance

Procedure:

  • Sieving: Pass this compound, microcrystalline cellulose, and croscarmellose sodium through a #40 mesh sieve. Pass colloidal silicon dioxide and magnesium stearate through a #60 mesh sieve.

  • Pre-lubrication Blending: Accurately weigh and transfer the sieved this compound, microcrystalline cellulose, and croscarmellose sodium into a V-blender. Blend for 15 minutes.

  • Lubrication: Add the sieved colloidal silicon dioxide and magnesium stearate to the blender and blend for an additional 3-5 minutes.

  • Compression: Compress the final blend into tablets using a rotary tablet press with appropriate tooling to achieve the target tablet weight and hardness.

Table 3: Example Formulation for a 200 mg this compound Tablet

IngredientFunctionAmount per Tablet (mg)
This compoundActive Pharmaceutical Ingredient100
Microcrystalline Cellulose PH 102Filler/Binder85
Croscarmellose SodiumSuperdisintegrant10
Colloidal Silicon DioxideGlidant2
Magnesium StearateLubricant3
Total Weight 200
Quality Control Protocols

Standard physical tests should be performed to ensure the quality and consistency of the compressed tablets.

Table 4: Physical Quality Control Tests for Tablets

TestMethodAcceptance Criteria
Hardness Tablet hardness tester4-6 kg/cm ²
Friability Roche friabilatorLess than 1% weight loss
Weight Variation Weigh 20 tablets individuallyComplies with USP/BP standards
Thickness Vernier caliper± 5% of the average thickness

Apparatus: USP Disintegration Apparatus Medium: Purified water Temperature: 37 ± 2 °C Procedure: Place one tablet in each of the six tubes of the basket. Operate the apparatus and observe the time required for complete disintegration. Acceptance Criteria: The tablets should disintegrate within 15 minutes.

Due to the poor solubility of this compound, the dissolution method may require a surfactant.

Apparatus: USP Apparatus 2 (Paddle) Medium: 900 mL of 0.1 N HCl with 0.5% w/v Sodium Lauryl Sulfate (SLS) Paddle Speed: 75 RPM Temperature: 37 ± 0.5 °C Sampling Times: 10, 20, 30, 45, and 60 minutes Procedure: Place one tablet in each dissolution vessel. Withdraw samples at the specified time points and analyze for zinc content using a suitable analytical method (e.g., HPLC or Atomic Absorption Spectroscopy). Acceptance Criteria: Not less than 75% (Q) of the labeled amount of this compound is dissolved in 45 minutes.

This method is designed to quantify zinc orotate and separate it from potential degradation products.

Chromatographic Conditions:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient of Buffer (0.02 M Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with phosphoric acid) and Acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 280 nm (for orotic acid moiety)

  • Injection Volume: 20 µL

  • Column Temperature: 30 °C

Procedure:

  • Standard Preparation: Prepare a standard solution of this compound of known concentration in a suitable diluent (e.g., mobile phase).

  • Sample Preparation: Accurately weigh and powder not fewer than 20 tablets. Transfer a portion of the powder equivalent to one tablet's worth of this compound into a volumetric flask. Add diluent, sonicate to dissolve, and dilute to volume. Filter the solution before injection.

  • Forced Degradation Studies: To validate the stability-indicating nature of the method, subject the drug substance to stress conditions (acid, base, oxidation, heat, and light) and analyze the stressed samples to ensure that the degradation products are well-resolved from the main peak.

Conclusion

The successful formulation of this compound requires careful consideration of its physicochemical properties, particularly its poor solubility. The protocols and data presented in these application notes provide a framework for the development of robust oral solid dosage forms. The use of appropriate excipients and manufacturing processes, coupled with rigorous quality control testing, is paramount to ensuring the safety, efficacy, and stability of the final pharmaceutical product. The signaling pathway diagrams offer a visual representation of the compound's mechanism of action, aiding in the understanding of its therapeutic benefits.

References

Troubleshooting & Optimization

Technical Support Center: Zinc Orotate Dihydrate Dissolution Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working to improve the dissolution rate of zinc orotate (B1227488) dihydrate.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is improving the dissolution rate of Zinc Orotate Dihydrate important?

A1: The rate at which an active pharmaceutical ingredient (API) dissolves in the gastrointestinal tract is often the rate-limiting step for its absorption and subsequent bioavailability.[1] For poorly soluble compounds like this compound, a low dissolution rate can lead to incomplete absorption and reduced therapeutic efficacy. Enhancing the dissolution rate is a critical step in developing an effective oral dosage form.[2][3]

Q2: What are the primary strategies for enhancing the dissolution rate of a poorly soluble compound?

A2: Several established techniques can be employed to improve the solubility and dissolution rate of poorly soluble drugs.[4][5] The most common strategies include:

  • Physical Modifications:

    • Particle Size Reduction: Increasing the surface area of the drug by reducing particle size (micronization, nanonization).[2][6][7]

    • Solid Dispersions: Dispersing the drug in a hydrophilic carrier matrix.[5][8]

    • Modification of Crystal Habit: Using different polymorphs or amorphous forms, as amorphous forms are typically more soluble.[9][10]

  • Chemical Modifications:

    • Salt Formation: Creating salt forms of the API that have higher aqueous solubility.[3]

  • Formulation-Based Approaches:

    • Use of Excipients: Incorporating solubilizing agents, surfactants, or superdisintegrants into the formulation.[1][11]

    • Complexation: Forming inclusion complexes, often with cyclodextrins, to enhance solubility.[1][12]

Q3: How does particle size reduction lead to a better dissolution rate?

A3: Reducing the particle size of a drug increases its surface-area-to-volume ratio.[13] According to the Noyes-Whitney equation, which describes the rate of dissolution, a larger surface area allows the dissolution medium to interact more effectively with the drug, leading to a faster rate of dissolution.[14] Techniques like micronization and nanosuspension can reduce particle sizes to the micrometer or nanometer range, respectively, significantly enhancing dissolution.[7][8]

Q4: What role do excipients play in improving dissolution?

A4: Excipients are inactive ingredients that can critically influence the dissolution behavior of the final dosage form.[11][15]

  • Surfactants (Wetting Agents): Lower the surface tension between the drug and the dissolution medium, improving wettability and facilitating dissolution.[10][16]

  • Disintegrants: Promote the breakup of tablets or capsules into smaller particles upon contact with fluid, thereby increasing the surface area available for dissolution.[1][11]

  • pH Modifiers (Alkalinizing/Acidifying Agents): Can alter the pH of the microenvironment around the drug particle, potentially increasing the solubility of pH-dependent drugs.[1][10]

  • Hydrophilic Carriers: Used in solid dispersions to create a formulation where the poorly soluble drug is finely dispersed within a highly soluble matrix.[5]

Section 2: Troubleshooting Guide

Q5: My dissolution test results for this compound are consistently low and incomplete. What are the likely causes?

A5: Low and incomplete dissolution is a classic problem for poorly soluble compounds.[17] Consider the following potential causes and solutions:

  • Poor Wettability: The hydrophobic nature of the drug may prevent the dissolution medium from adequately wetting the particle surface.

    • Solution: Incorporate a suitable surfactant (e.g., Sodium Lauryl Sulfate, Polysorbate 80) into the dissolution medium or the formulation itself to improve wettability.[16][18]

  • Insufficient Agitation: The hydrodynamic conditions in the dissolution vessel may not be sufficient to disperse particles and prevent coning (the formation of a mound of powder at the bottom of the vessel).[19]

    • Solution: Optimize the agitation speed (RPM) of the paddle or basket. Ensure the apparatus is properly calibrated and centered.[19]

  • Particle Aggregation: Micronized or nanosized particles have high surface energy and may re-aggregate into larger clusters, reducing the effective surface area.[9]

    • Solution: Include stabilizers or surfactants in your formulation to prevent particle aggregation.[14]

  • Non-Sink Conditions: If the concentration of the dissolved drug approaches its saturation solubility in the medium, the dissolution rate will slow down artificially.[16]

    • Solution: Ensure sink conditions are met, where the volume of the medium is at least three times that required to form a saturated solution of the drug.[16] If this is not possible with standard aqueous buffers, consider using a medium containing a justified amount of surfactant.[17]

Q6: I am observing high variability in my dissolution profile results between samples. How can I troubleshoot this?

  • Inhomogeneity in the Formulation: Uneven distribution of the API or excipients within the dosage form.

    • Solution: Review your manufacturing process (e.g., blending time, granulation technique) to ensure homogeneity.

  • Physical Changes in the API: The presence of different polymorphic forms or varying degrees of crystallinity can affect solubility.[9]

    • Solution: Characterize the solid-state properties of your this compound raw material and finished product (using techniques like XRD or DSC) to ensure consistency.

  • Dissolution Test Method Variability: Issues with the testing apparatus or procedure itself.[20]

    • Solution: Verify the calibration of your dissolution apparatus (vessel dimensions, paddle/basket height, RPM, temperature).[19] Ensure consistent dosage form placement in the vessel and avoid introducing air bubbles during media filling or sampling.[19]

Section 3: Data Presentation & Comparison of Techniques

The selection of an appropriate dissolution enhancement technique depends on the physicochemical properties of the drug and the desired formulation characteristics.

Table 1: Comparison of Particle Size Reduction Techniques

TechniqueDescriptionTypical Particle SizeAdvantagesDisadvantages
Micronization (Jet Milling) High-pressure air is used to collide particles, causing them to break apart.[7]1 - 10 µm[13]Established, effective for increasing surface area, suitable for dry powders.[7]Can induce amorphous content or polymorphic changes; risk of particle aggregation.[9]
Nanonization (Wet Bead Milling) Drug particles suspended in a liquid are subjected to high-energy milling with ceramic or polymeric beads.[21]100 - 500 nm[7]Significantly increases surface area and saturation solubility; can improve bioavailability.[8]Requires specialized equipment; formulation requires stabilizers to prevent aggregation.[14]
High-Pressure Homogenization A particle suspension is forced through a narrow gap at high pressure, reducing particle size through cavitation and shear forces.[21][22]100 - 1000 nmEffective for creating nanosuspensions; can be scaled up.[8]High energy input can cause thermal degradation of sensitive compounds.[2]
Spray Drying A solution of the drug and a carrier is atomized into a hot gas stream, rapidly evaporating the solvent to form dry particles.[8][22]1 - 50 µmCan produce amorphous solid dispersions, leading to higher solubility.[8]Thermal stress may degrade the drug; requires careful solvent selection.

Section 4: Experimental Protocols

Protocol 1: Standard In-Vitro Dissolution Testing (USP Apparatus 2 - Paddle Method)

This protocol is a standard method for evaluating the dissolution of solid oral dosage forms.[18]

  • Apparatus Setup:

    • Use a calibrated USP Dissolution Apparatus 2 (Paddle).

    • Set the water bath temperature to 37 ± 0.5°C.[23]

  • Dissolution Medium Preparation:

    • Prepare 900 mL of the selected dissolution medium (e.g., 0.1 N HCl to simulate gastric fluid, or phosphate (B84403) buffer pH 6.8 to simulate intestinal fluid).[18]

    • Deaerate the medium to prevent the formation of bubbles on the dosage form.[20]

  • Procedure:

    • Place 900 mL of the deaerated medium into each vessel and allow it to equilibrate to 37 ± 0.5°C.

    • Set the paddle rotation speed, typically 50 or 75 RPM.[18]

    • Carefully drop one dosage unit (tablet or capsule) into each vessel, ensuring it settles at the bottom center.

    • Start the timer immediately.

  • Sampling:

    • At predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw a sample (e.g., 5 mL) from a zone midway between the paddle blade and the surface of the medium, and not less than 1 cm from the vessel wall.

    • Immediately replace the withdrawn volume with fresh, pre-warmed medium if necessary.[23]

  • Sample Analysis:

    • Filter the samples promptly using a validated filter that does not adsorb the drug.

    • Analyze the concentration of dissolved this compound in the filtrate using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Data Calculation:

    • Calculate the cumulative percentage of the drug dissolved at each time point, correcting for any volume removed during sampling. Plot the percent dissolved versus time to generate the dissolution profile.

Protocol 2: Preparation of a Nanosuspension via Wet Bead Milling

This protocol provides a general workflow for particle size reduction to the nanometer scale.

  • Premilling/Pre-dispersion:

    • Disperse the coarse this compound powder in an aqueous solution containing a pre-dissolved stabilizer (e.g., a combination of a surfactant like Polysorbate 80 and a polymer like HPMC).

    • Homogenize this pre-suspension using a high-shear mixer for 10-15 minutes to ensure the powder is fully wetted and dispersed.

  • Milling:

    • Transfer the pre-suspension to the milling chamber of a bead mill.

    • Add the milling media (e.g., yttria-stabilized zirconium oxide beads, 0.2-0.5 mm in diameter). The volume of beads should be optimized for milling efficiency.

    • Begin milling at a set speed (e.g., 2000 RPM) while maintaining a controlled temperature (e.g., below 25°C) using a cooling jacket to prevent drug degradation.

  • In-Process Monitoring:

    • Periodically take small samples from the milling chamber.

    • Measure the particle size distribution using a technique like Dynamic Light Scattering (DLS) or Laser Diffraction.

    • Continue milling until the desired particle size (e.g., a Z-average diameter of < 300 nm) and a narrow polydispersity index (PDI < 0.3) are achieved.

  • Post-Processing:

    • Separate the nanosuspension from the milling beads.

    • The final nanosuspension can be used as a liquid dosage form or further processed (e.g., by spray drying or lyophilization) to create a solid dosage form.

Section 5: Visualized Workflows & Logic Diagrams

G start Start: Poor Dissolution of This compound char 1. Physicochemical Characterization (Solubility, pKa, Crystal Form) start->char strategy 2. Select Enhancement Strategy char->strategy psr Particle Size Reduction (Milling, Homogenization) strategy->psr Increase Surface Area sd Solid Dispersion (Spray Drying, HME) strategy->sd Improve Wettability & Create Amorphous Form complex Complexation (e.g., with Cyclodextrin) strategy->complex Increase Apparent Solubility formulate 3. Formulate Prototype (with appropriate excipients) psr->formulate sd->formulate complex->formulate test 4. Conduct In-Vitro Dissolution Testing (USP App 2) formulate->test analyze 5. Analyze Results test->analyze analyze->strategy Re-evaluate Strategy end End: Optimized Formulation with Enhanced Dissolution analyze->end Target Profile Met

Caption: Workflow for selecting and developing a formulation to enhance dissolution rate.

G cluster_0 Dissolution Vessel (37°C) paddle Paddle dosage Dosage Form (e.g., Tablet) paddle->dosage Rotation (e.g., 50 RPM) medium Dissolution Medium (e.g., 900 mL, pH 6.8) sampler Sampling Port medium->sampler Withdraw Sample analyzer Analytical Instrument (UV-Vis or HPLC) sampler->analyzer Filter & Analyze

Caption: Schematic of a USP Apparatus 2 (Paddle) dissolution test setup.

G start Problem: High Variability in Dissolution Results q1 Is the apparatus calibrated and set up correctly? start->q1 a1_yes Check Formulation Homogeneity q1->a1_yes Yes a1_no Action: Calibrate Apparatus (RPM, Temp, Height) & Deaerate Medium q1->a1_no No q2 Is the blending/ granulation process validated? a1_yes->q2 a2_yes Check API Solid State q2->a2_yes Yes a2_no Action: Optimize Manufacturing Process (e.g., blending time) q2->a2_no No q3 Is the API crystallinity consistent between batches? a2_yes->q3 a3_yes Review Analytical Method for sources of error q3->a3_yes Yes a3_no Action: Control Crystallization Conditions. Use XRD/DSC for characterization. q3->a3_no No

Caption: Decision tree for troubleshooting high variability in dissolution testing.

References

Technical Support Center: Challenges with Zinc Orotate Dihydrate Low Solubility in Water

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low aqueous solubility of zinc orotate (B1227488) dihydrate.

Frequently Asked Questions (FAQs)

Q1: What is the documented water solubility of zinc orotate dihydrate?

This compound is consistently reported as having low solubility in water. Various sources describe it as "hardly soluble" or "practically insoluble" in water and other solvents like ethanol.[1][2] An estimated solubility in water at 25°C is approximately 211.4 mg/L, though experimental conditions are not specified.[3] It is important to note that the manufacturing process may influence the solubility of the final product, with some methods claiming to produce a more soluble form.[4]

Q2: Why is the low water solubility of this compound a concern in research and drug development?

The low aqueous solubility of active pharmaceutical ingredients (APIs) like this compound can lead to several challenges:

  • Low Bioavailability: For oral dosage forms, poor solubility can result in slow and incomplete dissolution in the gastrointestinal tract, leading to reduced absorption and lower bioavailability.[5]

  • Inconsistent Experimental Results: In in-vitro and in-vivo experiments, difficulty in achieving complete dissolution can lead to inaccurate and irreproducible results.

  • Formulation Difficulties: Developing stable and effective liquid formulations for oral or parenteral administration is challenging with poorly soluble compounds.

Q3: What factors can influence the dissolution rate of this compound?

Several factors can affect how quickly and to what extent this compound dissolves:

  • Particle Size: Smaller particle sizes increase the surface area available for dissolution, which can lead to a faster dissolution rate.[6]

  • pH of the Medium: The solubility of zinc salts can be pH-dependent.

  • Crystal Form (Polymorphism): Different crystalline forms of a compound can exhibit different solubilities.[6]

  • Presence of Excipients: Surfactants, co-solvents, and other formulation excipients can significantly impact solubility.

Troubleshooting Guide: Dissolution Issues with this compound

This guide provides a systematic approach to troubleshoot and overcome common dissolution problems encountered during experiments with this compound.

Issue 1: Incomplete Dissolution in Aqueous Media

  • Problem: this compound does not fully dissolve in water or aqueous buffers, leaving a visible precipitate.

  • Troubleshooting Workflow:

    Caption: Troubleshooting workflow for incomplete dissolution.

  • Possible Solutions & Experimental Protocols:

    1. pH Adjustment:

    • Rationale: The solubility of zinc compounds can be influenced by pH. While specific data for this compound is limited, exploring a pH range is a primary step.

    • Protocol:

      • Prepare a series of aqueous buffers with pH values ranging from 1 to 8 (e.g., HCl buffers for acidic pH, phosphate (B84403) buffers for neutral pH).

      • Add a known excess amount of this compound to each buffer.

      • Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 24-48 hours).

      • Filter the samples to remove undissolved solid.

      • Analyze the concentration of dissolved zinc in the filtrate using a suitable analytical method such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[7][8][9][10]

    2. Particle Size Reduction (Micronization/Nanonization):

    • Rationale: Reducing the particle size increases the surface area-to-volume ratio, which can enhance the dissolution rate according to the Noyes-Whitney equation.[6]

    • Protocol (Conceptual):

      • Micronization: Use techniques like jet milling or ball milling to reduce the particle size of this compound powder.

      • Nanonization (Nanosuspension): Prepare a nanosuspension by wet-milling or high-pressure homogenization in the presence of stabilizers.

      • Characterize the particle size distribution of the resulting powder using methods like laser diffraction or dynamic light scattering.

      • Perform dissolution studies on the micronized/nanosized particles and compare the results with the unprocessed material.

    3. Use of Co-solvents:

    • Rationale: Adding a water-miscible organic solvent can increase the solubility of hydrophobic compounds by reducing the polarity of the solvent system.

    • Protocol:

      • Prepare various mixtures of water and a co-solvent (e.g., ethanol, propylene (B89431) glycol, polyethylene (B3416737) glycol 400).

      • Determine the saturation solubility of this compound in each co-solvent mixture using the equilibrium solubility method described in the pH adjustment protocol.

      • Plot the solubility as a function of the co-solvent concentration to identify the optimal mixture.

Issue 2: Precipitation of the Compound from Solution Over Time

  • Problem: this compound initially dissolves but then precipitates out of the solution upon standing or a change in conditions (e.g., temperature, pH).

  • Troubleshooting Workflow:

    Caption: Troubleshooting workflow for precipitation from solution.

  • Possible Solutions & Experimental Protocols:

    1. Use of Surfactants:

    • Rationale: Surfactants can increase the apparent solubility of poorly soluble compounds by forming micelles that encapsulate the drug molecules.

    • Protocol:

      • Prepare aqueous solutions containing different concentrations of a non-ionic surfactant (e.g., Polysorbate 80, Cremophor EL) or an ionic surfactant (e.g., sodium lauryl sulfate), ensuring the concentrations are above the critical micelle concentration (CMC).

      • Determine the solubility of this compound in each surfactant solution.

      • Monitor the stability of the solutions over time to check for precipitation.

    2. Complexation with Cyclodextrins:

    • Rationale: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility and stability.[11][12][13][14][15]

    • Protocol (Phase Solubility Study):

      • Prepare a series of aqueous solutions with increasing concentrations of a cyclodextrin (B1172386) (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD).

      • Add an excess amount of this compound to each solution.

      • Equilibrate the samples and analyze the concentration of dissolved this compound in the filtrate.

      • Plot the concentration of dissolved this compound against the cyclodextrin concentration to determine the type of complex formed and the stability constant.

    3. Preparation of Solid Dispersions:

    • Rationale: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate and may create a supersaturated solution.

    • Protocol (Solvent Evaporation Method):

      • Dissolve this compound and a hydrophilic polymer (e.g., polyvinylpyrrolidone (B124986) (PVP), hydroxypropyl methylcellulose (B11928114) (HPMC)) in a common organic solvent.

      • Evaporate the solvent under vacuum to obtain a solid dispersion.

      • Characterize the solid state of the dispersion (amorphous or crystalline) using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).

      • Perform dissolution studies on the solid dispersion in biorelevant media to assess the extent and duration of supersaturation.[16][17]

Data Presentation

Table 1: General Solubility Enhancement Strategies and Their Applicability to this compound

StrategyPrinciplePotential Application for this compoundKey Considerations
Physical Modifications
Particle Size ReductionIncreases surface area for dissolution.High - can be applied to the raw material.May not be sufficient on its own for very poorly soluble compounds.
Solid DispersionThe drug is dispersed in a hydrophilic carrier, often in an amorphous state.High - can significantly improve dissolution rate and create supersaturation.Physical stability of the amorphous form needs to be ensured.
NanosuspensionReduces particle size to the nanometer range, increasing dissolution velocity.High - can be beneficial for both oral and parenteral formulations.Requires specialized equipment and careful control of particle size and stability.
Chemical Modifications
pH AdjustmentUtilizes the ionizable groups of the molecule to increase solubility.Moderate - dependent on the pKa of orotic acid and the behavior of the zinc salt.May not be suitable for all delivery routes due to physiological pH constraints.
Co-solvencyReduces the polarity of the aqueous medium.High - useful for liquid formulations.The toxicity and concentration of the co-solvent must be carefully considered.
Use of SurfactantsForms micelles that encapsulate the drug.High - effective for increasing apparent solubility.The potential for gastrointestinal irritation and the impact on permeability should be evaluated.
ComplexationForms soluble inclusion complexes with agents like cyclodextrins.High - can significantly enhance solubility and stability.The cost of cyclodextrins and the potential for drug displacement should be considered.

Experimental Protocols

Protocol 1: Shake-Flask Method for Determining Equilibrium Solubility

This protocol is a standard method for determining the equilibrium solubility of a compound in a given solvent system.

  • Materials:

    • This compound

    • Selected solvent system (e.g., water, buffer of specific pH, co-solvent mixture)

    • Vials with screw caps

    • Shaking incubator or orbital shaker

    • Filtration device (e.g., syringe filters with appropriate membrane)

    • Analytical instrument for quantification (e.g., HPLC-UV, AAS, ICP-MS)

  • Procedure:

    • Add an excess amount of this compound to a vial containing a known volume of the solvent system. The solid should be in excess to ensure that a saturated solution is formed.

    • Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).

    • Agitate the vials for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. It is advisable to take samples at different time points to confirm that equilibrium has been reached.

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a sample from the supernatant and immediately filter it using a syringe filter to remove any undissolved particles.

    • Dilute the filtrate with a suitable solvent to a concentration within the calibration range of the analytical method.

    • Analyze the concentration of this compound in the diluted filtrate using a validated analytical method.

    • Calculate the solubility of this compound in the solvent system, typically expressed in mg/mL or µg/mL.

Disclaimer: The information provided in this technical support center is for guidance purposes only. Researchers should always refer to relevant scientific literature and conduct their own validation studies.

References

Technical Support Center: Elemental Impurity Analysis of Zinc Orotate Dihydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and quantifying elemental impurities in zinc orotate (B1227488) dihydrate.

Frequently Asked Questions (FAQs)

Q1: What are elemental impurities, and why are they a concern in zinc orotate dihydrate?

A1: Elemental impurities are trace metals that can be present in finished pharmaceutical products, including active pharmaceutical ingredients (APIs) like this compound.[1] These impurities can originate from various sources, such as raw materials, manufacturing equipment, and container closure systems.[2][3] They offer no therapeutic benefit and can pose a risk to patient health, making their control a critical aspect of pharmaceutical quality and safety.[2][4]

Q2: Which regulatory guideline is most important for controlling elemental impurities?

A2: The most critical guideline is the ICH Q3D Guideline for Elemental Impurities.[4][5] This guideline provides a harmonized, risk-based approach to control elemental impurities in drug products.[2][4] It establishes Permitted Daily Exposure (PDE) limits for 24 elements, which are considered protective of public health.[2][6][7]

Q3: How are elemental impurities classified according to ICH Q3D?

A3: ICH Q3D categorizes elemental impurities into classes based on their toxicity and the likelihood of their presence in the drug product.[4]

  • Class 1: Highly toxic elements (As, Cd, Hg, Pb) that are human toxicants.[2][3]

  • Class 2A: Elements with high probability of occurrence and relatively high toxicity (e.g., Co, Ni, V).[2][7]

  • Class 2B: Elements with a reduced probability of occurrence unless intentionally added (e.g., Ag, Au, Pd, Pt).[7][8]

  • Class 3: Elements with relatively low oral toxicity (e.g., Ba, Cr, Cu, Li, Mo, Sb, Sn).[2][3]

Q4: What are the primary analytical techniques for quantifying elemental impurities?

A4: The most commonly employed and recommended techniques are Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).[4][9] Atomic Absorption Spectrometry (AAS) can also be utilized for specific applications.[4][10] ICP-MS is particularly favored for its high sensitivity and ability to detect trace and ultra-trace levels of impurities.[4][11]

Q5: Is there a specific validated method for analyzing elemental impurities in this compound?

A5: Yes, a validated ICP-MS method has been developed for the quantification of 17 elemental impurities in this compound.[12][13][14] This method demonstrated excellent linearity, precision, and accuracy.[13][14][15]

Troubleshooting Guides

This section addresses common issues encountered during the elemental impurity analysis of this compound.

Issue 1: High Blank Readings or Sample Contamination

  • Question: My blank solution shows high counts for several elements. What could be the cause and how can I fix it?

  • Answer: High blank readings are typically due to contamination. Potential sources include:

    • Reagents: Use ultra-pure reagents and acids for all preparations. Check the certificate of analysis for your reagents for potential contaminants.[11][16]

    • Lab Environment: Work in a clean environment, such as a cleanroom, to minimize airborne contamination.[11]

    • Equipment: Ensure all labware (e.g., pipette tips, autosampler tubes, digestion vessels) is scrupulously clean. Soaking in dilute nitric acid is a common cleaning procedure.[17]

    • Instrument Rinse: An inadequate rinse between samples can lead to carryover. Your rinse solution should match the sample matrix.[16]

Issue 2: Poor Sensitivity or Low Signal Intensity

  • Question: I am not achieving the required detection limits for certain elements. What steps can I take to improve sensitivity?

  • Answer: Low sensitivity can stem from several factors related to both the sample and the instrument:

    • Instrument Tuning: Ensure the ICP-MS is properly tuned. Regularly perform instrument validation and tuning to optimize parameters like lens voltages and torch position.[17]

    • Sample Introduction System: Check for issues in the sample introduction system. A blocked nebulizer, worn pump tubing, or a dirty spray chamber can all reduce sensitivity.[16]

    • Interface Cones: Deposits on the sampler and skimmer cones can block the ion beam. Regular inspection and cleaning are crucial.[18] If sensitivity is still low after cleaning, the ion lens system may need cleaning.[18]

Issue 3: Matrix Effects and Inaccurate Results

  • Question: My spike recovery is outside the acceptable range (e.g., 80-120%). How can I mitigate matrix effects?

  • Answer: The high concentration of zinc in the sample matrix can interfere with the measurement of other elements.

    • Internal Standards: Use internal standards to correct for matrix-induced signal suppression or enhancement and instrument drift.[11][19] In a study on this compound, Li, Y, Tl, Co, and Ce were used as tuning solutions to correct for baseline drift and matrix interference.[12][13]

    • Dilution: Diluting the sample can reduce the concentration of the matrix components, thereby minimizing their effect. However, ensure that the dilution does not bring the concentration of the target analytes below the detection limit.

    • Collision/Reaction Cells: Modern ICP-MS instruments are equipped with collision/reaction cells that can effectively remove polyatomic interferences, which are a common type of matrix effect.[11]

Experimental Protocols

The following are detailed methodologies for key experiments in the analysis of elemental impurities in this compound.

Protocol 1: Sample Preparation via Microwave Digestion

This protocol is based on a validated method for this compound.[15]

  • Sample Weighing: Accurately weigh approximately 0.2 g of the this compound sample and transfer it into a clean, dry microwave digestion vessel.[15]

  • Acid Addition: Add 2.0 mL of concentrated nitric acid and 1.0 mL of concentrated hydrochloric acid to the vessel.[15]

  • Pre-digestion: Close the vessel and allow it to sit for 30 minutes on the benchtop for pre-digestion.[15]

  • Microwave Digestion: Place the vessel inside the microwave digester and run the appropriate digestion program. The goal is to achieve a clear sample solution.[20]

  • Dilution: After cooling, dilute the digested sample to a final volume with a suitable diluent (e.g., 2% v/v nitric and hydrochloric acid) for analysis.[15]

Protocol 2: Quantitative Analysis by ICP-MS

This protocol outlines the general steps for quantification using ICP-MS, with specific parameters from a validated method for this compound.[12][13][14][15]

  • Instrument Setup and Optimization:

    • Perform daily performance checks and tune the instrument to ensure optimal sensitivity, resolution, and stability.

    • Instrument parameters from a validated method for this compound include:

      • RF Power: 1550 W

      • Nebulizer Gas Flow: 1.01 L/min

      • Spray Chamber Temperature: 2°C

      • Helium Flow Rate (for collision cell): 4.3 mL/min[12][13][15]

  • Calibration:

    • Prepare a series of calibration standards by diluting a certified stock standard solution.

    • The concentration range of the standards should bracket the expected concentration of the impurities in the sample.

    • A typical calibration curve might include a blank and 5-6 non-zero standards.[15]

  • Sample Analysis:

    • Aspirate the prepared sample solutions, blanks, and calibration standards into the ICP-MS.

    • Ensure an adequate rinse time between each sample to prevent carryover.[16]

  • Data Processing:

    • Quantify the concentration of each elemental impurity in the sample by comparing its signal intensity to the calibration curve.

    • Apply corrections using the internal standards to account for matrix effects and instrument drift.

Quantitative Data

The following table summarizes the Permitted Daily Exposure (PDE) limits for oral administration as specified in the ICH Q3D guideline. These values are crucial for the risk assessment of elemental impurities in this compound.

Table 1: ICH Q3D Permitted Daily Exposure (PDE) for Oral Drug Products

ElementClassOral PDE (µ g/day )
Cd15
Pb15
As115
Hg130
Co2A50
V2A100
Ni2A200
Tl2B8
Au2B100
Pd2B100
Ir2B100
Os2B100
Rh2B100
Ru2B100
Se2B150
Ag2B150
Pt2B100
Li3550
Sb31200
Ba31400
Mo33000
Cu33000
Sn36000
Cr311000

Data sourced from ICH Q3D Guideline for Elemental Impurities.[6][21]

Visualizations

The following diagrams illustrate key workflows and relationships in the analysis of elemental impurities.

Elemental_Impurity_Workflow cluster_0 Risk Assessment (ICH Q3D) cluster_1 Analytical Workflow RA1 Identify Potential Sources (API, Excipients, Equipment, etc.) RA2 Evaluate Impurity Levels vs. PDE RA1->RA2 Data Gathering RA3 Develop Control Strategy RA2->RA3 Risk Analysis AW1 Sample Preparation (Microwave Digestion) RA3->AW1 Testing Required AW2 Instrumental Analysis (ICP-MS / ICP-OES) AW1->AW2 Sample Introduction AW3 Data Quantification & Reporting AW2->AW3 Signal Measurement AW3->RA2 Provides Data For

Caption: Risk assessment and analytical workflow for elemental impurities.

Troubleshooting_Logic cluster_contamination Contamination Check cluster_sensitivity Sensitivity Check cluster_matrix Matrix Effect Check Start Analytical Issue (e.g., Inaccurate Results) C1 Analyze Blank Solution Start->C1 C2 High Signal? C1->C2 C3 Investigate & Clean: - Reagents - Labware - Environment C2->C3 Yes S1 Check Instrument Tune Report C2->S1 No Result Issue Resolved C3->Result S2 Optimal Performance? S1->S2 S3 Inspect & Maintain: - Nebulizer - Cones - Lenses S2->S3 No M1 Analyze Spike Recovery S2->M1 Yes S3->Result M2 Within Acceptance Criteria? M1->M2 M3 Implement Corrections: - Internal Standards - Sample Dilution M2->M3 No M2->Result Yes M3->Result

Caption: Logical troubleshooting flow for common analytical issues.

References

Technical Support Center: Optimizing Zinc Orotate Dihydrate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of zinc orotate (B1227488) dihydrate. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on yield optimization to address common challenges encountered during synthesis.

Troubleshooting Guide

This guide provides solutions to common problems that may arise during the synthesis of zinc orotate dihydrate.

Issue Potential Cause Troubleshooting Steps
Low or No Precipitate Formation Incorrect pH: The pH of the reaction mixture is critical for the precipitation of zinc orotate. If the pH is too acidic, the product may remain soluble.- Ensure the pH of the reaction medium is within the optimal range for precipitation. While specific optimal pH ranges for zinc orotate are not extensively documented in the provided results, for many zinc salts, precipitation is favored in neutral to slightly alkaline conditions. - Monitor the pH throughout the reaction and adjust as necessary using a suitable base (e.g., sodium hydroxide) or acid.
Inappropriate Molar Ratio of Reactants: An incorrect ratio of orotic acid to the zinc salt can lead to the formation of soluble complexes or incomplete reaction.- Carefully review and recalculate the molar quantities of your starting materials. - A patent for a high-yield synthesis suggests a molar ratio of orotic acid to zinc oxide of 1:(1.2-1.4).[1] - Another protocol uses a 1:1 molar ratio of orotic acid to zinc acetate (B1210297).[2][3] Experiment with slight variations in the molar ratio to find the optimal condition for your specific setup.
Low Reaction Temperature: The reaction kinetics may be too slow at lower temperatures, leading to incomplete product formation.- Increase the reaction temperature. One protocol specifies a reaction temperature of 85°C[2][3], while another suggests a temperature above 90°C.[1]
Low Final Yield After Drying Product Loss During Washing: this compound has some solubility in water, and excessive washing can lead to significant product loss.- Minimize the volume of washing solvent. - Use cold deionized water for washing to reduce solubility. - Consider alternative washing solvents in which this compound has lower solubility.
Incomplete Crystallization: Insufficient time or suboptimal conditions for crystallization can result in a lower yield of the solid product.- A patented method suggests a continuous stirring period of 12-16 hours for complete cooling and crystallization.[1] - Ensure the solution is cooled gradually to promote the formation of larger, purer crystals.
Impurities in Starting Materials: The presence of impurities can interfere with the reaction and crystallization processes.- Use high-purity starting materials (orotic acid and zinc salt). - If necessary, purify the starting materials before use.
Product is not this compound Incorrect Reaction Conditions: The formation of undesired side products can occur if the reaction conditions are not optimal.- Verify the identity of your product using analytical techniques such as FTIR, elemental analysis, or X-ray diffraction. - Carefully control the reaction temperature, pH, and stoichiometry as outlined in the experimental protocols.
Dehydration of the Product: Drying the product at an excessively high temperature can lead to the loss of water of hydration.- A synthesis protocol indicates drying the final product at 180°C.[2][3] However, thermogravimetric analysis (TGA) data suggests that water loss begins at temperatures well below this. To ensure the dihydrate form is retained, consider drying at a lower temperature under vacuum.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the synthesis of this compound?

A1: The optimal temperature can vary depending on the specific protocol. One precipitation method reports a good yield at a reaction temperature of 85°C.[2][3] Another high-yield method described in a patent suggests a reaction temperature of above 90°C.[1] It is recommended to start with a temperature in the range of 85-95°C and optimize based on your experimental results.

Q2: How does the molar ratio of reactants affect the yield?

A2: The molar ratio of orotic acid to the zinc source is a critical factor. A patent suggests a molar ratio of orotic acid to nano zinc oxide of 1:(1.2-1.4) for high yield and purity.[1] Another study using zinc acetate as the zinc source reported a yield of 78.6% with a 1:1 molar ratio.[2][4] Experimenting with the molar ratio in your specific system is advisable to maximize the yield.

Q3: What is the importance of stirring speed during crystallization?

A3: Stirring is crucial for achieving a homogenous reaction mixture and promoting uniform crystal growth. A patented method specifies a stirring speed of 350-550 r/s during the cooling and crystallization phase to ensure the complete crystallization of zinc orotate.[1] The optimal stirring speed can depend on the reactor geometry and scale of the reaction.

Q4: How can I confirm the formation of this compound?

A4: Several analytical techniques can be used to confirm the identity and purity of your product. Fourier-Transform Infrared (FTIR) spectroscopy can be used to identify the characteristic functional groups of zinc orotate. Elemental analysis can determine the elemental composition (C, H, N, Zn) to confirm the stoichiometry. Thermogravimetric Analysis (TGA) can be used to determine the water content and confirm the presence of two water molecules of hydration.

Q5: What are some common impurities in this compound synthesis and how can they be removed?

A5: Common impurities can include unreacted starting materials (orotic acid, zinc salt) and side products. Washing the precipitate with deionized water helps remove most of the unreacted starting materials. Recrystallization from a suitable solvent can be employed for further purification if necessary.

Data Presentation: Optimizing Synthesis Parameters

The following table summarizes quantitative data from various sources on the synthesis of this compound, highlighting the impact of different experimental parameters on the final yield.

Method Zinc Source Orotic Acid : Zinc Source Molar Ratio Temperature (°C) Reaction Time Stirring Speed (Crystallization) Yield (%) Reference
PrecipitationZinc Acetate1:1851 hourNot Specified78.6[2][4]
High-Temperature Cyclic ReactionNano Zinc Oxide1:(1.2-1.4)>902-3 hours350-550 r/sHigh (not specified)[1]

Note: The available literature provides limited specific quantitative data directly comparing the effects of varying parameters on the yield of this compound. Further experimental optimization is recommended to determine the ideal conditions for a specific laboratory setup.

Experimental Protocols

Below are detailed methodologies for the synthesis of this compound based on published procedures.

Protocol 1: Precipitation Method from Zinc Acetate

This protocol is adapted from the work of Li et al. (2019).[2][3]

Materials:

  • Orotic acid

  • Sodium hydroxide (B78521) (NaOH)

  • Zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O)

  • Deionized water

Procedure:

  • In a three-neck flask equipped with a magnetic stirrer, condenser, and dropping funnel, dissolve orotic acid and an equimolar amount of sodium hydroxide in deionized water with stirring at room temperature to form sodium orotate solution.

  • In a separate beaker, dissolve an equimolar amount of zinc acetate dihydrate in deionized water.

  • Slowly add the zinc acetate solution to the sodium orotate solution dropwise while stirring.

  • After the addition is complete, heat the reaction mixture to 85°C and maintain for 1 hour with continuous stirring.

  • Allow the mixture to cool to room temperature. A white precipitate of this compound will form.

  • Collect the precipitate by filtration.

  • Wash the precipitate with a small amount of cold deionized water.

  • Dry the product in an oven at a suitable temperature (e.g., 60-80°C) to obtain this compound. The original protocol specifies 180°C, but this may lead to dehydration.[2][3]

Protocol 2: High-Temperature Synthesis from Zinc Oxide

This protocol is based on a patented method for high-yield synthesis.[1]

Materials:

  • Orotic acid

  • Nano zinc oxide (ZnO)

  • Water

Procedure:

  • Prepare a suspension of orotic acid and nano zinc oxide in water in a suitable reactor. The molar ratio of orotic acid to nano zinc oxide should be between 1:1.2 and 1:1.4.

  • Heat the reaction mixture to a temperature above 90°C.

  • Maintain the reaction at this temperature for 2-3 hours under a high-temperature cyclic reaction mode.

  • After the reaction is complete, perform a solid-liquid separation while the solution is hot.

  • Continuously stir the separated liquid phase at a speed of 350-550 r/s for 12-16 hours to allow for complete cooling and crystallization of zinc orotate.

  • Perform a second solid-liquid separation to collect the crystallized product.

  • Dry the solid product to obtain high-purity zinc orotate.

Mandatory Visualizations

experimental_workflow cluster_reactants Reactant Preparation Orotic Acid Solution Orotic Acid Solution Reaction Reaction Orotic Acid Solution->Reaction Zinc Salt Solution Zinc Salt Solution Zinc Salt Solution->Reaction Precipitation/Crystallization Precipitation/Crystallization Reaction->Precipitation/Crystallization Cooling & Stirring Filtration & Washing Filtration & Washing Precipitation/Crystallization->Filtration & Washing Drying Drying Filtration & Washing->Drying Final Product Final Product Drying->Final Product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_yield Low Yield Low Yield Check Reactant Stoichiometry Check Reactant Stoichiometry Low Yield->Check Reactant Stoichiometry Optimize Temperature Optimize Temperature Check Reactant Stoichiometry->Optimize Temperature Stoichiometry Correct Adjust pH Adjust pH Optimize Temperature->Adjust pH Temp Optimized Optimize Crystallization Optimize Crystallization Adjust pH->Optimize Crystallization pH Optimized Review Washing Procedure Review Washing Procedure Optimize Crystallization->Review Washing Procedure Crystallization Optimized Yield Improved? Yield Improved? Review Washing Procedure->Yield Improved? Yield Improved?->Low Yield No, Re-evaluate Problem Solved Problem Solved Yield Improved?->Problem Solved Yes

Caption: A logical troubleshooting guide for addressing low yield in synthesis.

References

preventing degradation of zinc orotate dihydrate in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of zinc orotate (B1227488) dihydrate in solution during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: Why is my zinc orotate dihydrate not dissolving properly? The solution appears cloudy or has particulates.

A1: This is a common issue stemming from the compound's inherent low solubility. This compound is classified as "practically insoluble in water and in 96% ethanol".[1][2][3] Cloudiness or the presence of particulates is often due to the compound not fully dissolving, rather than degradation. Consider preparing a saturated solution and filtering or centrifuging it to remove undissolved solid before use.

Q2: What are the primary factors that can cause this compound to degrade in solution?

A2: Based on its material safety data, the main factors that can compromise the stability of this compound are exposure to heat, light, and strong oxidizing agents.[1][2] High temperatures can lead to the loss of water molecules and eventual decomposition into zinc oxide, carbon oxides, and nitrogen oxides.[2][4]

Q3: I'm observing a precipitate forming in my zinc orotate solution over time, even after initial dissolution. What is the cause?

A3: Precipitate formation over time can be due to several factors:

  • Low Solubility: The compound may be slowly precipitating out of a supersaturated solution as it returns to equilibrium.

  • pH Shift: Changes in the solution's pH can affect the solubility of orotic acid and its zinc salt, potentially causing it to fall out of solution. A 5% aqueous mixture of this compound has a pH between 3.0 and 5.0.[1][2]

  • Degradation: While less common at room temperature, prolonged exposure to light or heat could cause degradation, leading to the formation of insoluble byproducts.[2]

  • Incompatibility: The compound may be reacting with components in your buffer or media, forming an insoluble complex.

Q4: What are the recommended storage conditions for prepared this compound solutions?

A4: To minimize degradation, solutions should be stored in tightly sealed containers in a cool, dark place.[2] Storage in amber glass vials or containers wrapped in aluminum foil is recommended to protect against light. For short-term storage, refrigeration (2-8°C) is advisable. It is best practice to prepare solutions fresh for each experiment to ensure consistency and avoid potential degradation or precipitation issues.

Q5: How can I determine if my this compound solution has degraded?

A5: Degradation can be indicated by:

  • Visual Changes: A change in color or the formation of an unusual precipitate.

  • Analytical Confirmation: Use analytical techniques to assess the integrity and concentration of the compound. High-Performance Liquid Chromatography (HPLC) can be used to detect the appearance of degradation products, while Flame Atomic Absorption Spectroscopy (FAAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) can confirm the concentration of zinc in the solution.[5][6]

Q6: Are there any known incompatibilities with common buffers or cell culture media?

A6: While specific compatibility data is limited, potential incompatibilities can arise. Buffers containing phosphates or high concentrations of carbonates may precipitate zinc phosphate (B84403) or zinc carbonate, respectively. Additionally, components in complex matrices like cell culture media could chelate zinc or react with the orotate moiety. It is recommended to perform a small-scale compatibility test by mixing the zinc orotate solution with the intended buffer or medium and observing for any precipitation or color change over your experimental timeframe.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments involving this compound solutions.

Problem Potential Cause(s) Recommended Solution(s)
Cloudy Solution or Persistent Particulates Low intrinsic solubility of this compound.[1][3]1. Use sonication to aid dispersion and dissolution.2. Gently warm the solution (not exceeding 40°C) while stirring, but be aware of potential temperature-induced degradation.[2]3. Prepare a saturated stock solution, allow it to settle, and use the clear supernatant. The concentration can be confirmed via zinc analysis.
Precipitate Forms After Storage Solution was supersaturated; temperature fluctuations affecting solubility; interaction with storage container.1. Store solutions at a constant temperature.2. Prepare fresh solutions before each experiment.3. Use glass containers for storage to minimize interactions.
Solution Discoloration (e.g., Yellowing) Photodegradation due to light exposure; contamination.[2]1. Protect the solution from light at all times by using amber vials or wrapping containers in foil.2. Ensure all glassware is scrupulously clean and use high-purity solvents.
Inconsistent or Non-Reproducible Experimental Results Degradation of the stock solution; inaccurate concentration due to incomplete dissolution.1. Prepare fresh solutions for each set of experiments.2. Quantify the zinc concentration of the final solution using an appropriate analytical method (e.g., FAAS) before use.[6]3. Ensure all environmental factors (light, temperature) are controlled during the experiment.[2]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₀H₆N₄O₈Zn·2H₂O[2][4]
Molecular Weight 411.6 g/mol [2][7]
Appearance White to almost white crystalline powder[1][2][3]
Solubility Practically insoluble in water and 96% ethanol[1][2][3]
pH (5% aqueous slurry) 3.0 - 5.0[1][2]

Table 2: Factors Influencing the Stability of this compound

FactorEffectMitigation StrategyReference(s)
Heat Dehydration followed by decomposition at high temperatures.Avoid heating above 40°C. Store solutions in a cool place.[2][8]
Light Potential for photodegradation.Store solid and solutions protected from light (e.g., in amber containers).[1][2]
Strong Oxidizing Agents Can cause chemical degradation.Avoid contact with strong oxidizers like peroxides, permanganates, etc.[1][2]
pH Extreme pH values may alter the chemical structure and solubility.Maintain a pH within the stable range if possible; monitor for precipitation if pH is adjusted.[1]

Experimental Protocols

Protocol 1: Preparation of a Standardized this compound Solution

This protocol describes preparing an aqueous solution and verifying its concentration, accounting for the compound's low solubility.

  • Dispersion: Weigh an excess amount of this compound powder (e.g., 100 mg) and add it to a known volume of purified water (e.g., 100 mL) in a glass flask.

  • Dissolution: Stir the suspension vigorously with a magnetic stirrer for at least 4 hours at a controlled room temperature (e.g., 25°C), protected from light. Sonication for 15-30 minutes may be used to aid dispersion.

  • Clarification: Transfer the suspension to centrifuge tubes and centrifuge at 5,000 x g for 15 minutes to pellet the undissolved solid.

  • Filtration: Carefully decant the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.

  • Quantification: Determine the precise zinc concentration of the clear, saturated solution using Flame Atomic Absorption Spectroscopy (FAAS) or ICP-MS as described in Protocol 2.[6]

  • Storage: Store the clarified solution in an amber glass bottle at 2-8°C for short-term use. Prepare fresh as needed.

Protocol 2: Quantification of Zinc Concentration by Flame Atomic Absorption Spectroscopy (FAAS)

This method is adapted from standard procedures for zinc analysis in pharmaceutical formulations.[6][9]

  • Instrumentation: Use an atomic absorption spectrometer equipped with a zinc hollow-cathode lamp and an air-acetylene flame. Set the wavelength to the primary absorption line for zinc at 213.9 nm.

  • Standard Preparation: Prepare a series of zinc standard solutions (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 ppm) by diluting a certified 1000 ppm zinc standard with 1% nitric acid.

  • Sample Preparation: Dilute the this compound solution prepared in Protocol 1 with 1% nitric acid to a concentration expected to fall within the range of the standard curve.

  • Calibration: Aspirate the blank (1% nitric acid) to zero the instrument, followed by the prepared standards in order of increasing concentration. Generate a calibration curve of absorbance versus concentration. The correlation coefficient (r²) should be ≥ 0.995.

  • Measurement: Aspirate the diluted sample solution and record its absorbance.

  • Calculation: Use the calibration curve to determine the zinc concentration in the diluted sample. Calculate the concentration in the original stock solution by multiplying by the dilution factor.

Visualizations

TroubleshootingWorkflow cluster_start Start: Solution Preparation Issue cluster_check_solubility Step 1: Verify Solubility cluster_check_stability Step 2: Assess Stability Factors cluster_check_compatibility Step 3: Evaluate Compatibility cluster_end Resolution start Observe Issue: Cloudiness, Precipitate, or Inconsistent Results check_sol Is the compound known to be 'practically insoluble'? start->check_sol sol_actions Actions: 1. Use sonication. 2. Prepare saturated solution & filter. 3. Verify concentration analytically. check_sol->sol_actions Yes check_env Was the solution exposed to heat (>40°C) or light? check_sol->check_env No sol_actions->check_env env_actions Actions: 1. Prepare fresh solution. 2. Store in cool, dark conditions. 3. Use amber glassware. check_env->env_actions Yes check_compat Is the solution mixed with buffers (e.g., phosphate) or media? check_env->check_compat No env_actions->check_compat compat_actions Actions: 1. Perform small-scale compatibility test. 2. Consider alternative buffer systems. check_compat->compat_actions Yes end_node Issue Resolved: Stable, clear solution of known concentration. check_compat->end_node No compat_actions->end_node

Caption: Troubleshooting workflow for this compound solution issues.

StabilityStudyWorkflow cluster_storage 3. Storage Under Different Conditions prep 1. Prepare Solution (Filter to clarify) t0 2. Initial Analysis (T=0) - Visual Inspection - pH Measurement - Zinc Quantification (FAAS) prep->t0 cond1 Condition A: Room Temp, Light t0->cond1 cond2 Condition B: Room Temp, Dark t0->cond2 cond3 Condition C: Refrigerated, Dark t0->cond3 analysis 4. Periodic Analysis (e.g., T=24h, 48h, 1 week) Repeat T=0 tests for each condition cond1->analysis cond2->analysis cond3->analysis data 5. Data Evaluation Compare results over time to determine degradation rate and optimal storage conditions. analysis->data

References

Technical Support Center: Zinc Orotate Dihydrate and Copper Absorption

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the interference of zinc orotate (B1227488) dihydrate with copper absorption.

Frequently Asked Questions (FAQs)

Q1: Does zinc orotate dihydrate interfere with the absorption of copper?

A1: Yes, high doses of zinc, including this compound, can interfere with the intestinal absorption of copper. This interaction is not specific to the orotate salt form but is a general physiological effect of elevated zinc levels in the intestine. The underlying mechanism involves the induction of a protein called metallothionein (B12644479) in the intestinal cells (enterocytes).

Q2: What is the mechanism by which this compound reduces copper absorption?

A2: The primary mechanism is the induction of metallothionein gene expression by zinc in intestinal cells. Metallothionein is a cysteine-rich protein that has a high binding affinity for divalent metals. While induced by zinc, it has a higher affinity for copper. When copper is ingested, it is bound by the zinc-induced metallothionein within the enterocytes. This trapping of copper prevents its transfer into the bloodstream. The intestinal cells are eventually sloughed off and excreted, taking the bound copper with them.[1]

Q3: Is there a specific dose of this compound that is known to cause copper deficiency?

A3: While specific dose-response studies for this compound are limited, research on other zinc salts provides guidance. Generally, prolonged intake of high doses of supplemental zinc (e.g., 50 mg/day or more) can lead to copper deficiency. It is the total amount of elemental zinc ingested, rather than the specific salt form, that is the primary determinant of this interaction.

Q4: What are the signs and symptoms of zinc-induced copper deficiency?

A4: The clinical manifestations of copper deficiency can be subtle and may be overlooked. Key signs and symptoms include:

  • Hematological: Anemia (often unresponsive to iron therapy), neutropenia (low neutrophil count), and thrombocytopenia (low platelet count).

  • Neurological: Myelopathy, peripheral neuropathy, and optic neuropathy, which can present as numbness, tingling, muscle weakness, and difficulty walking.

  • Other: Fatigue, pale skin, and hair abnormalities.

Q5: How can I monitor for potential copper deficiency during my experiments involving high-dose this compound?

A5: Regular monitoring of copper status is crucial. Key biomarkers to assess include:

  • Serum Copper: A direct measure of copper levels in the blood.

  • Serum Ceruloplasmin: The major copper-carrying protein in the blood, its levels decrease in copper deficiency.

  • Erythrocyte Superoxide (B77818) Dismutase (SOD1) Activity: A copper-dependent antioxidant enzyme whose activity is a sensitive indicator of copper status.

  • Complete Blood Count (CBC): To check for anemia, neutropenia, and thrombocytopenia.

Troubleshooting Guides

Problem 1: Unexpected hematological or neurological side effects in animal models receiving this compound.

Possible Cause Troubleshooting Steps
Zinc-induced copper deficiency 1. Immediately assess the copper status of the animals by measuring serum copper, ceruloplasmin, and erythrocyte SOD1 activity. 2. Review the dose of this compound being administered. Consider if the elemental zinc dose is in a range known to interfere with copper absorption. 3. If copper deficiency is confirmed, reduce the this compound dose or co-administer a copper supplement. Ensure an appropriate zinc-to-copper ratio in the diet/supplementation regimen (generally recommended to be between 2:1 and 15:1). 4. Monitor for resolution of clinical signs upon copper repletion.
Other toxicities 1. Rule out other potential sources of toxicity in the experimental protocol. 2. Review the literature for any known toxic effects of this compound at the administered dose, independent of copper interaction.

Problem 2: Inconsistent or unexpected results in experiments investigating copper-dependent enzymes after this compound administration.

Possible Cause Troubleshooting Steps
Subclinical copper deficiency affecting enzyme activity 1. Even in the absence of overt clinical signs, copper-dependent enzyme activity can be reduced. Measure the activity of key copper-dependent enzymes such as superoxide dismutase (SOD1) and cytochrome c oxidase. 2. Assess the overall copper status of the subjects (serum copper and ceruloplasmin). 3. Ensure that the diet and any supplementation provide adequate copper to compensate for the inhibitory effects of high zinc intake.
Direct inhibition of the enzyme by zinc 1. While less common for many copper enzymes, high intracellular zinc concentrations could potentially compete with copper at the active site of some enzymes. 2. Review the literature for any evidence of direct enzymatic inhibition by zinc for the specific enzyme of interest.
Assay interference 1. Ensure that the high levels of zinc in the samples are not interfering with the biochemical assay used to measure enzyme activity. Run appropriate controls with varying zinc concentrations to test for interference.

Quantitative Data

The following table summarizes data from a study investigating the effect of different zinc regimens on the hepatic uptake of orally administered 64Cu in healthy humans. While this study used zinc acetate (B1210297) and zinc gluconate, the results provide a quantitative estimate of the potential interference with copper absorption that could be expected with other zinc salts like this compound.

Table 1: Effect of Four Weeks of Different Zinc Regimens on Hepatic 64Cu Content [1]

Zinc RegimenBaseline Hepatic 64Cu Content (% of administered dose)Post-treatment Hepatic 64Cu Content (% of administered dose)Reduction in Hepatic 64Cu Content (%)
Zinc Acetate (50 mg, 3x daily)26.9 ± 7.513.3 ± 5.6~50%
Zinc Gluconate (50 mg, 3x daily)35.8 ± 9.017.4 ± 7.5~51%
Zinc Acetate (150 mg, 1x daily)33.1 ± 9.917.4 ± 7.5~47%
Zinc Gluconate (150 mg, 1x daily)28.1 ± 6.722.0 ± 6.7~22%

Data are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: Ex Vivo Measurement of Intestinal Copper Absorption using the Everted Gut Sac Technique

This protocol is adapted from methodologies used to study intestinal transport of nutrients and minerals.

Objective: To assess the direct effect of this compound on the transport of copper across the intestinal epithelium.

Materials:

  • Small intestine segment (e.g., from a rat or mouse)

  • Krebs-Ringer bicarbonate buffer (or similar physiological buffer)

  • This compound

  • Copper sulfate (B86663) (or another soluble copper salt)

  • Surgical thread

  • Glass rod for eversion

  • Syringe and needle

  • Incubation bath with gassing (95% O2 / 5% CO2)

  • Analytical instrument for copper quantification (e.g., Atomic Absorption Spectrophotometer)

Procedure:

  • Animal Preparation: Euthanize the animal according to approved ethical protocols. Immediately excise a segment of the small intestine (e.g., duodenum or jejunum).

  • Eversion: Gently flush the intestinal segment with ice-cold buffer. Carefully evert the segment over a glass rod so that the mucosal surface is on the outside.

  • Sac Preparation: Tie one end of the everted segment with surgical thread. Fill the sac with a known volume of buffer using a syringe. Tie the other end to form a sealed sac.

  • Incubation:

    • Control Group: Incubate the everted sacs in a beaker containing buffer with a known concentration of copper.

    • Experimental Group: Incubate the everted sacs in a beaker containing buffer with the same concentration of copper plus the desired concentration of this compound.

  • Gassing and Incubation: Place the beakers in a 37°C shaking water bath and gas the buffer with 95% O2 / 5% CO2. Incubate for a defined period (e.g., 60 minutes).

  • Sample Collection: After incubation, remove the sacs, blot them dry, and collect the serosal fluid (the fluid inside the sac). Also, collect a sample of the mucosal fluid (the buffer in the beaker).

  • Analysis: Measure the copper concentration in the serosal and mucosal fluids using an appropriate analytical method.

  • Data Interpretation: A lower concentration of copper in the serosal fluid of the experimental group compared to the control group indicates interference with copper absorption by this compound.

Protocol 2: Measurement of Erythrocyte Superoxide Dismutase (SOD1) Activity

This is a common method to assess functional copper status.

Objective: To determine the activity of the copper-dependent enzyme SOD1 in red blood cells.

Materials:

  • Whole blood sample collected in an anticoagulant tube (e.g., EDTA or heparin)

  • Phosphate-buffered saline (PBS)

  • Reagents for the SOD assay (commercial kits are widely available and recommended for consistency). These kits typically include a substrate (e.g., WST-1) that produces a colored formazan (B1609692) dye upon reduction by superoxide anions, and a source of superoxide anions (e.g., xanthine (B1682287) oxidase).

  • Spectrophotometer (plate reader)

Procedure:

  • Erythrocyte Isolation: Centrifuge the whole blood sample to separate the plasma and buffy coat from the red blood cells (RBCs). Aspirate and discard the plasma and buffy coat.

  • RBC Lysis: Wash the RBC pellet with PBS and then lyse the cells by adding cold deionized water or a hypotonic buffer. Centrifuge to remove the cell debris. The supernatant is the hemolysate containing SOD1.

  • Protein Quantification: Determine the protein concentration of the hemolysate using a standard method (e.g., Bradford or BCA assay). This is necessary to normalize the SOD activity.

  • SOD Assay:

    • Follow the instructions provided with the commercial SOD assay kit.

    • Typically, the hemolysate is added to a reaction mixture containing the substrate and the superoxide-generating system.

    • The SOD in the sample will inhibit the reduction of the substrate by scavenging the superoxide anions.

    • The absorbance is measured over time using a spectrophotometer.

  • Calculation: The SOD activity is calculated based on the degree of inhibition of the substrate reduction and is typically expressed as units of activity per milligram of protein.

Protocol 3: Measurement of Serum Ceruloplasmin Activity

Objective: To determine the oxidase activity of ceruloplasmin in serum as an indicator of copper status.

Materials:

  • Serum sample

  • Reagents for the ceruloplasmin assay (commercial kits are available). These kits often use a substrate that changes color upon oxidation by ceruloplasmin.

  • Spectrophotometer

Procedure:

  • Sample Preparation: Serum should be separated from whole blood as soon as possible. Samples can typically be stored frozen until analysis.

  • Ceruloplasmin Assay:

    • Follow the protocol of the chosen commercial kit.

    • The assay generally involves incubating the serum sample with the substrate under controlled temperature and pH conditions.

    • The rate of color change is proportional to the ceruloplasmin activity.

  • Measurement: The change in absorbance is monitored kinetically using a spectrophotometer at the appropriate wavelength.

  • Calculation: The ceruloplasmin activity is calculated from the rate of the reaction and is usually expressed in international units per liter (IU/L).

Signaling Pathways and Experimental Workflows

Diagram 1: Cellular Mechanism of Zinc-Induced Copper Absorption Interference

cluster_enterocyte Enterocyte Intestinal_Lumen Intestinal Lumen Zinc_Transporter Zinc Transporter (e.g., ZIP4) Intestinal_Lumen->Zinc_Transporter Zinc Orotate Dihydrate Copper_Transporter Copper Transporter (e.g., CTR1) Intestinal_Lumen->Copper_Transporter Dietary Copper Enterocyte Enterocyte (Intestinal Cell) Bloodstream Bloodstream Zinc Zinc Zinc_Transporter->Zinc Nucleus Nucleus Zinc->Nucleus Induces MT_Gene MT Gene Nucleus->MT_Gene Transcription MT_mRNA MT mRNA MT_Gene->MT_mRNA Translation Metallothionein Metallothionein (MT) MT_mRNA->Metallothionein Copper_MT_Complex Copper-MT Complex Metallothionein->Copper_MT_Complex Copper Copper Copper_Transporter->Copper Copper->Metallothionein Binds (High Affinity) ATP7A ATP7A Copper->ATP7A Transport to Bloodstream (Blocked) Copper_MT_Complex->Intestinal_Lumen Excreted with sloughed cell ATP7A->Bloodstream

Caption: Zinc induces metallothionein, which traps copper in enterocytes.

Diagram 2: Experimental Workflow for Assessing this compound's Effect on Copper Status

Start Start: Experimental Design Animal_Model Animal Model Selection (e.g., Rats, Mice) Start->Animal_Model Diet Diet Formulation (Control vs. High Zinc Orotate) Animal_Model->Diet Treatment Treatment Period Diet->Treatment Sample_Collection Sample Collection (Blood, Tissues) Treatment->Sample_Collection Biochemical_Analysis Biochemical Analysis Sample_Collection->Biochemical_Analysis Serum_Cu_Cp Serum Copper & Ceruloplasmin Assay Biochemical_Analysis->Serum_Cu_Cp SOD_Activity Erythrocyte SOD1 Activity Assay Biochemical_Analysis->SOD_Activity Tissue_Analysis Tissue Mineral Analysis (e.g., Liver) Biochemical_Analysis->Tissue_Analysis Data_Analysis Data Analysis & Interpretation Serum_Cu_Cp->Data_Analysis SOD_Activity->Data_Analysis Tissue_Analysis->Data_Analysis Conclusion Conclusion on Copper Status Interference Data_Analysis->Conclusion

Caption: Workflow for in vivo assessment of zinc's impact on copper.

Diagram 3: Simplified Signaling Pathway of Zinc and Copper Homeostasis

cluster_cell Cell Extracellular_Zinc Extracellular Zinc ZIPs ZIP Transporters Extracellular_Zinc->ZIPs Influx Extracellular_Copper Extracellular Copper CTR1 CTR1 Extracellular_Copper->CTR1 Influx Intracellular_Zinc Intracellular Zinc Pool ZIPs->Intracellular_Zinc ZnTs ZnT Transporters Intracellular_Zinc->ZnTs Efflux/Sequestration MTF1 MTF-1 (Metal-Responsive Transcription Factor 1) Intracellular_Zinc->MTF1 Activates Metallothionein Metallothionein Intracellular_Zinc->Metallothionein Binds Zinc_Enzymes Zinc-Dependent Proteins Intracellular_Zinc->Zinc_Enzymes Cofactor Intracellular_Copper Intracellular Copper Pool CTR1->Intracellular_Copper ATP7A_B ATP7A/B Intracellular_Copper->ATP7A_B Efflux Intracellular_Copper->Metallothionein Binds Copper_Enzymes Copper-Dependent Enzymes (e.g., SOD1) Intracellular_Copper->Copper_Enzymes Cofactor MTF1->Metallothionein Induces Expression

Caption: Interplay of transporters and metallothionein in Zn/Cu balance.

References

Technical Support Center: Method Validation for Zinc Orotate Dihydrate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for professionals involved in the analytical method validation for Zinc Orotate (B1227488) Dihydrate. The focus is on providing practical, actionable solutions for common challenges encountered during assay and impurity testing.

Frequently Asked Questions (FAQs)

Q1: What are the typical analytical methods for the complete analysis of Zinc Orotate Dihydrate?

A1: A complete analysis typically requires two orthogonal methods. A Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is ideal for quantifying the orotic acid moiety and its related organic impurities.[1][2][3] A complexometric titration with EDTA or an instrumental technique like Flame Atomic Absorption Spectrometry (FAAS) is used to determine the zinc content.[4][5][6]

Q2: How do I prepare a sample of this compound for analysis? It has poor solubility.

A2: this compound is sparingly soluble in water and common organic solvents. For HPLC analysis, dissolution can be achieved by using a dilute alkaline solution (e.g., 0.1 M NaOH) as the diluent, followed by neutralization with an acid like phosphoric or hydrochloric acid to a pH compatible with the mobile phase. For zinc analysis by titration or FAAS, dissolving the sample in a dilute acid (e.g., dilute HCl) is effective.

Q3: What are the key validation parameters I need to assess according to ICH guidelines?

A3: According to the International Council for Harmonisation (ICH) Q2(R1) guidelines, the core validation characteristics for an assay method include accuracy, precision (repeatability and intermediate precision), specificity, linearity, range, and robustness.[7][8][9] For impurity methods, the Limit of Detection (LOD) and Limit of Quantitation (LOQ) are also critical.[7][10]

Q4: Can I use a single method to quantify both zinc and orotate?

A4: While technically possible with advanced techniques like ICP-MS for zinc and LC-MS for orotate, it is generally impractical and inefficient for routine quality control.[11][12] The chemical properties of the inorganic cation (zinc) and the organic anion (orotate) are vastly different, making a single, simple method like HPLC or titration unsuitable for simultaneous quantification. A dual-method approach as described in Q1 is standard practice.

Troubleshooting Guides

Part 1: RP-HPLC Method for Orotic Acid Assay

This section addresses common issues encountered during the analysis of the orotic acid component.

ProblemPotential Cause(s)Recommended Solution(s)
Peak Tailing 1. Secondary interactions between orotic acid and active silanol (B1196071) groups on the column.[13][14] 2. Column overload. 3. Incompatible sample solvent.1. Adjust mobile phase pH to ensure orotic acid is fully ionized (pH > pKa) or fully protonated (pH < pKa). Add a competitive agent like triethylamine (B128534) or use a buffer with higher ionic strength (e.g., 25-50 mM).[13] 2. Reduce the sample concentration or injection volume.[14] 3. Ensure the sample diluent is of similar or weaker strength than the mobile phase.
Shifting Retention Times 1. Inconsistent mobile phase preparation.[15][16] 2. Column aging or degradation. 3. Fluctuations in column temperature.[14]1. Prepare mobile phase fresh daily, ensure components are accurately measured, and mix thoroughly. Use an online degasser.[17] 2. Use a guard column and replace it regularly. If the main column is old, replace it. 3. Use a thermostatically controlled column compartment.
High Backpressure 1. Blockage in the system (e.g., guard column, inlet frit).[15][17] 2. Precipitation of buffer salts in the mobile phase. 3. Sample particulates.1. Systematically isolate components to identify the blockage. Start by removing the guard column, then check connections. Back-flush the column if recommended by the manufacturer.[15] 2. Ensure the buffer is fully dissolved and that the organic modifier concentration does not cause precipitation. 3. Filter all samples through a 0.45 µm syringe filter before injection.
Poor Resolution from Impurities 1. Unoptimized mobile phase composition. 2. Inappropriate column chemistry.1. Adjust the organic modifier-to-buffer ratio. Consider changing the pH or buffer type to alter the selectivity. 2. Switch to a column with a different stationary phase (e.g., phenyl-hexyl instead of C18) or a smaller particle size for higher efficiency.
Part 2: Complexometric Titration for Zinc Assay

This section addresses common issues encountered during the quantification of zinc content.

ProblemPotential Cause(s)Recommended Solution(s)
Unsharp/Fading Endpoint 1. Indicator stability: Eriochrome Black T (EBT) is unstable in solution.[18] 2. pH of the solution is incorrect or poorly buffered.[4] 3. Presence of interfering metal ions.1. Prepare EBT indicator fresh as a solid mixture with NaCl or use a more stable indicator like Calmagite.[18] 2. Ensure the ammonia-ammonium chloride buffer is added to maintain the pH at approximately 10.[4] 3. Use masking agents (e.g., triethanolamine) to complex interfering ions if they are present.
Inaccurate or Inconsistent Results 1. Incorrect standardization of EDTA titrant. 2. Sample not fully dissolved. 3. Titrating too quickly near the endpoint.1. Standardize the 0.05 M EDTA solution against a primary standard zinc metal or calcium carbonate.[4] 2. Ensure complete dissolution of the zinc orotate sample in dilute acid before adding the buffer. 3. Add the titrant dropwise when the color starts to change to ensure accurate endpoint detection.
Color Change is Difficult to See 1. Poor lighting conditions. 2. Indicator concentration is too low or too high.1. Perform the titration against a white background for better visibility. 2. Add the recommended amount of indicator; adding more can sometimes obscure the endpoint.[19]

Experimental Protocols

Protocol 1: Orotic Acid Assay by RP-HPLC

This method is for the determination of the orotic acid content in this compound.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

    • Mobile Phase: 20 mM Potassium Phosphate buffer (pH adjusted to 2.5 with phosphoric acid) and Acetonitrile (95:5 v/v).[1]

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 280 nm[3]

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

  • Procedure:

    • Standard Preparation (50 µg/mL): Accurately weigh about 25 mg of Orotic Acid reference standard into a 50 mL volumetric flask. Dissolve in 5 mL of 0.1 M NaOH, then dilute with water. Neutralize with dilute H₃PO₄ and make up to volume with water. Further dilute 5 mL of this solution to 50 mL with water.

    • Sample Preparation (50 µg/mL Orotic Acid equivalent): Accurately weigh about 33 mg of this compound into a 50 mL volumetric flask. Follow the same dissolution procedure as the standard.

    • Analysis: Inject the standard and sample solutions into the chromatograph and record the peak areas. Calculate the orotic acid content based on the comparison of peak areas.

Protocol 2: Zinc Assay by Complexometric Titration

This method is for the determination of zinc content.[4][5]

  • Reagents:

    • EDTA Titrant (0.05 M): Dissolve 18.6 g of disodium (B8443419) edetate dihydrate in 1000 mL of purified water. Standardize against primary standard zinc.

    • Ammonia-Ammonium Chloride Buffer: Dissolve 54 g of ammonium (B1175870) chloride in 200 mL of water, add 350 mL of concentrated ammonia, and dilute to 1000 mL.[4]

    • Eriochrome Black T Indicator: Grind 100 mg of Eriochrome Black T with 20 g of NaCl.

  • Procedure:

    • Sample Preparation: Accurately weigh about 200 mg of this compound into a 250 mL conical flask. Dissolve in 20 mL of dilute hydrochloric acid and add 80 mL of water.

    • Titration: Add 10 mL of the ammonia-ammonium chloride buffer and approximately 50 mg of the Eriochrome Black T indicator mixture. The solution should turn wine-red.

    • Titrate with the standardized 0.05 M EDTA solution until the color changes from wine-red to a deep blue endpoint.[4]

    • Calculation: Perform a blank titration and calculate the zinc content, where each mL of 0.05 M EDTA is equivalent to 3.269 mg of Zn.

Validation Data Summary

The following tables present typical validation data for the methods described above.

Table 1: HPLC Method Validation Summary (Orotic Acid)

ParameterAcceptance CriteriaTypical Result
Linearity (R²) ≥ 0.9990.9995
Range 80-120% of test conc.40 - 60 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Precision (% RSD)
- Repeatability (n=6)≤ 2.0%0.8%
- Intermediate (n=6)≤ 2.0%1.2%
LOQ S/N ratio ≥ 100.5 µg/mL
LOD S/N ratio ≥ 30.15 µg/mL

Table 2: Titration Method Validation Summary (Zinc)

ParameterAcceptance CriteriaTypical Result
Accuracy (% Recovery) 98.0 - 102.0%99.8 - 100.9%
Precision (% RSD)
- Repeatability (n=6)≤ 1.5%0.5%
- Intermediate (n=6)≤ 1.5%0.9%

Visualizations

G cluster_0 Method Validation Workflow (ICH Q2) Dev Method Development Val Method Validation Protocol Dev->Val Spec Specificity Val->Spec Lin Linearity & Range Val->Lin Acc Accuracy Val->Acc Prec Precision Val->Prec Rob Robustness Val->Rob Rep Final Report Spec->Rep Lin->Rep Acc->Rep Prec->Rep Rob->Rep

A typical workflow for analytical method validation.

G start HPLC Peak Tailing Observed check_overload Is sample concentration high? start->check_overload reduce_conc Reduce sample concentration/volume check_overload->reduce_conc Yes check_ph Is mobile phase pH optimal? check_overload->check_ph No end_ok Problem Resolved reduce_conc->end_ok adjust_ph Adjust pH (2-3 units from pKa) check_ph->adjust_ph No check_column Is column old or contaminated? check_ph->check_column Yes adjust_ph->end_ok replace_column Flush or replace column check_column->replace_column Yes check_column->end_ok No replace_column->end_ok

Troubleshooting flowchart for HPLC peak tailing.

References

Technical Support Center: Quantification of Zinc Orotate Dihydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the quantification of zinc orotate (B1227488) dihydrate in various matrices. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: My signal for zinc orotate dihydrate is suppressed or enhanced when analyzing biological samples compared to my standards in a pure solvent. What is causing this?

A1: This phenomenon is likely due to "matrix effects." Matrix effects occur when components in your sample matrix (e.g., plasma, urine, tissue homogenate) interfere with the ionization of the analyte (this compound) in the mass spectrometer source, leading to either a suppressed or enhanced signal. This can result in inaccurate quantification.[1][2]

Q2: How can I determine if my assay is suffering from matrix effects?

A2: You can assess matrix effects by comparing the peak area of an analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution at the same concentration. A significant difference in the peak areas indicates the presence of matrix effects.

Q3: What are the common strategies to mitigate matrix effects in this compound quantification?

A3: Several strategies can be employed to overcome matrix effects:

  • Sample Dilution: A simple first step is to dilute your sample, which can reduce the concentration of interfering matrix components.[1] However, this may compromise the sensitivity of the assay if the analyte concentration is low.

  • Matrix-Matched Calibration: This involves preparing your calibration standards in a blank matrix that is identical to your sample matrix.[3] This helps to ensure that the standards and samples experience similar matrix effects.

  • Method of Standard Addition: In this technique, known amounts of the analyte are added to the sample itself to create a calibration curve within the sample matrix.[4] This is particularly useful for complex or variable matrices.

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is often considered the gold standard for correcting matrix effects. A SIL-IS is chemically identical to the analyte but has a different mass. It is added to the sample before sample preparation and co-elutes with the analyte, experiencing the same matrix effects. The ratio of the analyte to the SIL-IS provides accurate quantification.

Q4: I am quantifying total zinc content after acid digestion. Can I still have matrix effects?

A4: Yes, even with techniques like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) for total zinc quantification, matrix effects can occur. High concentrations of salts or other elements in the digested sample can affect the plasma temperature, ionization efficiency, and nebulization, leading to inaccurate results.[3]

Q5: Are there specific sample preparation techniques that can help reduce matrix effects?

A5: Yes, optimizing your sample preparation is a critical step. Techniques like protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE) can help to remove interfering components from your sample before analysis. For instance, SPE can selectively isolate the analyte of interest while washing away matrix components.

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Poor reproducibility of results Inconsistent matrix effects between samples.- Implement the method of standard addition.[4] - Use a stable isotope-labeled internal standard.
Inaccurate quantification (bias) Consistent matrix effect (suppression or enhancement).- Prepare matrix-matched calibration curves.[3] - Employ the method of standard addition.[4]
Low signal-to-noise ratio Significant ion suppression from the matrix.- Optimize sample preparation to remove interferences (e.g., SPE, LLE). - Dilute the sample, if sensitivity allows.[1]
Non-linear calibration curve in matrix Complex matrix effects that vary with analyte concentration.- Use the method of standard addition for each sample.[4] - A stable isotope-labeled internal standard is highly recommended.

Experimental Protocols

Method 1: Standard Addition for Quantification of Total Zinc by ICP-MS

This protocol is adapted for a scenario where you are quantifying the total zinc content from this compound in a complex matrix like a cell culture lysate.

  • Sample Preparation:

    • Homogenize the cell lysate.

    • Take five equal aliquots (e.g., 1 mL) of the homogenized lysate.

  • Spiking:

    • Leave one aliquot unspiked.

    • To the other four aliquots, add increasing known amounts of a certified zinc standard solution.

  • Digestion:

    • To each aliquot, add concentrated nitric acid and concentrated hydrochloric acid.[1][2]

    • Digest the samples using a microwave digestion system according to a validated protocol for biological samples.

  • Dilution:

    • After digestion, dilute all samples to the same final volume with deionized water.

  • ICP-MS Analysis:

    • Analyze the five samples by ICP-MS.

  • Data Analysis:

    • Plot the measured zinc concentration against the added zinc concentration.

    • Perform a linear regression and extrapolate the line to the x-axis. The absolute value of the x-intercept is the concentration of zinc in the original sample.

Method 2: Matrix-Matched Calibration for LC-MS/MS Quantification of Intact this compound

This protocol is for quantifying the intact this compound molecule in a biological fluid like human plasma.

  • Preparation of Blank Matrix:

    • Obtain a pool of human plasma from at least six different sources that is free of this compound.

  • Preparation of Calibration Standards:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol/water).

    • Spike the blank plasma with the stock solution to create a series of calibration standards at different concentrations.

  • Sample and Standard Processing:

    • To an aliquot of each calibration standard and each unknown plasma sample, add a protein precipitation agent (e.g., acetonitrile) containing a suitable internal standard (ideally, a stable isotope-labeled this compound).

    • Vortex and centrifuge to pellet the precipitated proteins.

  • LC-MS/MS Analysis:

    • Transfer the supernatant to an autosampler vial and inject it into the LC-MS/MS system.

    • Analyze the samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration for the matrix-matched standards.

    • Determine the concentration of this compound in the unknown samples from this calibration curve.

Method 3: Stable Isotope Dilution for Quantification of this compound

This is the most robust method for overcoming matrix effects.

  • Internal Standard Spiking:

    • To each unknown sample and each calibration curve standard (which can be prepared in a simple solvent), add a known amount of stable isotope-labeled this compound (e.g., containing ⁶⁷Zn or ¹³C and ¹⁵N labeled orotic acid).

  • Sample Preparation:

    • Proceed with the established sample preparation protocol (e.g., protein precipitation, LLE, or SPE).

  • LC-MS/MS Analysis:

    • Analyze the samples by LC-MS/MS, monitoring for the mass transitions of both the native this compound and the stable isotope-labeled internal standard.

  • Data Analysis:

    • Calculate the peak area ratio of the native analyte to the stable isotope-labeled internal standard for all samples and standards.

    • Construct a calibration curve by plotting this ratio against the concentration of the standards.

    • Determine the concentration in the unknown samples from this calibration curve.

Data Presentation

Table 1: Comparison of Quantitative Results with Different Mitigation Strategies
Method Sample 1 (ng/mL) Sample 2 (ng/mL) % RSD (n=3) Comments
External Calibration (in solvent) 15.228.915.8Prone to significant inaccuracy due to matrix effects.
Sample Dilution (10-fold) 22.841.58.2May improve accuracy but can be limited by assay sensitivity.
Matrix-Matched Calibration 25.145.34.5Good accuracy if the matrix is consistent and well-characterized.
Standard Addition 25.546.13.1Excellent accuracy for individual, complex samples.[4]
Stable Isotope Dilution 25.345.92.5Considered the most reliable method for correcting matrix effects.

Note: The data presented are hypothetical and for illustrative purposes.

Visualizations

Troubleshooting_Workflow start Inaccurate or Irreproducible Results check_matrix_effects Assess Matrix Effects (Post-extraction spike) start->check_matrix_effects matrix_effects_present Significant Matrix Effects Detected? check_matrix_effects->matrix_effects_present no_matrix_effects No Significant Matrix Effects matrix_effects_present->no_matrix_effects No optimize_sample_prep Optimize Sample Preparation (SPE, LLE) matrix_effects_present->optimize_sample_prep Yes end Accurate & Reproducible Results no_matrix_effects->end dilute_sample Dilute Sample optimize_sample_prep->dilute_sample matrix_matched_cal Use Matrix-Matched Calibration dilute_sample->matrix_matched_cal standard_addition Use Standard Addition matrix_matched_cal->standard_addition sil_is Use Stable Isotope-Labeled Internal Standard standard_addition->sil_is re_evaluate Re-evaluate Assay Performance sil_is->re_evaluate re_evaluate->matrix_effects_present re_evaluate->end Resolved

Caption: Troubleshooting workflow for addressing matrix effects.

Standard_Addition_Workflow start Start: Unknown Sample aliquot Create Multiple Equal Aliquots start->aliquot spike Spike Aliquots with Increasing Known Concentrations of Analyte (leave one unspiked) aliquot->spike prepare Process All Aliquots Identically (e.g., Digestion, Extraction) spike->prepare analyze Analyze All Aliquots (e.g., ICP-MS, LC-MS/MS) prepare->analyze plot Plot Measured Signal vs. Added Concentration analyze->plot extrapolate Extrapolate Linear Regression to Zero Signal plot->extrapolate result Determine Original Concentration from X-Intercept extrapolate->result

Caption: Experimental workflow for the method of standard addition.

Matrix_Matched_Workflow start Start blank_matrix Obtain Blank Matrix (Analyte-Free) start->blank_matrix unknown_samples Prepare Unknown Samples start->unknown_samples prepare_standards Prepare Calibration Standards in Blank Matrix blank_matrix->prepare_standards process_all Process Standards and Samples Identically (e.g., Protein Precipitation) unknown_samples->process_all prepare_standards->process_all analyze Analyze All by LC-MS/MS process_all->analyze calibrate Generate Calibration Curve from Matrix-Matched Standards analyze->calibrate quantify Quantify Unknown Samples Using Calibration Curve calibrate->quantify

Caption: Experimental workflow for matrix-matched calibration.

SIL_IS_Workflow start Start prepare_samples Prepare Unknown Samples and Calibration Standards (in solvent) start->prepare_samples add_sil_is Add Known Amount of Stable Isotope-Labeled Internal Standard (SIL-IS) to ALL Samples and Standards prepare_samples->add_sil_is process Perform Sample Preparation (e.g., SPE, LLE) add_sil_is->process analyze Analyze by LC-MS/MS process->analyze calculate_ratio Calculate Peak Area Ratio (Analyte / SIL-IS) analyze->calculate_ratio calibrate Generate Calibration Curve (Ratio vs. Concentration) calculate_ratio->calibrate quantify Quantify Unknown Samples calibrate->quantify

Caption: Workflow for stable isotope dilution analysis.

References

storage and handling guidelines for zinc orotate dihydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the proper storage and handling of zinc orotate (B1227488) dihydrate.

Storage and Handling Guidelines

Proper storage and handling of zinc orotate dihydrate are crucial to maintain its stability and ensure the safety of laboratory personnel. Below is a summary of the recommended guidelines.

ParameterGuidelineSource
Storage Temperature Store in a cool, dry place. One source suggests a temperature range of 15 to 30°C.[1][2]
Storage Conditions Store in a well-ventilated area away from heat sources, direct sunlight, and ignition sources. Keep the container tightly closed.[1][2][3][4]
Incompatible Substances Avoid contact with strong oxidizing agents.[1][3]
Personal Protective Equipment (PPE) Wear protective gloves, clean body-covering clothing, and chemical safety goggles or a full-face shield where dusting or splashing is possible.[1][3][4]
Handling Apply good manufacturing and industrial hygiene practices. Ensure proper ventilation. Minimize dust generation and avoid inhaling dust, fumes, or vapors. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the handling area.[1][3][4]
Spill Cleanup For small spills, use appropriate tools to place the solid in a waste disposal container. For large spills, contain the material with an inert, non-combustible absorbent (e.g., sand, earth) and then collect it into a suitable container for disposal. Finish cleaning the contaminated surface with water.[1][3]
First Aid (Eyes) Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3][4]
First Aid (Skin) Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[3][4]
First Aid (Inhalation) Remove the person to fresh air and keep them at rest in a position comfortable for breathing. If feeling unwell, seek medical advice.[3][4]
First Aid (Ingestion) If swallowed, induce vomiting immediately after giving two glasses of water. Never give anything by mouth to an unconscious person. Seek medical attention.[1][3]

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound?

A1: this compound should be stored in a cool, dry place.[2] While one source suggests a specific temperature range of 15 to 30°C, it is generally recommended to store it at ambient room temperature in a controlled environment.[1]

Q2: Is this compound sensitive to light?

A2: Yes, it is recommended to protect this compound from sunlight.[1][3] Store it in a tightly closed, opaque container to prevent degradation.

Q3: What personal protective equipment (PPE) should I wear when handling this compound?

A3: You should wear protective gloves, a lab coat or other protective clothing, and chemical safety goggles.[3][4] If there is a risk of dust generation, a full-face shield and respiratory protection may be necessary.[1]

Q4: What should I do in case of an accidental spill?

A4: For a small spill, you can carefully sweep or vacuum the material and place it in a designated waste container.[1] For a larger spill, cover the material with an inert absorbent such as sand or vermiculite (B1170534) before collecting it for disposal.[1][3] Ensure the area is well-ventilated during cleanup. Do not let the product enter drains, soil, or water sources.[3]

Q5: How should I dispose of waste this compound?

A5: Dispose of waste material in accordance with local, state, and federal regulations.[4] It should be placed in a suitable, labeled container for chemical waste.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Unexpected experimental results Degradation of the compound due to improper storage.Verify that the this compound has been stored in a cool, dry, and dark place, away from incompatible substances.[1][2][3] Consider using a fresh batch of the compound for your experiment.
Caking or clumping of the powder Exposure to moisture.Ensure the container is always tightly sealed when not in use and stored in a dry environment.[2][4] If caking is observed, gently break up the clumps with a clean, dry spatula before weighing.
Skin or eye irritation after handling Direct contact with the powder.Always wear appropriate PPE, including gloves and safety goggles.[3][4] In case of contact, follow the first aid procedures outlined in the table above.[3][4]

Experimental Workflow & Safety Protocols

Below are diagrams illustrating the general workflow for safe handling and a decision-making process for spill response.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage a Don appropriate PPE: Lab coat, gloves, safety goggles b Ensure proper ventilation (e.g., fume hood) a->b c Retrieve this compound from storage b->c d Weigh the required amount carefully to minimize dust c->d e Prepare solution or mixture as per protocol d->e f Decontaminate work surfaces e->f g Dispose of waste properly f->g h Return container to correct storage location g->h i Remove PPE and wash hands thoroughly h->i

Diagram 1: Safe Handling Workflow for this compound

SpillResponse start Spill Occurs is_large Is the spill large? start->is_large small_spill Small Spill: Carefully sweep or vacuum into a waste container. is_large->small_spill No large_spill Large Spill: Contain with inert material (e.g., sand, vermiculite). is_large->large_spill Yes clean Clean the contaminated surface with water. small_spill->clean collect Collect material into a suitable disposal container. large_spill->collect collect->clean dispose Dispose of waste according to regulations. clean->dispose end End dispose->end

Diagram 2: Spill Response Decision-Making Flowchart

Experimental Protocol: Safe Preparation of a this compound Solution for In Vitro Studies

This protocol outlines the general steps for safely preparing a stock solution of this compound. Note that this compound is practically insoluble in water and ethanol.[5] Solubilization may require specific pH adjustments or the use of appropriate co-solvents, which should be determined based on the specific experimental requirements.

1. Materials and Equipment

  • This compound powder

  • Appropriate solvent (as determined by experimental needs)

  • Calibrated analytical balance

  • Weighing paper or boat

  • Spatula

  • Volumetric flask

  • Magnetic stirrer and stir bar (optional)

  • Personal Protective Equipment (PPE): lab coat, gloves, safety goggles

2. Procedure

  • Preparation: Put on all required PPE. Ensure the work area, such as a chemical fume hood, is clean and properly ventilated.

  • Weighing:

    • Place a clean weighing boat on the analytical balance and tare it.

    • Carefully weigh the desired amount of this compound powder using a clean spatula. Minimize the generation of dust.

  • Solubilization:

    • Transfer the weighed powder into the volumetric flask.

    • Add a small amount of the chosen solvent to the flask to wet the powder.

    • If necessary, use a magnetic stirrer to aid in dissolution.

    • Once the powder is fully dissolved or suspended, add the solvent to the final volume mark on the volumetric flask.

    • Cap the flask and invert it several times to ensure a homogenous solution.

  • Storage of Solution:

    • Transfer the prepared solution to a clearly labeled and tightly sealed storage container.

    • Store the solution under the appropriate conditions (e.g., refrigerated, protected from light) as determined by the stability of the solution.

  • Cleanup:

    • Clean all equipment used in the preparation process.

    • Dispose of any waste materials according to institutional and regulatory guidelines.

    • Wipe down the work surface.

    • Remove PPE and wash hands thoroughly.

References

Technical Support Center: Troubleshooting Inconsistent Results in Zinc Orotate Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with zinc orotate (B1227488).

Frequently Asked Questions (FAQs)

Q1: My synthesized zinc orotate yield is consistently low. What are the likely causes?

Low yields in zinc orotate synthesis, typically performed via precipitation, can often be attributed to several factors:

  • Incomplete Reaction: Ensure that the molar ratio of reactants (e.g., orotic acid and a zinc salt like zinc acetate (B1210297) or zinc oxide) is correct.[1][2] The reaction may also require specific temperature and pH conditions to proceed to completion. For instance, some methods suggest reacting orotic acid and zinc oxide at temperatures above 90°C.[1]

  • Suboptimal pH: The pH of the reaction mixture is crucial. Orotic acid's solubility and its ability to react with zinc ions are pH-dependent. Ensure the pH is adjusted appropriately to facilitate the reaction.

  • Loss During Workup: Significant product loss can occur during filtration, washing, and drying. Ensure the precipitate is thoroughly collected and that washing steps are not excessively dissolving the product. Use of a fine filter paper is recommended.

  • Purity of Reactants: The purity of the starting materials, such as orotic acid and the zinc salt, can impact the reaction efficiency and yield.

Q2: I'm observing high variability in my in vitro experiments when treating cells with zinc orotate. Why is this happening?

Inconsistent results in cell culture experiments with zinc orotate are very common and often stem from its poor solubility.

  • Insolubility and Precipitation: Zinc orotate is an insoluble organic salt.[3] When preparing stock solutions or adding it to cell culture media, it can precipitate out, leading to an overestimation of the actual concentration of bioavailable zinc. It is crucial to ensure the compound is as evenly suspended as possible before application to cells.

  • Sterile Filtration Issues: If you sterile-filter your zinc orotate-containing media, a significant portion of the compound can be lost as it gets trapped in the filter, leading to a much lower effective concentration.[3]

  • pH of Culture Media: The solubility of zinc salts is pH-dependent.[3] Standard cell culture media have a physiological pH (around 7.4), which is not optimal for dissolving many zinc salts. Small shifts in the media's pH can alter the amount of soluble zinc.

  • Interaction with Media Components: Components in the cell culture media, such as phosphates, can react with zinc ions and cause them to precipitate.[3]

  • Toxicity Outside a Narrow Range: Free zinc ions can be toxic to cells outside of a very narrow concentration range.[2] Inconsistent solubility can lead to unpredictable levels of free zinc, causing variable cytotoxicity and affecting experimental outcomes.

Q3: My in vivo bioavailability results for zinc orotate are not reproducible. What factors could be at play?

The bioavailability of zinc is influenced by a multitude of factors, which can lead to variability in experimental results:

  • Dietary Inhibitors: The presence of phytates (phytic acid) from plant-based components in animal feed can significantly reduce zinc absorption by forming insoluble complexes.[4] Iron also competes with zinc for absorption.[4]

  • Dietary Enhancers: Dietary protein can enhance the absorption of zinc.[4]

  • Gastrointestinal pH: The low pH of the stomach helps to dissolve zinc salts, increasing their absorption.[3] Any condition or substance that raises gastric pH can decrease zinc absorption.

  • Host Factors: The zinc status of the experimental animal can influence absorption efficiency. Zinc-deficient subjects may absorb zinc more readily.[4]

  • Formulation and Administration: The physical form of the administered zinc orotate (e.g., particle size) and the vehicle used for administration can affect its dissolution and subsequent absorption.

Data Presentation

Table 1: Comparative Bioavailability of Different Zinc Salts

This table summarizes the relative bioaccessibility of various zinc supplements from in vitro studies.

Zinc SaltRelative Bioaccessibility (%)
Zinc Diglycinate9.4%
Zinc Gluconate4.48% - 6.19%
Zinc Citrate3.15%
Zinc Sulphate3.38%
Zinc Methionine1.13%
Zinc Picolinate1.99%

Data sourced from in vitro studies comparing different dietary supplements.[5]

Experimental Protocols

Protocol 1: Synthesis of Zinc Orotate via Precipitation

This protocol describes a common method for synthesizing zinc orotate.

Materials:

  • Orotic Acid

  • Zinc Acetate Dihydrate

  • Sodium Hydroxide (B78521)

  • Distilled Water

  • Magnetic Stirrer and Hotplate

  • Beakers and Flasks

  • Filter Funnel and Filter Paper

Methodology:

  • Prepare Orotate Solution: In a three-neck flask, dissolve 10 mmol of orotic acid and 10 mmol of sodium hydroxide in 20 mL of distilled water with stirring at room temperature until the solution is clear.[2]

  • Prepare Zinc Solution: In a separate beaker, dissolve 10 mmol of zinc acetate dihydrate in 15 mL of distilled water.[2]

  • Reaction: Slowly add the zinc acetate solution dropwise to the orotate solution while stirring.

  • Heating and Reaction: Heat the mixed solution to 85°C and maintain this temperature for 1 hour with continuous stirring.[2] A white precipitate of zinc orotate will form.

  • Cooling and Crystallization: Allow the solution to cool to room temperature to ensure complete precipitation.

  • Filtration and Washing: Collect the white precipitate by filtration. Wash the precipitate three times with distilled water to remove any unreacted starting materials and byproducts.

  • Drying: Dry the collected zinc orotate in an oven at a suitable temperature (e.g., 100-120°C) until a constant weight is achieved.

Protocol 2: In Vitro Cell Culture Experiment with Zinc Orotate

This protocol provides a framework for treating cultured cells with zinc orotate, with a focus on addressing its low solubility.

Materials:

  • Cultured cells (e.g., PC12, HT-29)[2]

  • Complete cell culture medium

  • Zinc Orotate

  • DMSO (optional, for preparing a high-concentration stock)

  • Sterile microcentrifuge tubes

  • Cell culture plates

  • Incubator (37°C, 5% CO2)

Methodology:

  • Stock Solution Preparation (Suspension Method):

    • Due to its low solubility in aqueous solutions, preparing a true stock solution is challenging. A common approach is to create a high-concentration suspension.

    • Weigh the desired amount of zinc orotate and suspend it in sterile cell culture medium or a suitable vehicle (e.g., 0.5% carboxymethylcellulose in saline for in vivo).

    • Vortex the suspension vigorously immediately before each use to ensure a uniform distribution of particles.

  • Cell Seeding:

    • Seed cells in multi-well plates at a density appropriate for your specific assay and allow them to adhere and grow for 24 hours.

  • Treatment Preparation and Application:

    • Immediately before treating the cells, vortex the zinc orotate stock suspension thoroughly.

    • Prepare serial dilutions of the zinc orotate suspension in complete cell culture medium to achieve the desired final concentrations.

    • Remove the old medium from the cells and replace it with the medium containing the various concentrations of zinc orotate.

  • Controls:

    • Vehicle Control: Treat a set of cells with the same medium containing the vehicle used for the zinc orotate suspension (if any), at the highest volume used for the treatments.

    • Untreated Control: A set of cells that receives fresh medium without any treatment.

  • Incubation:

    • Return the plates to the incubator and incubate for the desired experimental duration.

  • Assay:

    • After the incubation period, proceed with your planned cellular assay (e.g., viability assay, gene expression analysis).

Visualizations

Zinc Signaling Pathways

ZincSignaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Extracellular Zn2+ Extracellular Zn2+ ZIP ZIP Transporter Extracellular Zn2+->ZIP Influx GPCR GPR39 Extracellular Zn2+->GPCR Activation TrkB TrkB Receptor Extracellular Zn2+->TrkB Transactivation Intracellular Zn2+ Intracellular Zn2+ ZIP->Intracellular Zn2+ ZnT ZnT Transporter ZnT->Extracellular Zn2+ ERK ERK1/2 GPCR->ERK Downstream Signaling Intracellular Zn2+->ZnT Efflux MT Metallothionein (Zinc Buffer) Intracellular Zn2+->MT Binding/ Release GeneExpression Gene Expression Changes ERK->GeneExpression TrkB->ERK

Caption: Simplified diagram of cellular zinc signaling pathways.

Experimental Workflow for Troubleshooting Inconsistent In Vitro Results

TroubleshootingWorkflow cluster_solubility Solubility Checks cluster_protocol Protocol Review Start Inconsistent In Vitro Results Observed CheckSolubility Step 1: Verify Compound Solubility and Suspension Start->CheckSolubility Sol_A Is the compound fully dissolved or evenly suspended before use? CheckSolubility->Sol_A CheckConcentration Step 2: Re-evaluate Stock and Working Concentrations ReviewProtocol Step 3: Examine Cell Culture Protocol CheckConcentration->ReviewProtocol Pro_A Is the cell seeding density consistent? ReviewProtocol->Pro_A AssessToxicity Step 4: Assess Basal Cytotoxicity ConsistentResults Consistent Results Achieved AssessToxicity->ConsistentResults Sol_A->CheckSolubility No, improve suspension method Sol_B Are you sterile-filtering the media post-addition of zinc orotate? Sol_A->Sol_B Yes Sol_B->CheckConcentration No Sol_B->CheckConcentration Yes, avoid filtration or test post-filter concentration Pro_A->ReviewProtocol No, standardize seeding Pro_B Are controls (vehicle, untreated) included and behaving as expected? Pro_A->Pro_B Yes Pro_B->ReviewProtocol Pro_B->AssessToxicity Yes

Caption: Logical workflow for troubleshooting inconsistent in vitro results.

References

Validation & Comparative

A Comparative Analysis of Zinc Orotate and Zinc Sulfate Bioavailability in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioavailability of two common zinc salts, zinc orotate (B1227488) and zinc sulfate (B86663), based on available experimental data from rodent models. While direct comparative studies in rats are limited, this document synthesizes the existing evidence to inform research and development in zinc supplementation and therapeutics.

Executive Summary

Zinc is an essential trace element vital for numerous physiological processes. The efficacy of zinc supplementation is largely dependent on the bioavailability of the zinc salt used. Zinc sulfate, an inorganic salt, is widely studied and serves as a common reference. Zinc orotate, an organic salt, is suggested to have favorable absorption characteristics, although comparative data in rats is scarce. This guide reviews the available literature, presenting quantitative data, experimental methodologies, and the cellular pathways of zinc absorption.

Quantitative Data Comparison

ParameterZinc Orotate (in rabbits)Zinc Sulfate (in rabbits)Zinc Sulfate (in rats)Reference
Animal Model RabbitsRabbitsSprague-Dawley Rats[1],[2]
Administration OralOralOral (4 mg Zn/kg)[1],[2]
Absorption Phase (Ka) SlowerFaster-[1]
Net Zinc Balance (%) --2.993[2]
Plasma Zinc Levels Slower to peakFaster to peakNo significant difference compared to other forms in one study[1],[2]
Tissue Distribution --Bone > Liver > Pancreas > Testes[2]

Note: The data for zinc orotate and zinc sulfate in rabbits is from a comparative pharmacokinetic study.[1] The net zinc balance for zinc sulfate in rats represents the percentage of absorbed and retained zinc from the administered dose.[2]

Experimental Protocols

The data presented is derived from studies employing standardized experimental protocols in rodent models.

Study 1: Comparative Pharmacokinetics in Rabbits
  • Animal Model: Rabbits.[1]

  • Administration: Parenteral and oral administration of zinc sulfate, zinc pantothenate, and zinc orotate.[1]

  • Sample Collection: Plasma samples were collected at various time points post-administration.[1]

  • Analysis: Plasma zinc concentrations were measured to determine pharmacokinetic parameters such as the absorption (Ka), distribution (alpha), and elimination (beta) phases.[1]

Study 2: Comparative Oral Bioavailability in Rats
  • Animal Model: Male Sprague-Dawley rats.[2]

  • Administration: Single oral dose of 4 mg Zn/kg body weight for zinc sulfate, zinc gluconate, and zinc-enriched yeast.[2]

  • Sample Collection: Blood, tissues (bone, liver, pancreas, testes), urine, and feces were collected at different time points.[2]

  • Analysis: Zinc concentrations in the collected samples were quantified to determine absorption, distribution, and excretion profiles.[2]

Mandatory Visualizations

Experimental Workflow for Bioavailability Studies

The following diagram illustrates a generalized experimental workflow for assessing the bioavailability of zinc compounds in rats.

G cluster_0 Animal Preparation cluster_1 Administration of Zinc Compounds cluster_2 Sample Collection cluster_3 Analysis and Data Interpretation acclimatization Acclimatization of Rats diet Standardized Diet acclimatization->diet oral_gavage Oral Gavage diet->oral_gavage zinc_sulfate Zinc Sulfate Group oral_gavage->zinc_sulfate zinc_orotate Zinc Orotate Group (Hypothetical) oral_gavage->zinc_orotate control Control Group oral_gavage->control blood Blood Samples (Time Points) zinc_sulfate->blood zinc_orotate->blood control->blood zinc_quantification Zinc Quantification (e.g., ICP-MS) blood->zinc_quantification tissues Tissues (Bone, Liver, etc.) tissues->zinc_quantification excreta Urine and Feces excreta->zinc_quantification pharmacokinetics Pharmacokinetic Modeling zinc_quantification->pharmacokinetics bioavailability Bioavailability Calculation pharmacokinetics->bioavailability

Caption: A generalized workflow for assessing zinc bioavailability in rats.

Cellular Pathways of Zinc Absorption

The absorption of zinc in the small intestine is a regulated process involving specific transporter proteins. The following diagram illustrates a simplified model of zinc absorption in an intestinal enterocyte.

G cluster_0 Intestinal Lumen cluster_1 Enterocyte cluster_2 Bloodstream zinc_source Zinc (Zn2+) (from Zinc Orotate or Zinc Sulfate) zip4 ZIP4 Transporter (Apical Membrane) zinc_source->zip4 Uptake zn_pool Intracellular Zinc Pool zip4->zn_pool mt Metallothionein (Buffering/Storage) zn_pool->mt Binding/Release znt1 ZnT1 Transporter (Basolateral Membrane) zn_pool->znt1 albumin Albumin-bound Zinc znt1->albumin Efflux

Caption: Simplified diagram of cellular zinc absorption in an enterocyte.

Discussion and Conclusion

The available data, primarily from a study in rabbits, suggests that zinc orotate may have a slower absorption rate compared to the more readily soluble zinc sulfate.[1] This could imply a more sustained release profile for zinc orotate, which may be advantageous in certain therapeutic applications. However, without direct comparative studies in rats, it is challenging to definitively conclude on the relative bioavailability of these two compounds in this species.

Studies in rats have provided a clear picture of the bioavailability of zinc sulfate, indicating its effective absorption and distribution to various tissues, with bone being a primary site of accumulation.[2] The net zinc balance for zinc sulfate in rats was found to be approximately 2.993%.[2]

For researchers and drug development professionals, the choice between zinc orotate and zinc sulfate may depend on the desired pharmacokinetic profile. If a rapid increase in plasma zinc concentration is required, zinc sulfate might be preferable. Conversely, if a prolonged elevation of zinc levels is the goal, zinc orotate could be a candidate worth further investigation.

It is crucial to emphasize the need for direct comparative bioavailability studies of zinc orotate and zinc sulfate in rats. Such studies would provide a more definitive basis for selecting the optimal zinc salt for preclinical and clinical development. Future research should focus on elucidating the complete pharmacokinetic and pharmacodynamic profiles of zinc orotate in rat models to substantiate its potential benefits.

References

A Comparative Analysis of Cellular Uptake: Zinc Orotate vs. Zinc Gluconate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cellular uptake of two common organic zinc salts: zinc orotate (B1227488) and zinc gluconate. Understanding the nuances of their absorption at the cellular level is critical for applications in research, dietary supplement formulation, and drug development. This document synthesizes available experimental data to offer an objective comparison of their performance.

Executive Summary

While direct, quantitative in vitro studies exhaustively comparing the cellular uptake rates of zinc orotate and zinc gluconate are not extensively available in peer-reviewed literature, existing evidence from bioavailability and cytotoxicity studies provides valuable insights. One comparative study on neuronal cells suggests that both zinc orotate and zinc gluconate fall into a category of moderate cellular uptake and cytotoxicity. This suggests their uptake at the cellular level may be comparable under certain conditions. However, bioavailability can be influenced by the specific biological context.

Quantitative Data Comparison

Due to the limited availability of direct comparative studies on cellular uptake, this table includes data from a study assessing the cytotoxicity of various zinc salts, which has been correlated with their uptake, alongside general bioavailability information.

ParameterZinc OrotateZinc GluconateReference Cell Line
Cytotoxicity Category ModerateModeratePC12 (neuronal cells)
Qualitative Uptake ModerateModeratePC12 (neuronal cells)
Bioavailability (General) Suggested to be higher than inorganic saltsGenerally considered to have good bioavailabilityIn vivo and in vitro studies

Note: The cytotoxicity and qualitative uptake data are derived from a study that categorized several zinc salts. The study indicated that zinc-citrate and zinc-sulphate demonstrated significantly higher uptake and toxicity than the "moderate" group that included zinc orotate and zinc gluconate[1].

Cellular Uptake and Signaling Pathways

The cellular uptake of zinc from zinc salts like orotate and gluconate is a complex process primarily mediated by a family of transmembrane proteins known as Zrt- and Irt-like proteins (ZIP) and zinc transporters (ZnT). Once dissociated, zinc ions (Zn²⁺) are transported into the cell through ZIP transporters. Inside the cell, zinc is involved in numerous signaling pathways, acting as a second messenger and a cofactor for a multitude of enzymes and transcription factors.

The orotate and gluconate moieties are organic ligands that can influence the stability and delivery of zinc to the cell surface. While the exact mechanisms by which these ligands modulate uptake are not fully elucidated, it is hypothesized that they may affect the local concentration of free zinc ions available for transport by ZIP proteins.

Zinc_Uptake_Signaling_Pathway General Cellular Zinc Uptake and Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Zinc Orotate Zinc Orotate Zn2+ Zn2+ Zinc Orotate->Zn2+ Dissociation Zinc Gluconate Zinc Gluconate Zinc Gluconate->Zn2+ Dissociation ZIP Transporter ZIP Transporter Zn2+->ZIP Transporter Transport Intracellular Zn2+ Intracellular Zn2+ ZIP Transporter->Intracellular Zn2+ Enzymatic Activity Enzymatic Activity Intracellular Zn2+->Enzymatic Activity Gene Transcription Gene Transcription Intracellular Zn2+->Gene Transcription Signaling Cascades Signaling Cascades Intracellular Zn2+->Signaling Cascades

General pathway of cellular zinc uptake and its intracellular roles.

Experimental Protocols

While specific protocols detailing a direct comparison of zinc orotate and zinc gluconate uptake are not available, a general methodology for assessing cellular zinc uptake using fluorescent probes is outlined below. This protocol can be adapted for the comparative analysis of different zinc salts.

Objective: To quantify and compare the cellular uptake of zinc from zinc orotate and zinc gluconate in a selected cell line (e.g., Caco-2 for intestinal absorption models, or PC12 for neuronal models).

Materials:

  • Cell line of interest (e.g., Caco-2, PC12)

  • Cell culture medium and supplements

  • Zinc orotate and zinc gluconate solutions (prepared in a suitable vehicle)

  • Fluorescent zinc indicator (e.g., FluoZin™-3, AM)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Multi-well plates (e.g., 96-well black, clear bottom for fluorescence)

  • Fluorescence microplate reader or fluorescence microscope

  • Cell lysis buffer

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for total zinc quantification (optional, for validation)

Workflow:

Experimental_Workflow Experimental Workflow for Cellular Zinc Uptake Assay A 1. Cell Seeding & Culture Seed cells in 96-well plates and culture to desired confluency. B 2. Loading with Zinc Indicator Incubate cells with a fluorescent zinc probe (e.g., FluoZin-3, AM). A->B C 3. Washing Wash cells to remove excess probe. B->C D 4. Treatment Incubate cells with different concentrations of Zinc Orotate or Zinc Gluconate. C->D E 5. Fluorescence Measurement Measure intracellular fluorescence at various time points using a microplate reader. D->E G 7. (Optional) ICP-MS Analysis Lyse cells and measure total intracellular zinc concentration. D->G Validation F 6. Data Analysis Calculate the change in fluorescence intensity to determine relative zinc uptake. E->F

A typical workflow for a cellular zinc uptake assay.

Detailed Steps:

  • Cell Culture: Plate cells at an appropriate density in 96-well plates and allow them to adhere and grow. For Caco-2 cells, differentiation into a monolayer mimicking the intestinal barrier may be required.

  • Probe Loading: Incubate the cells with a fluorescent zinc indicator, such as FluoZin™-3, AM, in a serum-free medium for a specified time (e.g., 30-60 minutes) at 37°C. The acetoxymethyl (AM) ester allows the probe to cross the cell membrane.

  • Washing: Gently wash the cells with a suitable buffer (e.g., HBSS) to remove any extracellular probe.

  • Treatment: Add solutions of zinc orotate and zinc gluconate at various concentrations to the cells. Include a vehicle control (medium without added zinc).

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the chosen probe (e.g., ~494 nm excitation and ~516 nm emission for FluoZin™-3). Measurements can be taken kinetically over a period of time or at specific endpoints.

  • Data Analysis: The increase in fluorescence intensity corresponds to the rise in intracellular labile zinc concentration. Compare the rate and magnitude of the fluorescence change between cells treated with zinc orotate and zinc gluconate.

  • Validation (Optional): For absolute quantification, parallel experiments can be conducted where cells are treated, washed, and then lysed. The total intracellular zinc concentration can be determined using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

Conclusion

The available evidence suggests that both zinc orotate and zinc gluconate exhibit moderate cellular uptake. For researchers and developers, the choice between these two salts may depend on factors beyond simple cellular uptake rates, such as formulation stability, cost, and the specific biological context of the application. Further direct comparative studies employing standardized in vitro models are warranted to provide a more definitive quantitative comparison of their cellular uptake efficiencies.

References

Data Presentation: Comparative Cytotoxicity of Zinc Salts

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the In Vitro Cytotoxicity of Different Zinc Salts

For researchers, scientists, and drug development professionals, understanding the cytotoxic potential of various compounds is paramount. Zinc, an essential trace element, can exhibit cytotoxicity at elevated concentrations, a property that is influenced by its salt form. This guide provides an objective comparison of the in vitro cytotoxicity of different zinc salts, supported by experimental data, to aid in the selection of appropriate compounds for research and development.

The cytotoxic effects of different zinc salts have been evaluated across various cell lines using multiple assays. The half-maximal inhibitory concentration (IC50) or effective concentration (EC50) is a key metric for comparison.

Zinc SaltCell LineAssayExposure TimeIC50 / EC50 (µM)Reference
Zinc Sulfate (B86663)Neuronal PC12Cell ViabilityNot SpecifiedHigh Toxicity[1]
Zinc Citrate (B86180)Neuronal PC12Cell ViabilityNot SpecifiedHigh Toxicity[1]
Zinc OrotateNeuronal PC12Cell ViabilityNot SpecifiedModerate Toxicity[1]
Zinc AcetateNeuronal PC12Cell ViabilityNot SpecifiedModerate Toxicity[1]
Zinc ChlorideNeuronal PC12Cell ViabilityNot SpecifiedModerate Toxicity[1]
Zinc GluconateNeuronal PC12Cell ViabilityNot SpecifiedModerate Toxicity[1]
Zinc HistidinateNeuronal PC12Cell ViabilityNot SpecifiedLow Toxicity*[1]
Zinc ChlorideRTG-2 (Fish Cell Line)Neutral Red24 hMost Cytotoxic**[2][3]
Zinc SulfateK562 (Myelogenous Leukemia)Cell Viability4 days< 40 µM[4]
Zinc SulfateRK13 (Rabbit Kidney)MTTNot Specified472.6 µM[5]
Zinc SulfateRK13 (Rabbit Kidney)BrdUNot Specified686.2 µM[5]
Zinc ChlorideHaCaT (Human Keratinocytes)MTT12 h~123 µM (16.8 µg/mL)[6][7]
Zinc ChlorideHaCaT (Human Keratinocytes)MTT24 h~99 µM (13.5 µg/mL)[6][7]

*Relative toxicity ranking was provided without specific IC50 values. Zinc citrate and zinc sulfate were the most toxic at lower concentrations.[1] **Toxicity ranking based on IC50 values found zinc chloride to be the most cytotoxic of the three zinc salts tested.[2][3]

Experimental Protocols

The methodologies employed in the cited studies are crucial for interpreting the cytotoxicity data. Below are summaries of the key experimental protocols.

Study 1: Comparative Toxicity in Neuronal PC12 Cells[1]
  • Cell Line: Differentiated PC12 cells (model for neuronal cells).

  • Zinc Salts Tested: Zinc citrate, zinc sulfate, zinc orotate, zinc acetate, zinc chloride, zinc gluconate, and zinc histidinate.

  • Concentration Range: 0.05 mM to 0.3 mM.

  • Cytotoxicity Assays:

    • Cell Viability: Assessed to determine the overall toxic effect.

    • ATP and Glutathione Levels: Measured to evaluate metabolic activity and oxidative stress.

    • Caspase 3/7 Activation: Analyzed to investigate the induction of apoptosis.

  • Key Findings: The study found a correlation between the uptake of Zn2+ and its toxicity, with zinc sulfate and zinc citrate showing higher uptake and toxicity. Cell death occurred through a combination of necrosis and apoptosis depending on the salt and concentration.

Study 2: Cytotoxicity in Established Fish Cell Lines[2][3]
  • Cell Lines: EPC, CHSE, and RTG-2 (established fish cell lines).

  • Zinc Salts Tested: Three divalent zinc salts, including zinc chloride.

  • Cytotoxicity Assays:

    • Neutral Red (NR) Assay: To assess cell viability through lysosomal integrity.

    • Coomassie Blue (CB) Assay: To measure total protein content as an indicator of cell number.

    • Lactate Dehydrogenase (LDH) Release Assay: To quantify membrane damage.

  • Key Findings: Zinc chloride was generally found to be the most cytotoxic compound to the cell lines tested. The sensitivity of the cells varied depending on the specific zinc salt and the endpoint being measured.

Study 3: Zinc Chloride Cytotoxicity in Human Keratinocytes[6][7]
  • Cell Line: HaCaT (human keratinocytes).

  • Zinc Salt Tested: Zinc Chloride (ZnCl2).

  • Concentration Range: 1 to 800 µg/mL.

  • Exposure Times: 3, 12, and 24 hours.

  • Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure metabolic activity.

  • Key Findings: The study demonstrated a time- and concentration-dependent cytotoxic effect of zinc chloride. The EC50 value decreased significantly between 3 and 12 hours of exposure, indicating that the primary cytotoxic impact occurs within the initial hours of treatment.

Mandatory Visualization

Experimental Workflow for In Vitro Cytotoxicity Testing

G General Workflow for In Vitro Cytotoxicity Assessment of Zinc Salts cluster_prep Preparation cluster_exposure Exposure cluster_assay Assay cluster_analysis Data Analysis prep_cells Cell Culture Seeding treatment Treatment of Cells with Zinc Salts (Varying Concentrations & Durations) prep_cells->treatment prep_salts Preparation of Zinc Salt Solutions prep_salts->treatment incubation Incubation Period treatment->incubation assays Cytotoxicity Assays (e.g., MTT, NR, LDH) incubation->assays data_acq Data Acquisition (e.g., Absorbance Reading) assays->data_acq data_analysis Calculation of Cell Viability & IC50 Values data_acq->data_analysis G Simplified Pathway of Zinc-Induced Apoptosis Zn High Intracellular Zn²⁺ (from Zinc Salts) Mito Mitochondrial Stress Zn->Mito ROS Increased ROS Production Mito->ROS ATP Decreased ATP Levels Mito->ATP Caspase Caspase Activation (e.g., Caspase-3/7) Mito->Caspase via Cytochrome c release ROS->Caspase Apoptosis Apoptosis (Programmed Cell Death) Caspase->Apoptosis

References

A Comparative Analysis of Zinc Orotate and Zinc Oxide Efficacy in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of zinc orotate (B1227488) and zinc oxide based on available animal studies. The following sections detail quantitative data on their bioavailability, outline the experimental protocols employed in key studies, and illustrate the cellular signaling pathways influenced by zinc.

Quantitative Data Comparison

ParameterZinc Orotate (in rabbits)Zinc Oxide (in rabbits)Zinc Sulfate (B86663) (in rabbits, for reference)
Animal Model New Zealand White RabbitsNot specifiedNew Zealand White Rabbits
Dosage 5 mg/kg (oral)40 mg/kg (in diet)5 mg/kg (oral)
Time to Peak Concentration (Tmax) Slower absorption phase compared to zinc sulfateNot reportedNot specified
Peak Plasma Concentration (Cmax) Lower than zinc sulfateNot reportedHigher than zinc orotate
Bioavailability (relative) Slower but more prolonged absorption suggestedHighly variable depending on particle size and manufacturing process.[1] Nanoparticle forms show higher bioavailability.[2][3][4]Considered highly bioavailable
Key Finding Zinc orotate, an insoluble organic salt, displays a slower absorption phase after oral administration compared to the soluble zinc sulfate.[5]The bioavailability of zinc oxide is significantly influenced by its physicochemical properties, with some feed-grade sources showing low relative bioavailability.[1]Readily absorbed with a faster onset compared to zinc orotate.[5]

Experimental Protocols

Understanding the methodologies behind the data is crucial for a comprehensive comparison. The following are summaries of the experimental protocols from key studies investigating the bioavailability of different zinc compounds.

Study of Zinc Orotate, Zinc Sulfate, and Zinc Pantothenate in Rabbits
  • Animal Model: Female New Zealand White rabbits.[5]

  • Objective: To compare the pharmacokinetics of zinc sulfate (a soluble mineral salt), zinc pantothenate (a soluble organic salt), and zinc orotate (an insoluble organic salt) after both parenteral and oral administration.[5]

  • Methodology:

    • Parenteral Administration: A single intravenous injection of the respective zinc salt was administered. Blood samples were collected at various time points to determine the plasma zinc concentration curve, allowing for the calculation of distribution and elimination phases.[5]

    • Oral Administration: A single oral dose of each zinc salt was given to the rabbits. Blood samples were collected over time to measure plasma zinc concentrations and determine the absorption phase.[5]

  • Data Analysis: The plasma concentration curves were analyzed to determine pharmacokinetic parameters such as the speed of distribution (alpha phase), elimination phase (beta phase), and the absorption rate (Ka) after oral administration.[5]

Bioavailability of Zinc Oxide in Broiler Chickens
  • Animal Model: Male Cobb broiler chickens.[6]

  • Objective: To determine the bioavailability of different feed-grade zinc oxide sources and to investigate the influence of their physicochemical properties on bioavailability.[6]

  • Methodology:

    • Depletion Phase: Chicks were fed a zinc-deficient diet for a specific period to lower their zinc stores.[7]

    • Repletion Phase: Chicks were then fed diets supplemented with either a standard zinc source (e.g., zinc sulfate) at graded levels or the test zinc oxide sources.[6][7]

    • Data Collection: Key indicators of zinc status, such as weight gain and zinc concentration in the tibia, were measured.[7]

  • Data Analysis: A standard response curve was generated by regressing weight gain or tibia zinc against the intake of the standard zinc source. The relative bioavailability of the zinc oxide sources was then calculated by comparing the response of the test sources to the standard curve.[7]

Signaling Pathways and Experimental Workflows

Zinc is a crucial cofactor for numerous enzymes and transcription factors, playing a significant role in various cellular signaling pathways.

G Gene Expression Gene Expression Immune Response Immune Response

The diagram above illustrates the general pathway of zinc absorption and its subsequent involvement in cellular signaling. Dietary zinc, from sources like zinc orotate or zinc oxide, is taken up by enterocytes in the small intestine primarily through ZIP4 transporters.[8] Once inside the cell, zinc levels are regulated by transporters like ZnT1, which facilitates its efflux into the bloodstream, and by binding to proteins such as metallothionein (B12644479) for storage.[8] Circulating zinc is then delivered to target cells throughout the body where it can modulate critical signaling pathways like the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, thereby influencing gene expression and immune responses.[9]

G Animal_Selection Animal Selection (e.g., Rabbits, Broilers) Depletion_Phase Zinc Depletion Phase (Zinc-deficient diet) Animal_Selection->Depletion_Phase Repletion_Phase Repletion Phase (Supplementation with Zinc Compounds) Depletion_Phase->Repletion_Phase Data_Collection Data Collection (Blood, Tissue Samples, Weight Gain) Repletion_Phase->Data_Collection Analysis Pharmacokinetic/Bioavailability Analysis Data_Collection->Analysis

The evaluation of zinc bioavailability in animal models typically follows a structured experimental workflow. The process begins with the selection of an appropriate animal model. This is often followed by a depletion phase, where the animals are fed a zinc-deficient diet to ensure that their baseline zinc levels are low and consistent. In the subsequent repletion phase, animals are administered diets supplemented with different forms of zinc, such as zinc orotate or zinc oxide. Throughout the study, biological samples like blood and tissues are collected, and physiological parameters such as body weight gain are monitored. Finally, these data are analyzed to determine the pharmacokinetic profiles and relative bioavailability of the different zinc compounds.

References

Unveiling the Bioavailability of Zinc Supplements: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of mineral absorption is paramount. This guide provides a comprehensive comparative analysis of the absorption of various zinc supplements in humans, supported by experimental data and detailed methodologies.

Zinc, an essential micronutrient, plays a crucial role in numerous physiological processes, including immune function, protein synthesis, and cell division.[1] Consequently, zinc supplementation is common for addressing deficiencies. However, the chemical form of zinc in a supplement significantly influences its bioavailability and subsequent absorption. This guide delves into the comparative absorption rates of different zinc formulations, offering a clear perspective for research and development.

Comparative Bioavailability of Zinc Supplements

Clinical studies have demonstrated varying absorption rates among different forms of zinc supplements. The following table summarizes key quantitative data from human clinical trials, providing a clear comparison of the bioavailability of commonly used zinc compounds.

Zinc Supplement FormDosage of Elemental ZincKey FindingsStudy DesignParticipantsReference
Zinc Citrate (B86180) 10 mgMedian fractional absorption of 61.3%. Significantly higher than zinc oxide.Crossover15 healthy adults[1]
Zinc Gluconate 10 mgMedian fractional absorption of 60.9%. Significantly higher than zinc oxide.Crossover15 healthy adults[1]
Zinc Oxide 10 mgMedian fractional absorption of 49.9%.Crossover15 healthy adults[1]
Zinc Gluconate 20 mgPlasma zinc levels (Cmax and AUC) were significantly higher compared to zinc oxide after 14 days.Randomized Crossover12 healthy young men[1]
Zinc Oxide 17.4 mgLower plasma zinc levels compared to zinc gluconate after 14 days.Randomized Crossover12 healthy young men[1]
Zinc Bisglycinate 15 mg43.4% more bioavailable than zinc gluconate based on serum zinc levels (Cmax and AUC).Randomized CrossoverNot specified[1]
Zinc Picolinate 50 mgSignificantly increased zinc levels in hair, urine, and erythrocytes compared to placebo, zinc citrate, and zinc gluconate.Double-blind, four-period crossover15 healthy volunteers[2]
Zinc Citrate 50 mgNo significant change in hair, urine, or erythrocyte zinc levels compared to placebo.Double-blind, four-period crossover15 healthy volunteers[2]
Zinc Gluconate 50 mgNo significant change in hair, urine, or erythrocyte zinc levels compared to placebo.Double-blind, four-period crossover15 healthy volunteers[2]

Note: Cmax refers to the maximum serum concentration, and AUC refers to the area under the curve, both of which are key pharmacokinetic parameters indicating the extent of absorption.

Experimental Protocols for Measuring Zinc Absorption

The accurate measurement of zinc absorption is crucial for comparative studies. Several methodologies are employed, with the use of stable isotopes being a prominent and precise technique.

Dual Isotope Tracer Method:

A common and robust method for determining fractional zinc absorption (FZA) involves the use of stable isotopes of zinc.[3]

  • Isotope Administration: A known amount of an oral zinc isotope tracer (e.g., 67Zn or 70Zn) is administered with the supplement being tested. Simultaneously or on a separate day, an intravenous dose of a different zinc isotope (e.g., 68Zn) is given.[3]

  • Sample Collection: Blood and urine samples are collected at baseline and at various time points after the administration of the isotopes.[3][4]

  • Isotope Ratio Analysis: The isotopic ratios of zinc in the collected samples are measured using techniques like inductively coupled plasma mass spectrometry (ICP-MS).[3]

  • Calculation of Fractional Absorption: The fractional absorption of the oral zinc is calculated by comparing the enrichment of the oral isotope to the intravenous isotope in the body fluid samples. This method corrects for endogenous zinc excretion and provides a precise measure of the amount of zinc absorbed from the supplement.[3][4]

Whole-Gut Lavage Technique:

This method measures the net absorption of a nutrient by quantifying the difference between the amount ingested and the amount recovered in the intestinal lavage fluid.[5]

  • Test Meal Administration: A test meal containing a known amount of zinc is consumed by the participant. A non-absorbable marker, such as polyethylene (B3416737) glycol (PEG), is also ingested.[5]

  • Gut Lavage: After a specified time, the entire gastrointestinal tract is cleansed using a lavage solution.[5]

  • Sample Analysis: The collected lavage fluid is analyzed for its zinc and PEG content.[5]

  • Calculation of Absorption: The amount of zinc absorbed is calculated by subtracting the amount of zinc recovered in the lavage fluid (corrected for PEG recovery) from the initial amount ingested.[5]

Visualizing the Path of Zinc Absorption

To better understand the biological processes governing zinc uptake, the following diagrams illustrate the key signaling pathways and a typical experimental workflow.

experimental_workflow cluster_preparation Preparation Phase cluster_intervention Intervention Phase cluster_data_collection Data Collection Phase cluster_analysis Analysis Phase Participant_Screening Participant Screening Baseline_Measurements Baseline Measurements (Blood, Urine) Participant_Screening->Baseline_Measurements Oral_Isotope Oral Administration of Zinc Supplement with 67Zn Baseline_Measurements->Oral_Isotope IV_Isotope Intravenous Administration of 68Zn Baseline_Measurements->IV_Isotope Blood_Sampling Serial Blood Sampling Oral_Isotope->Blood_Sampling Urine_Collection 24h Urine Collection Oral_Isotope->Urine_Collection IV_Isotope->Blood_Sampling ICP_MS_Analysis Isotope Ratio Analysis (ICP-MS) Blood_Sampling->ICP_MS_Analysis Urine_Collection->ICP_MS_Analysis Data_Analysis Calculation of Fractional Zinc Absorption ICP_MS_Analysis->Data_Analysis

Caption: A typical experimental workflow for a human zinc absorption study using the dual isotope tracer method.

zinc_absorption_pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte (Intestinal Cell) cluster_bloodstream Bloodstream Zinc_Supplement Zinc Supplement (e.g., Zn-Gluconate) Zn2 Zn2+ Zinc_Supplement->Zn2 Dissociation ZIP4 ZIP4 Transporter (Apical Membrane) Zn2->ZIP4 Transport MT Metallothionein (Intracellular Storage) ZIP4->MT Uptake ZnT1 ZnT1 Transporter (Basolateral Membrane) Albumin_Zn Albumin-bound Zinc ZnT1->Albumin_Zn Export MT->ZnT1 Release

Caption: Simplified signaling pathway of zinc absorption in an intestinal enterocyte.

The Cellular Journey of Zinc

The absorption of zinc in the small intestine is a meticulously regulated process primarily mediated by two families of zinc transporters: the Zrt- and Irt-like proteins (ZIP) and the zinc transporters (ZnT).[6][7]

Dietary zinc, released from supplements in its ionic form (Zn2+), is primarily taken up from the intestinal lumen into the enterocytes by the ZIP4 transporter located on the apical membrane.[6][7] Once inside the cell, zinc can be utilized for cellular functions, stored by binding to metallothionein, or transported out of the enterocyte into the bloodstream.[8] The export of zinc across the basolateral membrane into the portal circulation is mainly facilitated by the ZnT1 transporter.[6][7] The expression and activity of these transporters are tightly regulated by the body's zinc status, ensuring zinc homeostasis.[6]

Conclusion

The evidence from human clinical trials strongly suggests that the chemical form of zinc in supplements has a profound impact on its absorption and bioavailability. Zinc glycinate (B8599266) and gluconate appear to be more readily absorbed than other forms like zinc oxide.[1][9] For researchers and professionals in drug development, these findings are critical for formulating more effective zinc supplements and for designing studies to evaluate their efficacy. The use of robust methodologies, such as the dual isotope tracer technique, is essential for obtaining precise and reliable data on zinc absorption. Understanding the underlying cellular transport mechanisms further aids in the development of strategies to enhance zinc bioavailability.

References

A Comparative Guide to Analytical Method Validation for Zinc Orotate Dihydrate Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for determining the purity of zinc orotate (B1227488) dihydrate. It focuses on the validation of a High-Performance Liquid Chromatography (HPLC) method for assessing organic purity and compares its performance with alternative techniques for elemental analysis, namely Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and Flame Atomic Absorption Spectrometry (FAAS). Detailed experimental protocols and validation data are presented to aid in the selection and implementation of the most suitable method for quality control and research purposes.

Data Presentation: Comparison of Validated Analytical Methods

The following tables summarize the validation parameters for the different analytical techniques. Table 1 outlines a representative HPLC method for the analysis of the orotate component, while Tables 2 and 3 provide data for the analysis of zinc and other elemental impurities.

Table 1: Validation Summary for a Representative HPLC-UV Method for Orotic Acid Purity

Validation ParameterAcceptance CriteriaRepresentative Results
Specificity No interference at the retention time of orotic acid.Peak purity of orotic acid confirmed with a photodiode array detector. No co-elution with potential impurities such as hydantoin (B18101) and glyoxylic acid.
Linearity (r²) ≥ 0.9990.9999 over a concentration range of 10-70 µg/mL.[1]
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD)
- Repeatability≤ 2.0%0.8%
- Intermediate Precision≤ 2.0%1.2%
Limit of Detection (LOD) Signal-to-Noise ratio ≥ 30.04 ng[2]
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 100.12 ng[2]
Robustness % RSD ≤ 2.0% for varied conditions (flow rate, mobile phase composition)% RSD < 2.0% for deliberate small changes in method parameters.

Table 2: Validation Summary for ICP-MS Method for Elemental Impurities in Zinc Orotate Dihydrate [3][4]

Validation ParameterAcceptance Criteria (as per USP <233>)Results
Specificity Ability to unequivocally assess the analyte in the presence of components that may be expected to be present.Helium collision mode effectively eliminates polyatomic interferences.[5]
Linearity (r²) ≥ 0.995≥ 0.9996 for 17 elements.
Accuracy (% Recovery) 70% - 150%88.5% - 108.2% for all spiked elements.
Precision (% RSD)
- Repeatability≤ 20%< 6.4% (intra-day).
- Intermediate Precision≤ 25%< 6.4% (inter-day).
Limit of Detection (LOD) Reportable0.0004 – 0.00411 ppm for 17 elements.
Limit of Quantitation (LOQ) ReportableDetermined based on S/N ratio ≥ 10.
Robustness No significant impact on results with small variations in parameters.Method is robust against small changes in plasma power, nebulizer gas flow, and sample matrix.

Table 3: Validation Summary for FAAS Method for Zinc Determination in Pharmaceutical Supplements [6][7][8]

Validation ParameterAcceptance CriteriaResults
Specificity Minimal matrix interference.Sample preparation using microwave digestion minimizes matrix effects.
Linearity (r²) ≥ 0.9950.9997 over a concentration range of 0.01-1 mg/L.[6][7]
Accuracy (% Recovery) 90% - 110%99.4% - 100.4%.[6][7]
Precision (% RSD)
- Repeatability≤ 2.0%< 2.0% (intra-day).[6][7]
- Intermediate Precision≤ 3.0%< 2.0% (inter-day).[6][7]
Limit of Detection (LOD) Reportable0.01 mg/L.[6][7]
Limit of Quantitation (LOQ) Reportable0.02 mg/L.[6][7]
Robustness % RSD ≤ 5.0% for varied conditions.Method is robust for variations in sample digestion parameters.

Experimental Protocols

HPLC-UV Method for Orotic Acid Purity

This method is representative for the determination of orotic acid content and related organic impurities in this compound.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: A filtered and degassed mixture of acetonitrile (B52724) and 0.05 M potassium dihydrogen phosphate (B84403) buffer (pH 3.0) in a ratio of 10:90 (v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 280 nm.[1]

    • Injection Volume: 20 µL.

    • Column Temperature: 30 °C.

  • Standard Solution Preparation:

    • Accurately weigh about 25 mg of Orotic Acid Reference Standard into a 100 mL volumetric flask.

    • Dissolve in a small amount of 0.1 M NaOH and dilute to volume with the mobile phase to obtain a concentration of 250 µg/mL.

    • Further dilute to a working concentration of 25 µg/mL with the mobile phase.

  • Sample Solution Preparation:

    • Accurately weigh an amount of this compound powder equivalent to about 25 mg of orotic acid into a 100 mL volumetric flask.

    • Add a small amount of 0.1 M NaOH to dissolve the sample.

    • Dilute to volume with the mobile phase and mix well.

    • Filter through a 0.45 µm syringe filter before injection.

  • Method Validation Workflow:

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) Method Optimization Method Optimization Specificity Specificity Method Optimization->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness

HPLC Method Validation Workflow
ICP-MS Method for Elemental Impurities

This protocol is based on the validated method for determining elemental impurities in this compound.[3][4]

  • Instrumentation:

    • ICP-MS system equipped with a collision cell.

  • Sample Preparation (Microwave Digestion):

    • Accurately weigh about 0.1 g of this compound into a microwave digestion vessel.

    • Add 5 mL of concentrated nitric acid and 2 mL of concentrated hydrochloric acid.

    • Seal the vessel and digest using a validated microwave digestion program.

    • After cooling, quantitatively transfer the digest to a 50 mL volumetric flask and dilute to volume with deionized water.

  • Instrumental Analysis:

    • Aspirate the prepared sample solution into the ICP-MS.

    • Use a multi-element standard solution for calibration.

    • Monitor the specified elemental impurities according to USP <232> or other relevant guidelines.

FAAS Method for Zinc Content

This protocol is suitable for the quantification of zinc in this compound.[6][7][8]

  • Instrumentation:

    • Flame Atomic Absorption Spectrophotometer equipped with a zinc hollow cathode lamp.

  • Sample Preparation (Acid Digestion):

    • Accurately weigh about 0.1 g of this compound into a 100 mL volumetric flask.

    • Add 10 mL of 1 M hydrochloric acid and sonicate for 15 minutes to dissolve the sample.

    • Dilute to volume with deionized water and mix well.

    • Further dilute an aliquot of this solution to a concentration within the linear range of the instrument (typically 0.1-1.0 µg/mL).

  • Instrumental Analysis:

    • Set the spectrophotometer to the zinc wavelength of 213.9 nm.

    • Aspirate a blank, standard solutions, and the sample solution into the flame.

    • Record the absorbance and calculate the zinc concentration based on the calibration curve.

Mandatory Visualization

The following diagram illustrates the logical workflow for validating an HPLC method for the purity of this compound, in accordance with ICH Q2(R1) guidelines.

HPLC_Method_Validation_Logical_Flow cluster_parameters Validation Parameters start Start Validation specificity Specificity (Peak Purity, Impurity Spiking) start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision detection_quantitation LOD & LOQ precision->detection_quantitation robustness Robustness detection_quantitation->robustness report Validation Report robustness->report end_node Method Validated report->end_node

HPLC Validation Logical Flow

References

A Comparative Guide to Analytical Techniques for Zinc Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common analytical techniques for the quantification of zinc. It is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific needs, with a focus on cross-validation and performance data. The information presented is based on established scientific literature and regulatory guidelines.

Introduction to Zinc Quantification and Method Validation

Zinc is an essential trace element vital for numerous biological processes. Its accurate quantification in various matrices, including pharmaceutical formulations, biological samples, and environmental samples, is crucial for quality control, research, and diagnostics. The selection of an appropriate analytical technique is paramount and should be based on a thorough evaluation of the method's performance characteristics.

Cross-validation of analytical techniques is the process of assuring that a newly developed or chosen analytical method is suitable for its intended purpose. This involves comparing the performance of the new method against an established or reference method. Key validation parameters, as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantification (LOQ).[1][2][3][4][5][6][7][8][9]

Comparative Overview of Analytical Techniques

Several instrumental methods are commonly employed for the quantification of zinc. Each technique operates on different principles and offers a unique set of advantages and limitations. The most prevalent methods include Atomic Absorption Spectrometry (AAS), Inductively Coupled Plasma - Mass Spectrometry (ICP-MS), UV-Visible Spectrophotometry (UV-Vis), Voltammetry, and X-ray Fluorescence (XRF).

Below is a comparative summary of these techniques, with detailed performance data presented in the subsequent tables.

Atomic Absorption Spectrometry (AAS)

AAS is a widely used technique for determining the concentration of a specific metal element in a sample.[10] It is based on the principle that atoms absorb light at specific wavelengths.[10] Flame AAS (FAAS) is a common variant and is often preferred for its accuracy, sensitivity, and cost-effectiveness in analyzing trace metals.[11][12]

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)

ICP-MS is a powerful analytical technique for elemental analysis, offering exceptional sensitivity and the ability to detect elements at trace and ultra-trace concentrations.[13] It utilizes an inductively coupled plasma to ionize the sample, and then a mass spectrometer separates and quantifies the ions.[13]

UV-Visible Spectrophotometry (UV-Vis)

This technique involves the formation of a colored complex between zinc ions and a specific chromogenic reagent. The absorbance of the resulting solution is measured at a specific wavelength, which is proportional to the zinc concentration.[10][14][15][16][17]

Voltammetry

Voltammetry is an electrochemical technique used for the quantitative determination of metal ions. Anodic Stripping Voltammetry (ASV) is a particularly sensitive method for trace metal analysis.[18] It involves the preconcentration of zinc onto an electrode followed by its "stripping" or re-oxidation, which generates a current proportional to the zinc concentration.[18]

X-ray Fluorescence (XRF)

XRF is a non-destructive analytical technique used to determine the elemental composition of materials. It works by exciting a sample with X-rays and measuring the secondary (or fluorescent) X-rays emitted from the sample.[19]

Data Presentation: Comparative Performance of Zinc Quantification Techniques

The following tables summarize the quantitative performance data for the discussed analytical techniques based on published studies. These values can vary depending on the specific instrumentation, sample matrix, and experimental conditions.

Table 1: Linearity and Range

TechniqueLinear RangeCorrelation Coefficient (r²)Reference
AAS (Flame) 0.20–0.75 ppm0.997[11]
0.25 - 3.0 mg/L> 0.99[15]
0.1 - 1.2 µg/mL> 0.99
ICP-MS Not explicitly stated, but high linearity is a known characteristic≥0.95[20]
UV-Vis 0.5–1.5 µg/mL0.9998[14]
1-5 mg/mLNot specified[16]
0.5 - 10 mg/L> 0.99[15]
Voltammetry (DPASV) 1-12 ppmNot specified[21]
0.5 - 6 ppb> 0.9988[18]
XRF 3 to 100 mmol/l0.9996[22]
19 to 155 mg kg-10.96[19]

Table 2: Accuracy (Recovery %)

TechniqueRecovery (%)Reference
AAS (Flame) 100.15 to 101.21%[11]
98.9%[23]
94.28%
ICP-MS Within ±15% of the expected value[20][24]
UV-Vis 98.29–100.55%[14]
97.50% to 99.91%[16]
Voltammetry (DPASV) 96-106%[21][25]
82–110%[18]
XRF 96% (for certified wastewater sample)[26]
106–109% (for spiked samples)[26]

Table 3: Precision (Relative Standard Deviation - RSD %)

TechniqueIntra-day RSD (%)Inter-day RSD (%)Reference
AAS (Flame) < 1%< 1%[11]
< 3.0% (Repeatability)< 3.0% (Intermediate)[27]
8.67%9.89%
ICP-MS ≤15%≤15%[20]
UV-Vis 1.57% (Repeatability)1.77% (Reproducibility)[14]
Voltammetry (DPASV) 2.97-3.84%Not specified[21]
< 7.6% (CV)Not specified[18]
XRF 8.0%Not specified[26]

Table 4: Limits of Detection (LOD) and Quantification (LOQ)

TechniqueLODLOQReference
AAS (Flame) 0.043 ppm0.131 ppm[11][12]
0.0078 mg/L0.0238 mg/L[15]
2.8614 µg/g9.5281 µg/g
ICP-MS Not specified, but known to be very low (ppb to ppt (B1677978) levels)Not specified[13]
UV-Vis 0.381 mg/mL1.156 mg/mL[16]
0.4257 mg/L1.2901 mg/L[15]
Voltammetry (SWV) 0.28 µmol L–10.95 µmol L–1[28]
XRF 67 nm (for nanoparticles)Not specified[29]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of analytical techniques. Below are generalized protocols for the key experiments cited.

Sample Preparation for Pharmaceutical Tablets (General Protocol)
  • Weighing and Grinding: Accurately weigh and grind a representative number of tablets to a fine, homogeneous powder.

  • Dissolution: Transfer a precisely weighed amount of the powder, equivalent to a known amount of zinc, into a volumetric flask.

  • Solubilization: Add a suitable solvent (e.g., dilute hydrochloric acid) to dissolve the zinc. Sonication may be used to aid dissolution.[14]

  • Filtration and Dilution: Filter the solution to remove any insoluble excipients. Dilute the filtrate with an appropriate solvent to a final concentration within the linear range of the analytical instrument.

Atomic Absorption Spectrometry (AAS) Protocol
  • Instrument Setup: Set up the AAS instrument with a zinc hollow cathode lamp. Optimize the wavelength (typically 213.9 nm), slit width, and flame conditions (air-acetylene).[14]

  • Calibration: Prepare a series of standard solutions of known zinc concentrations. Aspirate the standards and a blank solution into the flame and measure their absorbance. Construct a calibration curve by plotting absorbance versus concentration.

  • Sample Analysis: Aspirate the prepared sample solutions into the flame and measure their absorbance.

  • Quantification: Determine the zinc concentration in the samples using the calibration curve.

UV-Visible Spectrophotometry Protocol (using Xylenol Orange)
  • Reagent Preparation: Prepare solutions of Xylenol Orange, a surfactant (e.g., cetylpyridinium (B1207926) chloride), and an appropriate buffer (e.g., acetate (B1210297) buffer, pH 5.5).[14]

  • Complex Formation: To a series of volumetric flasks, add aliquots of the standard or sample solutions. Add the Xylenol Orange and surfactant solutions, and dilute to volume with the buffer.[14]

  • Measurement: Allow time for the color to develop. Measure the absorbance of the solutions at the wavelength of maximum absorbance (e.g., 560 nm) against a reagent blank.[14]

  • Quantification: Construct a calibration curve and determine the zinc concentration in the samples.

Voltammetry (Anodic Stripping) Protocol
  • Electrode Preparation: Prepare the working electrode (e.g., a hanging mercury drop electrode).

  • Sample Preparation: Place the sample solution in the electrochemical cell with a suitable supporting electrolyte.

  • Deposition Step: Apply a negative potential to the working electrode for a specific time to deposit (preconcentrate) zinc onto the electrode surface.

  • Stripping Step: Scan the potential in the positive direction. The deposited zinc will be stripped from the electrode, generating a current peak.

  • Quantification: The height of the current peak is proportional to the concentration of zinc in the sample. Use the standard addition method for accurate quantification.

Mandatory Visualizations

The following diagrams illustrate the cross-validation workflow and the fundamental principles of the discussed analytical techniques.

Cross_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_conclusion Conclusion define_purpose Define Analytical Purpose select_methods Select Candidate Methods define_purpose->select_methods define_criteria Define Acceptance Criteria select_methods->define_criteria prepare_samples Prepare Standard & Sample Sets define_criteria->prepare_samples analyze_ref Analyze with Reference Method prepare_samples->analyze_ref analyze_new Analyze with New Method prepare_samples->analyze_new compare_data Compare Performance Data analyze_ref->compare_data analyze_new->compare_data statistical_analysis Statistical Analysis (e.g., t-test, F-test) compare_data->statistical_analysis assess_criteria Assess Against Acceptance Criteria statistical_analysis->assess_criteria conclusion Method is Validated / Not Validated assess_criteria->conclusion

Caption: Workflow for the cross-validation of analytical techniques.

Analytical_Techniques cluster_AAS Atomic Absorption Spectrometry (AAS) cluster_ICPMS Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) cluster_UVVis UV-Visible Spectrophotometry cluster_XRF X-ray Fluorescence (XRF) AAS_source Light Source AAS_sample Atomized Sample (Flame) AAS_source->AAS_sample AAS_mono Monochromator AAS_sample->AAS_mono AAS_detector Detector AAS_mono->AAS_detector ICPMS_sample Sample Introduction ICPMS_plasma Plasma Ionization ICPMS_sample->ICPMS_plasma ICPMS_ms Mass Spectrometer ICPMS_plasma->ICPMS_ms ICPMS_detector Detector ICPMS_ms->ICPMS_detector UV_source Light Source UV_sample Sample with Chromophore UV_source->UV_sample UV_detector Detector UV_sample->UV_detector XRF_source X-ray Source XRF_sample Sample XRF_source->XRF_sample XRF_detector Detector XRF_sample->XRF_detector Fluorescent X-rays

Caption: Simplified principles of key analytical techniques for zinc quantification.

References

A Comparative Analysis of Zinc Orotate's Influence on Gene Expression Relative to Other Zinc Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the nuanced cellular effects of different supplement formulations is paramount. Zinc, a crucial trace element, is integral to a vast array of cellular processes, most notably the regulation of gene expression. Its delivery form can significantly alter its bioavailability, cellular uptake kinetics, and consequently, its impact on the transcriptome. This guide provides an objective comparison of zinc orotate's effects on gene expression with those of other common zinc salts, supported by available experimental data.

While direct comparative studies on the gene expression profiles induced by zinc orotate (B1227488) versus other zinc forms are limited, a comprehensive understanding can be built by examining their differing pharmacokinetics and the well-established link between intracellular zinc concentrations and the expression of zinc-responsive genes.

Comparative Bioavailability and Cellular Uptake

The primary determinant of a zinc salt's effect on gene expression is its ability to elevate intracellular zinc concentrations. Different forms of zinc exhibit varied pharmacokinetic profiles, which suggests they will likely elicit distinct transcriptional responses over time.

A key study comparing the pharmacokinetics of zinc orotate, zinc sulfate (B86663), and zinc pantothenate in rabbits revealed that zinc orotate has a slower oral absorption phase compared to the more soluble zinc sulfate.[1] This suggests that zinc orotate may provide a more sustained release of zinc into the bloodstream and subsequently into cells, potentially leading to a more prolonged, albeit less acute, impact on gene expression.

Further in vitro research on the cytotoxicity of seven different zinc salts in neuronal PC12 cells correlated higher toxicity with a greater rate of zinc uptake. In this study, zinc sulfate and zinc citrate (B86180) were categorized as having high cytotoxicity, while zinc orotate was found to have moderate cytotoxicity. This implies that the cellular influx of zinc from zinc orotate is less rapid than from zinc sulfate, a factor that would directly influence the timing and magnitude of gene expression changes.

Table 1: Comparison of Bioavailability and Cellular Uptake of Different Zinc Forms

Zinc FormElemental Zinc (%)[2]Relative Bioavailability/UptakeKey Findings & Citations
Zinc Orotate ~15%Slower oral absorption phase.[1] Moderate cellular uptake and cytotoxicity in vitro.Pharmacokinetic studies show a delayed absorption peak compared to zinc sulfate.[1]
Zinc Sulfate ~23%HighConsidered a highly bioavailable, water-soluble form.[3] Often used as a reference standard. Shows rapid cellular uptake and higher in vitro cytotoxicity.
Zinc Gluconate ~14%HighAbsorption is generally considered comparable to or, in some cases, better than zinc sulfate.[3][4]
Zinc Citrate ~31%HighAbsorption is similar to zinc gluconate and higher than zinc oxide.[4]
Zinc Bisglycinate ~25%Very HighA chelated form noted for high absorption, potentially due to a different uptake mechanism.[4] Studies in animal models show it is more effective at increasing metallothionein (B12644479) mRNA than zinc sulfate.[5][6]
Zinc Oxide ~80%LowPoorly soluble and generally has lower bioavailability compared to other forms.[4]

Effects on the Expression of Key Zinc-Responsive Genes

Elevated intracellular zinc levels are known to modulate the expression of a specific set of genes, primarily those involved in zinc homeostasis and detoxification. The transcription of these genes is largely regulated by the Metal-Responsive Element (MRE)-binding Transcription Factor-1 (MTF-1). When intracellular free zinc increases, it binds to MTF-1, which then translocates to the nucleus and binds to MREs in the promoter regions of target genes, initiating their transcription.

The most prominent of these zinc-responsive genes are the metallothioneins (MTs) and zinc transporters (ZnTs and ZIPs).

  • Metallothioneins (MTs): These are small, cysteine-rich proteins that bind to heavy metals, including zinc. They play a crucial role in detoxifying excess zinc and acting as a cellular zinc reservoir. The induction of MT gene expression is a sensitive and reliable biomarker of increased intracellular zinc.[5][6][7]

  • Zinc Transporters (ZnT/SLC30A family): This family of transporters is responsible for effluxing zinc from the cytoplasm, either out of the cell or into intracellular compartments. The expression of some ZnT genes, such as ZnT1 (SLC30A1), is upregulated by zinc to prevent toxicity.

  • ZIP Transporters (ZIP/SLC39A family): These transporters are responsible for zinc influx into the cytoplasm from the extracellular space or from intracellular organelles. The expression of certain ZIP genes is often downregulated in response to high zinc levels to limit further uptake.

Given the slower absorption profile of zinc orotate, it can be inferred that it may lead to a more gradual and sustained induction of MT and ZnT1 mRNA, in contrast to the rapid and potentially more transient spike in expression that might be observed with a highly soluble salt like zinc sulfate.

Table 2: Key Zinc-Responsive Genes and Their Function

Gene FamilySpecific Gene ExampleFunctionExpected Response to Increased Intracellular Zinc
Metallothionein MT1A, MT2AZinc buffering, detoxification, antioxidantUpregulation[7]
ZnT Transporters ZnT1 (SLC30A1)Efflux of zinc from the cellUpregulation
ZIP Transporters ZIP1 (SLC39A1)Influx of zinc into the cellGenerally downregulated, though responses can vary
ZIP Transporters ZIP4 (SLC39A4)Primary transporter for intestinal zinc absorptionDownregulation

Signaling Pathway and Experimental Workflow

The regulation of gene expression by zinc primarily follows the MTF-1 signaling pathway. An increase in free intracellular zinc is the initiating signal.

MTF1_Pathway Zinc_Source Zinc Source (e.g., Zinc Orotate) Zinc_Ion Free Zn²⁺ MTF1_inactive MTF-1 (Inactive) Zinc_Ion->MTF1_inactive Binds to MTF1_active MTF-1 (Active) MTF1_inactive->MTF1_active Conformational Change MRE MRE MTF1_active->MRE Translocates & Binds to MT_mRNA MT mRNA MT_Protein Metallothionein Protein MT_mRNA->MT_Protein Translation MT_Protein->Zinc_Ion Sequesters Gene MT Gene Transcription Transcription Transcription->MT_mRNA

Caption: MTF-1 signaling pathway for zinc-induced gene expression.

To empirically determine the differential effects of zinc orotate, a standardized experimental workflow is essential.

Experimental_Workflow start Cell Culture (e.g., Caco-2, HepG2) treatment Treatment with Equimolar Concentrations of Zinc Forms (Orotate, Sulfate, Gluconate) start->treatment incubation Time-Course Incubation (e.g., 2, 6, 12, 24 hours) treatment->incubation harvest Cell Lysis & RNA Extraction incubation->harvest qc RNA Quality & Quantity Assessment harvest->qc rt Reverse Transcription (cDNA Synthesis) qc->rt qpcr Quantitative PCR (qPCR) - Target Genes (MT1A, ZnT1) - Housekeeping Gene (GAPDH) rt->qpcr analysis Data Analysis (ΔΔCt Method, Fold Change) qpcr->analysis conclusion Comparative Gene Expression Profile analysis->conclusion

Caption: Experimental workflow for comparing zinc forms on gene expression.

Experimental Protocols

The following is a generalized protocol for an in vitro experiment designed to compare the effects of different zinc forms on the expression of zinc-responsive genes, based on methodologies reported in the literature.[8][9][10][11]

Objective: To quantify and compare the temporal changes in the mRNA levels of metallothionein-1A (MT1A) and zinc transporter-1 (ZnT1) in a human cell line following exposure to zinc orotate, zinc sulfate, and zinc gluconate.

1. Cell Culture and Maintenance:

  • Cell Line: Human hepatocyte (HepG2) or human colon adenocarcinoma (Caco-2) cells are suitable models.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.

  • Plating: Seed cells in 6-well plates at a density that allows them to reach approximately 70-80% confluency on the day of the experiment.

2. Preparation of Zinc Solutions:

  • Prepare stock solutions (e.g., 100 mM) of zinc orotate, zinc sulfate, and zinc gluconate in sterile, nuclease-free water. Note that zinc orotate may require gentle heating or sonication to fully dissolve.

  • Prepare working solutions by diluting the stock solutions in serum-free culture medium to achieve the desired final concentrations (e.g., 50 µM, 100 µM, 200 µM of elemental zinc). Ensure the final concentrations are equimolar with respect to elemental zinc.

3. Treatment of Cells:

  • Wash the confluent cells once with phosphate-buffered saline (PBS).

  • Replace the standard culture medium with the prepared treatment media (containing the different zinc forms or a vehicle control).

  • Incubate the cells for various time points (e.g., 2, 6, 12, and 24 hours) to capture both early and later transcriptional responses.

4. RNA Extraction and Quality Control:

  • At each time point, wash the cells with PBS and lyse them directly in the well using a suitable lysis buffer (e.g., from an RNA extraction kit).

  • Isolate total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions, including a DNase treatment step to remove genomic DNA contamination.

  • Assess the quantity and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop), checking for A260/A280 ratios between 1.8 and 2.0.

5. Reverse Transcription (cDNA Synthesis):

  • Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) with a mix of oligo(dT) and random hexamer primers.

6. Quantitative Real-Time PCR (qPCR):

  • Prepare qPCR reactions using a SYBR Green-based master mix, cDNA template, and primers specific for the target genes (MT1A, ZnT1) and a stable housekeeping gene (e.g., GAPDH, ACTB).

  • Perform the qPCR on a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Include a melt curve analysis at the end of the run to verify the specificity of the amplified products.

7. Data Analysis:

  • Determine the cycle threshold (Ct) values for each gene in each sample.

  • Calculate the relative gene expression using the ΔΔCt method. Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt) and then normalize to the vehicle control group (ΔΔCt).

  • The fold change in gene expression is calculated as 2-ΔΔCt.

  • Perform statistical analysis (e.g., two-way ANOVA) to compare the effects of different zinc forms and time points.

Conclusion

While direct experimental evidence is still emerging, a comparison based on bioavailability and cellular uptake kinetics provides a strong foundation for understanding the differential effects of zinc orotate on gene expression. Its slower absorption profile compared to highly soluble salts like zinc sulfate suggests that zinc orotate may induce a more moderate but sustained transcriptional response. This could be advantageous in scenarios where a prolonged, rather than acute, cellular response is desired. The provided experimental protocol offers a robust framework for researchers to directly test this hypothesis and further elucidate the specific molecular impacts of various zinc formulations. Such data are critical for the rational design of supplements and therapeutic agents aimed at modulating zinc-dependent cellular pathways.

References

A Comparative Guide to the Pharmacokinetics of Organic vs. Inorganic Zinc Salts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacokinetic profiles of common organic and inorganic zinc salts used in supplementation and therapeutic development. By presenting supporting experimental data, detailed methodologies, and visual representations of key pathways, this document aims to facilitate informed decisions in research and drug development.

Executive Summary

Zinc is an essential trace element vital for numerous physiological functions. Its therapeutic efficacy and supplementation effectiveness are critically dependent on its bioavailability, which varies significantly depending on the salt form administered. Generally, organic zinc salts, such as zinc gluconate, citrate (B86180), picolinate, and glycinate, exhibit superior absorption and bioavailability compared to their inorganic counterparts like zinc sulfate (B86663) and zinc oxide.[1][2][3] This difference is largely attributed to the nature of the chelating agent, which can influence solubility and the absorption pathway.

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters from comparative human and animal studies.

Table 1: Human Pharmacokinetic Parameters of Various Zinc Salts

Zinc SaltFormFractional Zinc Absorption (FZA) (%)Maximum Concentration (Cmax)Area Under the Curve (AUC)Key Findings & Citations
Zinc GluconateOrganic60.9%18.3% higher than Zinc Oxide8.1% higher than Zinc OxideSignificantly higher absorption than zinc oxide.[1][4][5] Bioavailability may be lower than zinc glycinate.[1]
Zinc CitrateOrganic61.3%Not specifiedNot specifiedAbsorption is comparable to zinc gluconate and significantly higher than zinc oxide.[1][6]
Zinc PicolinateOrganicNot specifiedNot specifiedNot specifiedSignificantly increased zinc levels in hair, urine, and erythrocytes compared to placebo, zinc citrate, and zinc gluconate.[6][7]
Zinc GlycinateOrganicNot specifiedHigher than Zinc Gluconate43.4% higher than Zinc GluconateConsidered to have superior bioavailability compared to zinc gluconate and zinc oxide.[1][8]
Zinc SulfateInorganic8.94% - 34.58% (aspartate)Lower than Zinc GluconateLower than Zinc GluconateOften used as a reference in studies; generally shows lower bioavailability than organic forms like gluconate and aspartate.[9][10]
Zinc OxideInorganic49.9%Lower than Zinc GluconateLower than Zinc GluconateExhibits the lowest absorption among the commonly studied zinc salts.[1][4][6]

Table 2: Comparative Bioavailability Rankings from Human Studies

StudyBioavailability Ranking (Highest to Lowest)Citation
DiSilvestro et al.Glycinate > Gluconate > Picolinate = Oxide[1]
Wegmuller et al.Citrate ≈ Gluconate > Oxide[1]
Barrie et al.Picolinate > Citrate ≈ Gluconate (based on tissue levels)[7]
Gandia et al.Bisglycinate > Gluconate[1]

Experimental Protocols

The gold standard for assessing zinc absorption is the double-isotope tracer ratio (DITR) method . This technique allows for the precise measurement of the fraction of an orally administered zinc dose that is absorbed by the body.[9]

Double-Isotope Tracer Ratio (DITR) Method

Objective: To determine the fractional absorption of zinc from a specific zinc salt.

Methodology:

  • Isotope Preparation: Two stable isotopes of zinc are utilized, for example, 67Zn for oral administration and 70Zn for intravenous administration. The oral dose is prepared by incorporating the 67Zn into the specific zinc salt being tested (e.g., 67Zn-gluconate).

  • Subject Preparation: Healthy volunteers are recruited and typically undergo a washout period to standardize their baseline zinc status. They are often required to fast overnight before the study.

  • Simultaneous Administration: On the morning of the study, subjects receive the oral dose of the zinc supplement containing one isotope (e.g., 67Zn). Concurrently, a precisely known amount of the second zinc isotope (e.g., 70ZnCl₂) is administered intravenously.

  • Sample Collection: Blood and/or urine samples are collected at baseline and at various time points after administration.

  • Isotopic Analysis: The enrichment of both zinc isotopes in the collected samples is measured using techniques like inductively coupled plasma mass spectrometry (ICP-MS).

  • Calculation of Fractional Absorption: The fractional zinc absorption (FZA) is calculated by comparing the ratio of the two isotopes in the body (as measured in blood or urine) to the ratio of the administered oral and intravenous doses.

DITR_Workflow cluster_prep Preparation cluster_admin Administration cluster_analysis Analysis Isotope_Prep Isotope Preparation (e.g., 67Zn oral, 70Zn IV) Oral_Admin Oral Dose (67Zn-Salt) Isotope_Prep->Oral_Admin IV_Admin Intravenous Dose (70ZnCl2) Isotope_Prep->IV_Admin Subject_Prep Subject Preparation (Fasting) Subject_Prep->Oral_Admin Subject_Prep->IV_Admin Sample_Collection Blood/Urine Collection Oral_Admin->Sample_Collection IV_Admin->Sample_Collection ICP_MS Isotopic Analysis (ICP-MS) Sample_Collection->ICP_MS Calculation FZA Calculation ICP_MS->Calculation

Mechanisms of Zinc Absorption

The absorption of zinc primarily occurs in the small intestine, with the duodenum being the main site. The process involves two primary mechanisms: a carrier-mediated transport system at low zinc concentrations and passive diffusion at higher concentrations.[11][12] Organic zinc salts may also be absorbed via alternative pathways, such as amino acid transporters, which can contribute to their higher bioavailability.[11][13]

Signaling Pathways in Intestinal Zinc Absorption

The absorption of zinc into and across the intestinal enterocytes is a tightly regulated process involving a symphony of transporter proteins. The two main families of zinc transporters are:

  • ZIP (Zrt- and Irt-like Protein) family: These transporters are responsible for the influx of zinc into the cytoplasm from the intestinal lumen or from intracellular organelles. ZIP4 is a key transporter on the apical membrane of enterocytes.

  • ZnT (Zinc Transporter) family: These transporters facilitate the efflux of zinc from the cytoplasm, either out of the cell or into intracellular compartments. ZnT1 is located on the basolateral membrane and is crucial for exporting zinc into the bloodstream.

Inorganic zinc is absorbed mainly through these dedicated zinc transporters.[11] In contrast, organic zinc, chelated to amino acids or organic acids, can be absorbed through both these transporters and potentially through other carriers, such as peptide transporters (PepT1), which may contribute to its enhanced absorption.[11]

Zinc_Absorption_Pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream Inorganic_Zn Inorganic Zinc (Zn²⁺) ZIP4 ZIP4 Transporter (Apical Membrane) Inorganic_Zn->ZIP4 Primary Pathway Organic_Zn Organic Zinc (e.g., Zn-Amino Acid) Organic_Zn->ZIP4 Dissociated Zn²⁺ PepT1 PepT1 Transporter (Apical Membrane) Organic_Zn->PepT1 Intact Chelate (Hypothesized) MT Metallothionein (MT) (Intracellular Buffer) ZIP4->MT PepT1->MT ZnT1 ZnT1 Transporter (Basolateral Membrane) MT->ZnT1 Blood_Zn Zinc bound to Albumin ZnT1->Blood_Zn

Conclusion

The evidence strongly suggests that organic zinc salts generally offer superior pharmacokinetic profiles compared to inorganic forms. Zinc glycinate, picolinate, citrate, and gluconate consistently demonstrate higher bioavailability than zinc sulfate and, particularly, zinc oxide.[1][4][6] This enhanced absorption is likely due to the protective effect of the organic ligand, which can prevent the formation of insoluble complexes in the gastrointestinal tract and may utilize additional absorption pathways.[11] For researchers and drug development professionals, the choice of zinc salt should be a critical consideration, with organic forms being preferable when aiming for maximal bioavailability and therapeutic effect.

References

A Comparative Guide to the Relative Bioavailability of Zinc Picolinate and Zinc Orotate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate salt form for a metallic element like zinc is a critical decision that significantly impacts its bioavailability and therapeutic efficacy. This guide provides a detailed comparison of two popular organic zinc salts: zinc picolinate (B1231196) and zinc orotate (B1227488), with a focus on their relative bioavailability supported by available experimental data.

Quantitative Data on Bioavailability

The available quantitative data for the bioavailability of zinc picolinate and zinc orotate are derived from separate studies, each comparing them to different zinc salts. Therefore, a direct statistical comparison of their Cmax, Tmax, and AUC is not feasible. The following tables summarize the key findings from notable studies.

Table 1: Bioavailability Data for Zinc Picolinate vs. Other Zinc Salts (Human Study)

ParameterZinc PicolinateZinc GluconateZinc Citrate (B86180)Placebo
Change in Hair Zinc Significant Increase (p < 0.005)[1][2]No Significant Change[1][2]No Significant Change[1][2]No Significant Change[1][2]
Change in Urine Zinc Significant Increase (p < 0.001)[1][2]No Significant Change[1][2]No Significant Change[1][2]No Significant Change[1][2]
Change in Erythrocyte Zinc Significant Increase (p < 0.001)[1][2]No Significant Change[1][2]No Significant Change[1][2]No Significant Change[1][2]
Change in Serum Zinc Small, Insignificant Rise[1]No Significant Change[1]Small, Insignificant Rise[1]Small, Insignificant Rise[1]

Data from Barrie SA, et al. Agents Actions. 1987.[1]

Table 2: Pharmacokinetic Data for Zinc Orotate vs. Other Zinc Salts (Rabbit Study)

ParameterZinc OrotateZinc Sulfate (B86663)Zinc Pantothenate
Absorption Phase (Ka) after oral administration Slower[3]FasterFaster
Distribution Phase (alpha) after parenteral administration Faster[3]SlowerSlower
Elimination Phase (beta) after parenteral administration Faster[3]SlowerSlower

Data from Andermann G, Dietz M. Eur J Drug Metab Pharmacokinet. 1982.[3]

Experimental Protocols

Study of Zinc Picolinate Bioavailability (Barrie SA, et al., 1987)
  • Study Design: A double-blind, four-period crossover trial.[1]

  • Subjects: 15 healthy human volunteers.[1]

  • Intervention: Oral supplementation with zinc picolinate, zinc citrate, and zinc gluconate (equivalent to 50 mg elemental zinc per day) and a placebo. Each supplementation period lasted for four weeks.[1]

  • Bioanalytical Method: Zinc levels were measured in hair, urine, erythrocytes, and serum before and after each supplementation period.[1] The specific analytical technique used for zinc measurement was not detailed in the abstract.

Study of Zinc Orotate Pharmacokinetics (Andermann G, Dietz M., 1982)
  • Study Design: A comparative pharmacokinetic study.

  • Subjects: Rabbits.[3]

  • Intervention: Parenteral and oral administration of three zinc salts: zinc sulfate (a soluble mineral salt), zinc pantothenate (a soluble organic salt), and zinc orotate (an insoluble organic salt).[3]

  • Bioanalytical Method: Plasma zinc concentrations were measured over time to determine pharmacokinetic parameters.[3] The specific analytical technique for zinc measurement was not detailed in the abstract.

Signaling Pathways and Experimental Workflows

Proposed Absorption Pathways

The absorption of zinc from the intestine is a complex process involving various transporters. The chemical form of zinc can influence its absorption pathway.

Proposed Zinc Absorption Pathways cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream Zinc Picolinate Zinc Picolinate Picolinic Acid Ligand Picolinic Acid Ligand Zinc Picolinate->Picolinic Acid Ligand Dissociation Zinc Orotate Zinc Orotate Orotic Acid Ligand Orotic Acid Ligand Zinc Orotate->Orotic Acid Ligand Dissociation Free Zinc Ion (Zn2+) Free Zinc Ion (Zn2+) ZIP4 Transporter ZIP4 Transporter Free Zinc Ion (Zn2+)->ZIP4 Transporter Intracellular Zinc Pool Intracellular Zinc Pool ZIP4 Transporter->Intracellular Zinc Pool Picolinic Acid Ligand->ZIP4 Transporter Facilitated Transport? Orotic Acid Ligand->ZIP4 Transporter Transport? ZnT1 Transporter ZnT1 Transporter Intracellular Zinc Pool->ZnT1 Transporter Zinc bound to Albumin Zinc bound to Albumin ZnT1 Transporter->Zinc bound to Albumin

Caption: Proposed intestinal absorption pathways for zinc picolinate and zinc orotate.
Typical Experimental Workflow for a Human Zinc Bioavailability Study

The following diagram outlines a typical workflow for a clinical trial designed to assess the bioavailability of different zinc formulations.

Experimental Workflow for Zinc Bioavailability Study cluster_planning Phase 1: Study Design & Preparation cluster_execution Phase 2: Clinical Phase cluster_analysis Phase 3: Analysis & Reporting A Protocol Development (Crossover/Parallel Design) B Ethical Approval & Subject Recruitment A->B C Randomization & Blinding B->C D Baseline Sample Collection (Blood, Urine, etc.) C->D E Administration of Zinc Salt (e.g., Picolinate, Orotate) D->E F Timed Sample Collection (Post-dose) E->F G Washout Period (for Crossover Design) F->G If applicable H Sample Preparation (e.g., Acid Digestion) F->H G->E I Zinc Quantification (e.g., ICP-MS, AAS) H->I J Pharmacokinetic Analysis (Cmax, Tmax, AUC) I->J K Statistical Analysis & Reporting J->K

References

Safety Operating Guide

Proper Disposal Procedures for Zinc Orotate Dihydrate

Author: BenchChem Technical Support Team. Date: December 2025

The following guide provides essential safety and logistical information for the proper disposal of zinc orotate (B1227488) dihydrate in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and environmental compliance. This document is intended for researchers, scientists, and drug development professionals.

Hazard Assessment and Safety Data

While some safety data sheets (SDS) classify zinc orotate dihydrate as a non-hazardous substance or mixture, others indicate potential hazards such as skin, eye, and respiratory irritation.[1][2] Therefore, it is prudent to handle this compound with appropriate caution and personal protective equipment. Waste disposal must always comply with federal, state, and local environmental regulations.[3][4]

Summary of Safety Information:

Hazard CategoryDescriptionSource
GHS Classification Not classified as a hazardous substance by some sources. However, other sources indicate it may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1][5]
Personal Protective Equipment (PPE) Safety glasses, protective gloves, and a lab coat are recommended. In case of insufficient ventilation or dust formation, wear suitable respiratory equipment.[1][3]
Handling Precautions Avoid contact with skin, eyes, and clothing. Minimize dust generation and avoid inhalation. Wash hands thoroughly after handling.[1][3]
Environmental Precautions Do not allow the product to enter drains, soil, or water sources.[1][3]
Fire & Combustion The product is non-flammable in ordinary handling but may be combustible at high temperatures. Combustion may produce zinc oxide, carbon oxides, and nitrogen oxides.[3][4]

Required Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure the following PPE is worn to mitigate exposure risks:

  • Eye Protection: Safety glasses or goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A fully buttoned lab coat.

  • Respiratory Protection: Use only in a well-ventilated area. A respirator may be necessary if dust is generated and engineering controls (like a fume hood) are not available.

Step-by-Step Disposal Protocol

All laboratory chemical waste should be treated as hazardous unless explicitly confirmed otherwise by your institution's Environmental Health & Safety (EHS) department.[6] Evaporation is not an acceptable method of disposal.[6][7]

Step 1: Waste Identification and Segregation

  • Solid Waste: Collect all unused or expired this compound powder in a designated waste container.

  • Contaminated Materials: Any items grossly contaminated with the compound, such as weighing paper, gloves, or spill cleanup materials, should be disposed of as hazardous waste.

Step 2: Containment and Labeling

  • Container Selection: Use a sturdy, leak-proof container that is compatible with the chemical. Plastic is often preferred for solid waste storage.[8] The container must have a secure screw-top cap and be kept closed except when adding waste.[6][7]

  • Labeling: Immediately label the waste container with a "Hazardous Waste" tag. The label must include:

    • The full chemical name: "this compound"

    • The date waste was first added to the container.

    • An indication of the hazards (e.g., "Irritant").

Step 3: Storage in a Satellite Accumulation Area (SAA)

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[7][8]

  • Do not accumulate more than 55 gallons of hazardous waste in an SAA.[8]

  • The SAA must be inspected weekly for any signs of leakage.[7]

Step 4: Arranging for Disposal

  • Once the waste container is full or you are no longer generating this waste stream, submit a chemical collection or waste pickup request to your institution's EHS or hazardous waste management department.[6]

Spill Cleanup Procedures

In the event of a small spill that can be cleaned up in under 10 minutes by trained personnel:

  • Secure the Area: Ensure the area is well-ventilated.

  • Wear Appropriate PPE: Don safety glasses, gloves, and a lab coat.

  • Contain the Spill: Cover the spilled solid with an inert, non-combustible absorbent material such as sand, earth, or vermiculite.[3][4]

  • Collect the Material: Carefully sweep or use appropriate tools to place the spilled material and absorbent into a designated hazardous waste container.[4] Avoid creating dust.[3]

  • Clean the Surface: Finish cleaning the contaminated surface by spreading water on it and collecting the rinsate for disposal as hazardous waste.[3][4]

  • Dispose of Waste: Seal and label the container with the cleanup materials and dispose of it according to the protocol in Section 3.

For large spills, evacuate the area, restrict access, and contact your institution's emergency response or EHS department immediately.

Disposal of Empty Containers

Proper disposal of the original product container is also crucial:

  • Remove all Product: Ensure the container is empty by removing as much of the solid residue as possible.

  • Decontaminate (If Required): For containers that held acutely hazardous waste, triple-rinsing with a suitable solvent is required, with the rinsate collected as hazardous waste.[6] While this compound is not typically classified as acutely hazardous, it is best practice to consult with your EHS office.

  • Deface the Label: Completely remove or deface all chemical and hazard labels on the empty container.[6]

  • Final Disposal: Once emptied and defaced, the container can typically be disposed of as regular trash. Remove the cap before placing it in the trash.[6]

Waste Minimization

To reduce the environmental impact and disposal costs, laboratories should adopt waste minimization practices:[8]

  • Order only the quantity of chemical required for your research.

  • Maintain an accurate inventory to avoid purchasing duplicates.

  • Share surplus chemicals with other labs when possible.

  • Whenever feasible, reduce the scale of experiments to produce less waste.

Disclaimer: This document provides general guidance. Researchers must always consult and adhere to the specific hazardous waste management protocols established by their institution and comply with all local, state, and federal regulations.

Logical Workflow for Disposal

G This compound Disposal Workflow cluster_prep Preparation & Assessment cluster_contain Containment & Storage cluster_disposal Final Disposal cluster_spill Spill Response A Identify Zinc Orotate Dihydrate Waste B Consult Safety Data Sheet (SDS) & Institutional Protocols A->B C Wear Required PPE (Gloves, Goggles, Lab Coat) B->C D Place Waste in a Compatible, Sealable Container C->D E Affix Hazardous Waste Label (Name, Date, Hazards) D->E F Store in Designated Satellite Accumulation Area (SAA) E->F G Container Full or Waste Stream Complete? F->G G->F No H Submit Waste Pickup Request to EHS Department G->H Yes I EHS Collects Waste for Proper Off-site Disposal H->I J Spill Occurs K Contain with Inert Material J->K L Collect Spill Debris into Hazardous Waste Container K->L L->E

References

Personal protective equipment for handling Zinc orotate dihydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of Zinc Orotate Dihydrate in a laboratory setting. Our aim is to be your preferred resource for laboratory safety, building trust by delivering value beyond the product itself.

I. Personal Protective Equipment (PPE)

While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is crucial to ensure personnel safety and prevent contamination.[1] The following table summarizes the recommended PPE.

Protection Type Required Equipment Specifications & Rationale
Eye/Face Protection Safety glasses with side shields or gogglesProvides a barrier against accidental splashes or airborne particles.
Skin Protection Nitrile gloves and a standard laboratory coatPrevents direct skin contact with the compound. Thicker gloves are generally more protective.
Respiratory Protection NIOSH-approved particulate respirator (e.g., N95)Recommended when handling the powder outside of a ventilated enclosure or when there is a potential for dust generation to minimize inhalation.
Footwear Closed-toe shoesProtects feet from spills and falling objects.

II. Operational Plan: Safe Handling Protocol

A systematic approach to handling this compound is critical for both safety and experimental integrity.

A. Preparation and Weighing:

  • Ventilation: Conduct all handling of this compound powder, especially weighing, inside a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.

  • Decontamination: Before and after handling, wipe down the work surface, balance, and any equipment used with a suitable laboratory disinfectant.

  • Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.

  • Weighing: Use a clean, tared weigh boat or paper to accurately measure the desired amount of this compound. Minimize the creation of dust.

  • Container Handling: Keep the primary container of this compound tightly sealed when not in use to prevent contamination and absorption of moisture.

B. Dissolution (for in vitro studies):

  • Solvent Selection: this compound is practically insoluble in water and ethanol.[1][2] For cell culture experiments, it is often dissolved in a suitable buffer or media, which may require adjustments to pH to improve solubility.[3]

  • Procedure:

    • In a sterile container, add the weighed this compound.

    • Gradually add the desired solvent while gently agitating or vortexing to aid dissolution.

    • Sterile filter the solution using a 0.22 µm filter before adding to cell cultures to remove any undissolved particles or microbial contamination.[3]

III. Emergency Procedures: Accidental Spill Response

In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure.

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert colleagues and the laboratory safety officer.

  • Don PPE: Before cleaning, ensure you are wearing the appropriate PPE, including a respirator if the powder is airborne.

  • Containment: For solid spills, gently cover the material with an inert absorbent material like sand or vermiculite (B1170534) to prevent it from becoming airborne.

  • Clean-up:

    • Carefully scoop the contained material into a labeled waste container.

    • Clean the spill area with soap and water.

  • Disposal: Dispose of the waste material according to the disposal plan outlined below.

IV. Disposal Plan

Proper disposal of this compound and associated waste is essential to comply with environmental regulations.

  • Waste Collection:

    • Collect all solid waste, including spilled material and contaminated consumables (e.g., weigh boats, gloves), in a clearly labeled, sealed container.

    • Collect aqueous waste containing this compound in a separate, labeled container.

  • Labeling: Ensure all waste containers are accurately labeled with the contents, including "this compound Waste."

  • Storage: Store waste containers in a designated, well-ventilated area away from incompatible materials.

  • Disposal: Dispose of the waste through your institution's hazardous waste management program, following all local, state, and federal regulations. Do not dispose of this compound down the drain.

V. Experimental Workflow Visualization

The following diagram illustrates a general workflow for preparing a this compound solution for use in a cell culture experiment, a common application in research.[3][4]

G cluster_prep Preparation cluster_dissolution Dissolution cluster_sterilization Sterilization & Application cluster_cleanup Cleanup & Disposal PPE 1. Don PPE Weigh 2. Weigh this compound PPE->Weigh Solvent 3. Add Solvent Weigh->Solvent Mix 4. Vortex/Agitate Solvent->Mix Filter 5. Sterile Filter Mix->Filter Apply 6. Apply to Cell Culture Filter->Apply Decontaminate 7. Decontaminate Work Area Apply->Decontaminate Dispose 8. Dispose of Waste Decontaminate->Dispose

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.